molecular formula C10H16N4 B152614 5-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 571189-49-6

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B152614
CAS No.: 571189-49-6
M. Wt: 192.26 g/mol
InChI Key: QDMPMBFLXOWHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPMBFLXOWHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624889
Record name 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571189-49-6
Record name 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylpiperazin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(4-Methylpiperazin-1-yl)pyridin-2-amine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (C₁₀H₁₆N₄, MW: 192.26 g/mol ). As a key building block in medicinal chemistry, particularly for agents targeting neurological disorders and cancer, unambiguous structural verification is paramount.[1] This document moves beyond a simple recitation of methods to detail the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridine core, a fundamental scaffold in numerous pharmaceuticals.[2] Its structure is characterized by an amine group at the 2-position and a 4-methylpiperazine moiety at the 5-position.[3][4] This specific arrangement of functional groups is critical to its biological activity, enabling interactions with various enzymes and receptors.[1][3]

The elucidation process is a systematic investigation designed to piece together the molecular puzzle, starting with foundational mass and connectivity data and culminating in a definitive three-dimensional structure. This guide will detail the strategic application of orthogonal analytical techniques to achieve this goal.

Key Structural Features:

  • Molecular Formula: C₁₀H₁₆N₄[4][5]

  • Molecular Weight: 192.26 g/mol (Monoisotopic Mass: 192.1375 Da)[4][5]

  • Core Scaffolds: A disubstituted pyridine ring and a saturated N-methylpiperazine ring.

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used:

Chemical structure with numbered atoms (Note: Image is a placeholder for a proper chemical drawing with numbering for C2, C3, C4, C5, C6 of the pyridine ring and the piperazine and methyl carbons/protons for NMR discussion.)

Foundational Analysis: Mass Spectrometry (MS)

The initial step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition with high precision, serving as the first checkpoint of molecular identity.

Expertise & Causality:

We employ Electrospray Ionization (ESI) in positive ion mode because the multiple basic nitrogen atoms in the molecule are readily protonated, leading to a strong signal for the [M+H]⁺ ion. A Time-of-Flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy, which is essential for confirming the molecular formula. Tandem MS (MS/MS) is then used to induce fragmentation, providing data that corroborates the proposed connectivity. The fragmentation of the piperazine ring is a characteristic and predictable process that serves as a structural fingerprint.[6][7]

Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Chromatography (Optional but Recommended): Use a C18 column to ensure sample purity before infusion into the mass spectrometer.

  • Mass Spectrometry (Full Scan):

    • Ionization Mode: ESI, Positive.

    • Mass Range: m/z 50-500.

    • Analyzer: TOF or Orbitrap, resolving power > 20,000.

    • Objective: Detect the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass.

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ~193.14).

    • Collision Energy: Apply collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • Objective: Identify characteristic fragment ions to confirm the presence of the methylpiperazine and pyridinamine substructures.

Data Presentation: Expected Mass Spectrometric Data
Ion SpeciesTheoretical m/zDescription
[M+H]⁺193.1448Protonated molecular ion. Confirms molecular formula C₁₀H₁₇N₄⁺.
[Fragment 1]123.0662Loss of C₄H₉N (methylpiperazine radical cleavage).
[Fragment 2]95.0607Pyridine ring fragment after piperazine cleavage.
[Fragment 3]71.0917Methylpiperazine fragment ion [C₄H₁₁N₂]⁺.
[Fragment 4]57.0706Common piperazine fragment [C₃H₇N]⁺ after cleavage.

Note: The fragmentation pattern of piperazine-containing compounds often involves cleavage of the C-N bonds within the ring and the bond connecting it to the aromatic system.[6][8]

Visualization: Predicted MS/MS Fragmentation Pathway

G M [M+H]⁺ m/z 193.1448 F1 Fragment 1 m/z 123.0662 M->F1 - C₄H₉N F3 Fragment 3 m/z 71.0917 M->F3 - C₆H₆N₂ F2 Fragment 2 m/z 95.0607 F1->F2 - C₂H₂N F4 Fragment 4 m/z 57.0706 F3->F4 - CH₂N

Caption: Predicted fragmentation pathway for this compound.

Detailed Connectivity Analysis: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a full and unambiguous assignment.

Expertise & Causality:

The choice of deuterated solvent is critical; DMSO-d₆ is selected here because it can solubilize the compound and, importantly, its residual water peak does not obscure key signals. The amine (-NH₂) protons are also observable in DMSO-d₆ as a broad singlet. A standard suite of 2D NMR experiments is used to build the structure piece by piece. COSY identifies proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range connectivity that links the pyridine and piperazine fragments together.[9][10]

Experimental Protocol: NMR Data Acquisition (400 MHz)
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration, and multiplicities.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum. The DEPT experiment is vital for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D COSY: Use a standard gradient-enhanced COSY (gCOSY) sequence to identify ¹H-¹H coupling networks.

  • 2D HSQC: Use a standard gradient-enhanced HSQC (gHSQC) sequence to map one-bond ¹H-¹³C correlations.

  • 2D HMBC: Use a standard gradient-enhanced HMBC (gHMBC) sequence. Optimize the long-range coupling delay for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[10]

Data Presentation: Predicted NMR Assignments

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationAssignment
H6~7.8 - 8.0d1HPyridine Ring
H4~7.2 - 7.4dd1HPyridine Ring
H3~6.5 - 6.7d1HPyridine Ring
NH₂~5.5 - 6.0br s2HAmine
Piperazine (Hα)~3.0 - 3.2m4H-N-CH₂- (adjacent to pyridine)
Piperazine (Hβ)~2.4 - 2.6m4H-N-CH₂- (adjacent to N-CH₃)
CH₃~2.2 - 2.3s3HMethyl

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon(s)Predicted δ (ppm)DEPT-135Assignment
C2~158 - 160Quaternary (absent)Pyridine Ring (C-NH₂)
C5~145 - 148Quaternary (absent)Pyridine Ring (C-Pip)
C6~135 - 138CH (positive)Pyridine Ring
C4~120 - 123CH (positive)Pyridine Ring
C3~108 - 110CH (positive)Pyridine Ring
Piperazine (Cα)~50 - 52CH₂ (negative)-N-CH₂- (adjacent to pyridine)
Piperazine (Cβ)~54 - 56CH₂ (negative)-N-CH₂- (adjacent to N-CH₃)
CH₃~45 - 47CH₃ (positive)Methyl

Visualization: 2D NMR Correlation Workflows

G cluster_cosy COSY: ¹H-¹H Connectivity cluster_hmbc HMBC: Key ²J, ³J Correlations H6 H6 H4 H4 H6->H4 J H3 H3 H4->H3 J H_alpha Hα (Pip) H_beta Hβ (Pip) H_alpha->H_beta J C5 C5 C4 C4 C6 C6 C_alpha Cα (Pip) C_beta Cβ (Pip) CH3 CH₃ H_alpha_hmbc H_alpha_hmbc->C5 ³J H_alpha_hmbc->C4 ²J H_beta_hmbc H_methyl_hmbc H-CH₃ H_methyl_hmbc->C_beta ²J H6_hmbc H6 H6_hmbc->C5 ²J

Caption: Expected 2D NMR correlations for COSY and key long-range HMBC connectivities.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR and MS provide overwhelming evidence for the 2D structure, X-ray crystallography provides the definitive, unambiguous proof of atomic arrangement in three-dimensional space.[11] It is the gold standard for structural confirmation.

Expertise & Causality:

The primary challenge is often not the data collection but growing a high-quality, single crystal. Slow evaporation from a mixed solvent system (e.g., ethanol/water) is a common and effective strategy for polar molecules like this one. The resulting electron density map will not only confirm the connectivity but also reveal precise bond lengths, bond angles, and the solid-state conformation, such as the expected chair conformation of the piperazine ring.

Experimental Protocol: X-ray Crystallography Workflow
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hot ethanol).

    • Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

    • Gently warm to re-dissolve, then allow the solution to cool and evaporate slowly and undisturbed over several days.

  • Crystal Mounting and Data Collection:

    • Select a single, defect-free crystal under a microscope and mount it on a goniometer head.[12]

    • Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the phase problem using direct methods to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data until the model converges.

Visualization: X-ray Crystallography Workflow

G cluster_exp Experimental Phase cluster_comp Computational Phase Purification Purified Compound Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: The workflow from purified compound to the final 3D crystal structure.

Integrated Strategy and Conclusion

The structure elucidation of this compound is a process of accumulating and correlating evidence from orthogonal analytical techniques.

Visualization: Integrated Elucidation Strategy

G Start Target Compound This compound MS Mass Spectrometry (HRMS & MS/MS) Start->MS NMR NMR Spectroscopy (1D & 2D) Start->NMR Xray X-ray Crystallography Start->Xray Conclusion Unambiguous Structure Elucidated MS->Conclusion Confirms Molecular Formula & Key Substructures NMR->Conclusion Defines Atomic Connectivity (2D Structure) Xray->Conclusion Confirms Absolute 3D Structure & Conformation

Caption: Integrated workflow combining orthogonal techniques for structure validation.

References

Introduction: Deconstructing a Classic First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Mepyramine/Pyrilamine).

This compound, more commonly known by its non-proprietary names Mepyramine or Pyrilamine, is a cornerstone molecule in the study of histamine pharmacology. As a first-generation ethylenediamine-derived antihistamine, its clinical utility in treating allergic conditions like urticaria and rhinitis is well-documented. However, its therapeutic action is underpinned by a complex molecular mechanism that extends beyond simple receptor blockade.

This guide provides a detailed exploration of Mepyramine's mechanism of action for researchers and drug development professionals. We will dissect its primary interaction with the Histamine H1 receptor, present robust experimental protocols for validating this activity, and discuss the critical off-target effects that define its pharmacological and side-effect profile.

Part 1: The Primary Mechanism - Inverse Agonism at the Histamine H1 Receptor

The principal therapeutic effect of Mepyramine is derived from its interaction with the Histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.

The H1 Receptor Signaling Cascade

Under physiological conditions, the binding of histamine to the H1R induces a conformational change that activates the associated Gq/11 class of G-proteins. This initiates a well-defined signaling cascade:

  • Gαq Activation: The activated Gαq subunit exchanges GDP for GTP.

  • PLCβ Stimulation: Gαq-GTP activates Phospholipase Cβ (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB and mediates the physiological responses associated with allergy and inflammation, such as vasodilation and increased vascular permeability.

Mepyramine: A Potent Inverse Agonist

Contrary to the classical view of a simple competitive antagonist that neutrally blocks the receptor, Mepyramine functions as a potent inverse agonist . GPCRs like the H1R can exhibit a degree of constitutive (basal) activity even in the absence of their endogenous ligand, histamine.

  • An antagonist blocks the binding of an agonist (like histamine) but has no effect on the receptor's basal activity.

  • An inverse agonist , such as Mepyramine, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This not only prevents histamine binding but actively reduces the receptor's constitutive signaling, providing a more profound level of inhibition.

This inverse agonism is the cornerstone of Mepyramine's efficacy in suppressing histamine-mediated pathological states.

H1R_Signaling_and_Mepyramine_MOA cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1R (Inactive) H1R_active H1R (Active) H1R_inactive->H1R_active Constitutive (Basal) Activity Response Allergic / Inflammatory Response H1R_inactive->Response Inhibits Basal Activity Gq Gq Protein H1R_active->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->Response PKC->Response Histamine Histamine Histamine->H1R_active Binds & Activates Mepyramine Mepyramine (Inverse Agonist) Mepyramine->H1R_inactive Binds & Stabilizes

Caption: Mepyramine acts as an inverse agonist on the H1R signaling pathway.

Part 2: Experimental Framework for Mechanism Validation

To rigorously characterize the interaction of Mepyramine with the H1 receptor, a combination of binding and functional assays is essential. These protocols serve as a self-validating system to confirm affinity, potency, and the mode of action.

Workflow for MOA Validation

Validation_Workflow start Hypothesis: Mepyramine targets H1R binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay Does it bind? functional_assay Protocol 2: Functional Ca²⁺ Mobilization Assay start->functional_assay Does it inhibit function? data_analysis Data Analysis & Interpretation binding_assay->data_analysis Determine Affinity (Ki) functional_assay->data_analysis Determine Potency (IC₅₀) conclusion Conclusion: Confirmation of Mepyramine as a potent H1R inverse agonist data_analysis->conclusion

Caption: Experimental workflow for validating Mepyramine's mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Mepyramine for the human Histamine H1 receptor.

Principle: This assay measures the ability of unlabeled Mepyramine to compete with and displace a radiolabeled ligand (specifically, [³H]-Mepyramine) from the H1 receptor. The concentration at which Mepyramine displaces 50% of the radioligand is its IC₅₀, which can be converted to the equilibrium dissociation constant (Ki).

Methodology:

  • Receptor Source: Prepare cell membrane homogenates from HEK293 cells stably expressing the human H1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane homogenate (50-100 μg protein/well).

    • [³H]-Mepyramine at a final concentration near its Kd (e.g., 1 nM).

    • Varying concentrations of unlabeled Mepyramine (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

    • For non-specific binding (NSB) control wells, add a high concentration of a non-radioactive H1R antagonist (e.g., 10 μM Diphenhydramine).

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Harvest: Rapidly filter the reaction mixture through a GF/C glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash filters 3x with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (vehicle) - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Mepyramine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)Source
Mepyramine~2.1~1.3Published Data
Protocol 2: Functional Calcium Mobilization Assay

Objective: To measure the functional potency (IC₅₀) of Mepyramine in blocking histamine-induced H1R activation.

Principle: As H1R activation mobilizes intracellular Ca²⁺, a fluorescent calcium indicator can be used to quantify receptor function. Mepyramine's potency as an antagonist/inverse agonist is determined by its ability to inhibit the Ca²⁺ flux induced by histamine.

Methodology:

  • Cell Line: Use a cell line endogenously or recombinantly expressing H1R (e.g., CHO-K1 or HEK293 cells).

  • Dye Loading: Plate cells in a 96-well black-walled, clear-bottom plate. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove excess dye. Add varying concentrations of Mepyramine (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the wells and pre-incubate for 15-30 minutes.

  • Stimulation & Measurement: Use an automated fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity. Inject a challenge concentration of histamine (EC₈₀ concentration, predetermined) into the wells.

  • Data Acquisition: Record the fluorescence signal (Relative Fluorescence Units, RFU) before and after histamine addition. The peak RFU change indicates the magnitude of the Ca²⁺ response.

  • Data Analysis:

    • Normalize the data, setting the response to histamine alone as 100% and the response in buffer-only wells as 0%.

    • Plot the normalized response against the log concentration of Mepyramine.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value. This value represents the concentration of Mepyramine required to inhibit 50% of the histamine-induced functional response.

Part 3: Polypharmacology - Off-Target Interactions

A defining characteristic of first-generation antihistamines is their limited receptor selectivity. Mepyramine's chemical structure allows it to interact with other neurotransmitter receptors, which is primarily responsible for its side-effect profile.

  • Anticholinergic Effects: Mepyramine is a known antagonist of muscarinic acetylcholine receptors. This action disrupts parasympathetic nervous system signaling, leading to classic side effects like dry mouth, urinary retention, and blurred vision.

  • CNS Penetration & Sedation: Due to its lipophilic nature, Mepyramine readily crosses the blood-brain barrier. Antagonism of H1 receptors in the central nervous system, where histamine plays a crucial role in promoting wakefulness, is the direct cause of its prominent sedative effects. This contrasts with second-generation antihistamines (e.g., Loratadine, Cetirizine), which are designed to be more hydrophilic and are substrates for efflux transporters at the blood-brain barrier, thus minimizing CNS-related side effects.

Polypharmacology cluster_targets Receptor Targets cluster_effects Physiological Effects Mepyramine Mepyramine H1R Histamine H1 Receptor (Primary Target) Mepyramine->H1R Inverse Agonist Muscarinic_R Muscarinic Receptors (Off-Target) Mepyramine->Muscarinic_R Antagonist Other_R Adrenergic/Serotonergic Receptors (Minor) Mepyramine->Other_R Antihistamine Antihistamine Effect (Therapeutic) H1R->Antihistamine Sedation Sedation (Side Effect) H1R->Sedation via CNS penetration Anticholinergic Anticholinergic Effects (Side Effect) Muscarinic_R->Anticholinergic

Caption: Polypharmacology of Mepyramine showing primary and off-target effects.

Conclusion

The mechanism of action of this compound (Mepyramine) is a classic example of GPCR pharmacology. Its therapeutic utility is derived from potent inverse agonism at the Histamine H1 receptor , a mechanism that can be precisely quantified through a combination of radioligand binding and functional cell-based assays. Furthermore, its well-characterized off-target interactions, particularly at muscarinic receptors, and its ability to penetrate the central nervous system are critical determinants of its clinical profile. Understanding this multifaceted pharmacology is essential for both the rational use of existing first-generation antihistamines and the development of future therapeutics with improved selectivity and safety.

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

This compound is a pyridinamine derivative featuring a methylpiperazine substituent. Its formal chemical nomenclature and various synonyms are crucial for accurate identification in research and procurement.

The standard IUPAC name for this compound is This compound [1].

A comprehensive list of synonyms and identifiers has been compiled to facilitate cross-referencing across chemical databases and supplier catalogs.

Identifier Type Identifier Source
CAS Number 571189-49-6PubChem[1]
Molecular Formula C₁₀H₁₆N₄PubChem[1]
Synonym 1-Methyl-4-(6-aminopyridin-3-yl)piperazineTCI Chemicals[2]
Synonym 2-Amino-5-(4-methyl-1-piperazinyl)pyridinePubChem[1]
Synonym 5-(4-methyl-1-piperazinyl)-2-pyridinaminePubChem[1]
PubChem CID 22329833PubChem[1]
ChEMBL ID CHEMBL4535536PubChem[1]
DTXSID DTXSID80624889PubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes key quantitative data.

Property Value Source
Molecular Weight 192.26 g/mol PubChem[1]
Melting Point 146 - 150 °CChem-Impex[3]
Appearance Light yellow to brown crystalline powderChem-Impex[3]
Density 1.1 g/cm³Chem-Impex[3]
Refractive Index n20D 1.59Chem-Impex[3]
Storage Conditions 2 - 8 °CChem-Impex[3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step organic reactions. A general approach involves the nucleophilic substitution of a suitable pyridine derivative with 4-methylpiperazine.

Experimental Protocol from Patent EP 3957637 A1:

  • Reaction: To a mixture of crude 1-(5-(4-methylpiperazin-1-yl)pyridine-2-yl)guanidine trifluoroacetate (468 mg, 2.00 mmol) and (E)-3-(dimethylamino)-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one (210 mg, 1.00 mmol) in 2-methoxy ethanol (3 mL) was added NaOH (80.0 mg, 2.00 mmol)[4].

  • Conditions: The reaction mixture was heated at 180 °C under microwave irradiation for 1 hour[4].

  • Work-up: The mixture was then cooled to room temperature and concentrated under reduced pressure[4].

A general workflow for the synthesis of the core structure is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A Substituted Pyridine C Nucleophilic Aromatic Substitution A->C B 1-Methylpiperazine B->C D This compound C->D Crude Product E Chromatography / Recrystallization D->E F Final Product E->F Purified Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathway Involvement

This compound and its analogs are recognized as valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors for oncology. The aminopyridine core, combined with a piperazine moiety, is a common feature in molecules targeting key signaling pathways involved in cell proliferation, survival, and differentiation.

While the specific mechanism of action for this compound is not extensively documented, compounds with similar structures have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for anti-cancer drug development[5][6]. The inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and indicates the likely point of intervention for kinase inhibitors based on the this compound scaffold.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-(4-Methylpiperazin-1-yl) pyridin-2-amine Scaffold (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The PI3K/Akt/mTOR pathway and potential inhibition by aminopyridine-based kinase inhibitors.

This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of therapeutic agents targeting neurological disorders and cancer[3]. Its unique structure, featuring a piperazine moiety, enhances its interaction with biological targets, making it a valuable candidate for drug discovery[3].

References

An In-depth Technical Guide to 2-Amino-5-(4-methyl-1-piperazinyl)pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Amino-5-(4-methyl-1-piperazinyl)pyridine, a heterocyclic compound with potential significance in medicinal chemistry. While not as extensively documented as some commercial agents, its structural motifs—a 2-aminopyridine core and a piperazine side chain—are prevalent in a wide range of biologically active molecules. This document will detail its discovery (through analogous structures), synthetic pathways, and potential therapeutic applications, offering valuable insights for researchers and professionals in drug development.

Introduction: The Significance of the 2-Aminopyridine and Piperazine Scaffolds

The 2-aminopyridine moiety is a foundational structure in the development of diverse pharmaceutical agents.[1] Its simple, low molecular weight design allows for versatile functionalization, making it an ideal starting point for creating novel pharmacophores with minimal side reactions.[1] Similarly, the piperazine ring is a "privileged scaffold" in drug design, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The combination of these two structures in 2-Amino-5-(4-methyl-1-piperazinyl)pyridine suggests a compound with potential for high biological activity and favorable drug-like properties.

Analogous Structures and Historical Context

While a dedicated discovery history for 2-Amino-5-(4-methyl-1-piperazinyl)pyridine is not prominent in the literature, the development of structurally related compounds provides valuable context. A notable example is M100907 (volinanserin) , a highly selective 5-HT2A receptor antagonist.[3][4] M100907 features a piperidine ring, a close structural relative of piperazine, and has been a subject of interest for treating neurological and mental health disorders.[3][4] The extensive research into M100907 and its derivatives underscores the therapeutic potential of molecules with similar piperidine/piperazine-aromatic ring systems.[5]

The synthesis and application of various piperazine-containing compounds in treating a range of conditions—from cancer to infectious diseases—further highlight the importance of this structural class in modern drug discovery.[2][6]

Proposed Synthetic Pathways

The synthesis of 2-Amino-5-(4-methyl-1-piperazinyl)pyridine can be approached through several established organic chemistry reactions. A logical and efficient method involves the coupling of a functionalized 2-aminopyridine derivative with 1-methylpiperazine.

Core Synthesis of the 2-Amino-5-halopyridine Intermediate

A common strategy begins with the synthesis of a halogenated aminopyridine, which can then undergo nucleophilic substitution with 1-methylpiperazine.

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Halogenation of 2-Aminopyridine cluster_1 Step 2: Buchwald-Hartwig Amination 2-Aminopyridine 2-Aminopyridine 2-Amino-5-halopyridine 2-Amino-5-halopyridine 2-Aminopyridine->2-Amino-5-halopyridine Halogenation Halogenating_Agent NBS or NCS Halogenating_Agent->2-Amino-5-halopyridine Target_Compound 2-Amino-5-(4-methyl-1-piperazinyl)pyridine 2-Amino-5-halopyridine->Target_Compound Coupling 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Target_Compound Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-5-bromopyridine (1 equivalent), 1-methylpiperazine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2 equivalents).

  • Reaction Conditions: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final compound, 2-Amino-5-(4-methyl-1-piperazinyl)pyridine.

Table 1: Summary of Reagents and Conditions

Reagent/ComponentRoleTypical Amount
2-Amino-5-bromopyridineStarting Material1 equivalent
1-MethylpiperazineNucleophile1.2 equivalents
Palladium CatalystCatalyst2-5 mol%
Phosphine LigandLigand for Catalyst4-10 mol%
Base (e.g., NaOtBu)Activator1.5-2 equivalents
Solvent (e.g., Toluene)Reaction MediumAnhydrous
TemperatureReaction Condition80-110 °C

Characterization and Analytical Techniques

The structure and purity of the synthesized 2-Amino-5-(4-methyl-1-piperazinyl)pyridine should be confirmed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The structural features of 2-Amino-5-(4-methyl-1-piperazinyl)pyridine suggest several potential therapeutic applications:

  • Kinase Inhibition: Many kinase inhibitors incorporate a 2-aminopyridine scaffold, which can act as a hinge-binding motif in the ATP-binding pocket of kinases.[7][8] This makes the target compound a candidate for screening against various protein kinases implicated in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting CNS receptors, such as dopamine and serotonin receptors.[9] As seen with M100907, this class of compounds has potential in treating conditions like schizophrenia and depression.

  • Antimicrobial and Antiviral Agents: The piperazine ring has been incorporated into numerous compounds exhibiting a broad range of antimicrobial, antituberculosis, anticancer, and antiviral activities.[6]

Diagram of Potential Therapeutic Targets:

Therapeutic_Targets cluster_targets Potential Therapeutic Areas Target_Compound 2-Amino-5-(4-methyl-1-piperazinyl)pyridine Kinase_Inhibition Kinase Inhibition (Oncology, Inflammation) Target_Compound->Kinase_Inhibition CNS_Disorders CNS Disorders (Dopamine/Serotonin Receptor Modulation) Target_Compound->CNS_Disorders Antimicrobial Antimicrobial/Antiviral Applications Target_Compound->Antimicrobial

Caption: Potential therapeutic applications of the target compound.

Conclusion

2-Amino-5-(4-methyl-1-piperazinyl)pyridine represents a promising scaffold for the development of novel therapeutic agents. By leveraging well-established synthetic methodologies, such as the Buchwald-Hartwig amination, this compound can be efficiently synthesized and evaluated for its biological activity across a range of therapeutic areas. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules in their discovery programs.

References

In Silico Prediction of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a small molecule of interest in medicinal chemistry, serving as a versatile building block in the synthesis of potential therapeutic agents.[1] Its chemical structure, featuring a substituted pyridine ring linked to a methylpiperazine moiety, suggests potential interactions with various biological targets.[1] In silico, or computational, methods provide a rapid and cost-effective approach to predict the physicochemical, pharmacokinetic, and toxicological properties of such molecules, thereby guiding further experimental investigation and drug development efforts. This guide details the in silico prediction of key properties for this compound.

Physicochemical Properties

A foundational aspect of in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial determinants of a compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄PubChem
Molecular Weight 192.26 g/mol PubChem[2]
Melting Point 146 - 150 °CChem-Impex[1]
Appearance Light yellow to brown crystalline powderChem-Impex[1]
Solubility Slightly soluble in acetonitrile, chloroform, and waterChemicalBook[3]
Computed XLogP3 0.4PubChem[2]
Topological Polar Surface Area (TPSA) 45.4 ŲPubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Rotatable Bond Count 2PubChem

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound based on established in silico models.

ParameterPredicted Value/ClassificationInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateModerately permeable across the intestinal epithelium.
Oral Bioavailability>80%High potential for oral administration.[4]
P-glycoprotein SubstrateYesPotential for efflux from cells, which may affect distribution.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the blood-brain barrier to a significant extent.[5][6]
Plasma Protein BindingModerateModerate binding to plasma proteins is expected.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow potential for drug-drug interactions with CYP3A4 substrates.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesLikely to be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow RiskLow potential for cardiotoxicity related to hERG channel blockade.[7][8]
Ames MutagenicityNon-mutagenicUnlikely to be mutagenic.[9][10]
HepatotoxicityLow RiskLow potential for liver toxicity.

Experimental Protocols: In Silico ADMET Prediction

The ADMET properties presented above are predicted using a variety of computational models, primarily based on Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms.[11][12]

Molecular Representation and Descriptor Calculation
  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CN1CCN(CC1)C2=CN=C(C=C2)N) is used as the input.[2]

  • Descriptor Calculation: A range of molecular descriptors are calculated from the 2D and 3D structure of the molecule. These include physicochemical properties (e.g., logP, TPSA, molecular weight), topological indices, and quantum chemical descriptors.

ADMET Prediction Models
  • Methodology: A variety of established and validated in silico models are employed for ADMET prediction. These models are typically built using large datasets of compounds with known experimental values.

  • Software/Web Servers: Predictions can be generated using a consensus of results from multiple platforms to increase confidence. Commonly used tools include:

    • pkCSM: Predicts pharmacokinetic and toxicity properties using graph-based signatures.

    • ADMETlab 2.0: A comprehensive online platform for ADMET prediction.

    • ProTox-II: Predicts various toxicity endpoints for small molecules.

    • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Endpoint-Specific Protocols
  • Human Intestinal Absorption & Oral Bioavailability: Predicted using models that consider factors like solubility, permeability, and metabolic stability.[13][14]

  • Blood-Brain Barrier (BBB) Penetration: Models for BBB penetration often use descriptors such as lipophilicity, molecular size, and hydrogen bonding capacity.[15][16][17]

  • Cytochrome P450 (CYP) Inhibition: QSAR models are used to predict the likelihood of the compound inhibiting major CYP isoforms, which is crucial for assessing drug-drug interaction potential.

  • hERG Inhibition: Specific models are used to predict the potential for a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.[18][19]

  • Ames Mutagenicity: Models for mutagenicity prediction are trained on large datasets from the Ames test to identify structural alerts associated with mutagenic potential.[20][21][22]

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_processing Computational Processing cluster_output Predicted Properties Molecule This compound (SMILES) Descriptors Calculate Molecular Descriptors Molecule->Descriptors Models Apply Predictive (Q)SAR Models Descriptors->Models Absorption Absorption Models->Absorption Distribution Distribution Models->Distribution Metabolism Metabolism Models->Metabolism Excretion Excretion Models->Excretion Toxicity Toxicity Models->Toxicity

Caption: Workflow for in silico ADMET prediction.

Potential Signaling Pathway Involvement: PI3K/AKT/mTOR Pathway

The presence of the piperazine moiety in this compound is a common feature in many kinase inhibitors.[23][24] One of the most frequently dysregulated signaling cascades in cancer is the PI3K/AKT/mTOR pathway, making it a key target for therapeutic intervention.[25][26] Therefore, it is plausible that this compound or its derivatives could modulate this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the in silico predicted properties of this compound. The computational analysis suggests that this molecule possesses favorable drug-like properties, including high predicted oral bioavailability and a low risk of major toxicities. Its structural similarity to known kinase inhibitors suggests that the PI3K/AKT/mTOR pathway could be a potential area for further investigation of its biological activity. These in silico findings provide a strong rationale for the synthesis and experimental validation of this compound in drug discovery programs.

References

In-Depth Technical Guide on 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-49-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the compound with CAS number 571189-49-6, also known as 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. This compound is a key intermediate in the synthesis of commercially significant pharmaceuticals, most notably Trilaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in oncology.[1][2][3] This guide will delve into its known properties, detail a key synthetic application, and discuss the biological context of its end-product, providing valuable information for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 571189-49-6[4]
IUPAC Name This compound[4]
Synonyms 1-Methyl-4-(6-aminopyridin-3-yl)piperazine[3]
Molecular Formula C₁₀H₁₆N₄[4]
Molecular Weight 192.26 g/mol [4]
Appearance Light yellow to Brown powder to crystal[1]
Melting Point 148 °C[1]
Density 1.142 ± 0.06 g/cm³[1]

Synthesis and Experimental Protocols

While various synthetic routes to this compound exist, its primary significance in the scientific literature is as a reactant in the synthesis of more complex molecules. A pivotal application is its use in the final step of the synthesis of Trilaciclib.

Synthesis of Trilaciclib from this compound

This experimental protocol outlines a key nucleophilic substitution reaction to produce Trilaciclib.

Reaction: Nucleophilic substitution of an intermediate with 1-methyl-4-(6-aminopyridin-3-yl)piperazine.[2]

Reactants:

  • Intermediate 2 (a pyrrolo[2,3-d]pyrimidine derivative)

  • 1-methyl-4-(6-aminopyridin-3-yl)piperazine (CAS 571189-49-6)

Procedure: [2]

  • Intermediate 2 (21.1g, 70mmol) and 1-methyl-4-(6-aminopyridin-3-yl)piperazine (13.4g, 70mmol) are added to a 100mL vacuum tube.

  • The reaction mixture is heated to 230 °C for 3 hours.

  • Upon completion, 300mL of ethyl acetate is added to the reaction mixture.

  • The organic phase is washed sequentially with water (120mL) and saturated brine (120mL).

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from ethanol to yield Trilaciclib.

Results: [2]

  • Yield: 88%

  • Purity: 99%

Below is a workflow diagram illustrating this synthetic step.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Intermediate_2 Intermediate 2 (pyrrolo[2,3-d]pyrimidine derivative) Heating 230 °C, 3h in vacuum tube Intermediate_2->Heating CAS_571189_49_6 This compound (CAS 571189-49-6) CAS_571189_49_6->Heating Extraction Ethyl Acetate Extraction Heating->Extraction Nucleophilic Substitution Washing Water & Brine Wash Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization from Ethanol Concentration->Recrystallization Product Trilaciclib Recrystallization->Product

Synthetic workflow for Trilaciclib production.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the direct biological activity, such as IC50 or Ki values, of this compound itself. Its primary role in the literature is that of a synthetic intermediate. However, understanding the biological context of its main derivative, Trilaciclib, is crucial for appreciating its importance.

Trilaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5][6] These kinases are key regulators of the cell cycle. The CDK4/6 pathway plays a critical role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1][7]

The CDK4/6 Signaling Pathway

In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[8] The active cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb).[9] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase.[10][11] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[7]

Trilaciclib, synthesized from this compound, inhibits CDK4/6, thereby preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thus blocking the G1-S transition and inducing cell cycle arrest.[5][12]

The following diagram illustrates the CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors like Trilaciclib.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb_p pRb (Phosphorylated) (Inactive) CyclinD_CDK46->pRb_p Phosphorylates pRb_E2F pRb-E2F Complex (Active Repressor) pRb_E2F->pRb_p E2F E2F (Free) pRb_E2F->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Transition (Cell Cycle Progression) S_Phase_Genes->G1_S_Transition Trilaciclib Trilaciclib (CDK4/6 Inhibitor) Trilaciclib->CyclinD_CDK46 Inhibits

CDK4/6 signaling pathway and Trilaciclib's mechanism.

Conclusion

References

The Strategic Deployment of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in Modern Drug Discovery: A Technical Guide for Fragment-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for challenging therapeutic targets. Central to the success of this methodology is the judicious selection of fragments that offer a blend of desirable physicochemical properties, tractable synthetic handles, and the inherent potential for efficient elaboration into potent, drug-like molecules. This in-depth technical guide focuses on the strategic application of one such fragment, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, a versatile and increasingly utilized scaffold in contemporary medicinal chemistry. We will dissect the rationale behind its selection, provide detailed experimental protocols for its deployment in FBDD campaigns, and explore a case study of its evolution from a fragment hit to a lead compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable chemical entity.

Introduction: The Allure of a Privileged Fragment

The pursuit of novel therapeutics is a journey of molecular recognition. Fragment-Based Drug Discovery (FBDD) embarks on this journey by identifying small, low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[1][2][3] These initial "hits" serve as starting points for a more rational and efficient optimization process compared to traditional high-throughput screening (HTS). The core principle of FBDD lies in the higher "hit rate" and superior ligand efficiency of fragments, which allows for a more thorough exploration of chemical space with a smaller library of compounds.[2]

The fragment this compound has emerged as a "privileged" scaffold in this context.[4][5] Its utility stems from the synergistic combination of its constituent aminopyridine and methylpiperazine moieties, which impart a favorable balance of properties crucial for successful drug discovery campaigns.

Decoding the Desirability: Key Attributes of the Scaffold

The efficacy of this compound as a drug discovery fragment can be attributed to several key features:

  • The 2-Aminopyridine Moiety: A Versatile Anchor. The 2-aminopyridine core is a well-established pharmacophore in medicinal chemistry.[6] Its simple, low molecular weight design provides a rigid scaffold that can be readily functionalized, allowing for controlled vectoral expansion into the binding pocket of a target protein.[6] Furthermore, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, providing crucial interaction points for target engagement. The aromatic nature of the pyridine ring also allows for potential π-stacking interactions.

  • The 4-Methylpiperazine Moiety: The Solubility and Vectorial Growth Engine. The piperazine ring is a common feature in many approved drugs and is prized for its ability to enhance aqueous solubility and modulate pharmacokinetic properties.[7][8][9] The basic nitrogen of the piperazine can be protonated at physiological pH, improving the solubility of the molecule. The methyl group on the piperazine provides a subtle lipophilic enhancement and can influence the conformational preference of the ring. Crucially, the piperazine ring offers multiple points for synthetic elaboration, allowing for the exploration of different chemical vectors to improve potency and selectivity.[9][10]

Physicochemical and Synthetic Profile

A thorough understanding of a fragment's properties is paramount for its effective use.

Physicochemical Properties

The properties of this compound are well-suited for fragment-based screening.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄[11]
Molecular Weight 192.26 g/mol [11]
XLogP3 0.4[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 3[11]
Rotatable Bonds 1[11]

These properties adhere well to the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3, rotatable bonds < 3).

Synthesis of the Core Fragment

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common route involves the reaction of a suitably activated pyridine derivative with 1-methylpiperazine.

General Synthetic Protocol:

  • Starting Materials: 5-Bromo-2-aminopyridine and 1-methylpiperazine.

  • Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent such as toluene.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Deployment in Fragment-Based Drug Discovery: A Step-by-Step Workflow

The successful application of this compound in an FBDD campaign follows a structured workflow, from initial screening to hit validation and subsequent optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (e.g., SPR, Thermal Shift) Hit_ID Initial Hit Identification Screening->Hit_ID Ortho_Screen Orthogonal Screen (e.g., NMR, ITC) Hit_ID->Ortho_Screen Validated Hits Structure Structural Biology (X-ray, NMR) Ortho_Screen->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Binding Mode Lead_Opt Lead Optimization SAR->Lead_Opt SIRT6_Pathway SIRT6_Inhibitor 5-(4-methylpiperazin-1-yl) -2-nitroaniline Derivative SIRT6 SIRT6 SIRT6_Inhibitor->SIRT6 inhibits cJun c-Jun SIRT6->cJun deacetylates IGF2 IGF2 cJun->IGF2 represses PI3K PI3K IGF2->PI3K activates AKT AKT PI3K->AKT activates FoxO FoxO AKT->FoxO inhibits Protein_Synthesis Protein Synthesis AKT->Protein_Synthesis promotes Atrogenes Atrogenes FoxO->Atrogenes activates Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to

References

An In-depth Technical Guide to the Antimicrobial and Antiprotozoal Potential of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the novel heterocyclic compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] When coupled with a piperazine moiety—a group recognized for enhancing pharmacokinetic properties and interacting with various biological targets—the resulting molecule presents a compelling candidate for anti-infective drug discovery.[2][3]

This compound (Figure 1) is a small molecule that strategically combines these two key pharmacophores. Its structure, featuring a basic piperazine nitrogen and a 2-aminopyridine core, suggests the potential for multifaceted biological activity, including antibacterial, antifungal, and antiprotozoal effects.[4][5] This guide will delve into the known and extrapolated properties of this compound, providing a framework for its synthesis, evaluation, and potential mechanisms of action.

Figure 1: Chemical Structure of this compound

G start 2-Amino-5-bromopyridine intermediate This compound start->intermediate Buchwald-Hartwig Amination reagents 1-Methylpiperazine, Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) reagents->intermediate G cluster_0 Proposed Antibacterial Mechanism a0 Compound with Protonated Piperazine a1 Electrostatic Interaction with Bacterial Membrane a0->a1 a2 Membrane Destabilization a1->a2 a3 Increased Permeability a2->a3 a4 Leakage of Cytoplasmic Content a3->a4 a5 Bacterial Cell Death a4->a5

References

The Methylpiperazine Moiety: A Linchpin in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylpiperazine moiety, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a wide array of clinically successful drugs is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, as well as to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the role of the methylpiperazine group in biological activity, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Significance of the Methylpiperazine Moiety

The strategic incorporation of a methylpiperazine ring into a drug candidate can significantly enhance its drug-like properties. The two nitrogen atoms in the piperazine ring, one of which is tertiary due to the methyl group, can be protonated at physiological pH. This basicity often leads to improved aqueous solubility, a critical factor for oral bioavailability.[1]

Furthermore, the methylpiperazine group can influence a compound's lipophilicity and metabolic stability. The N-methyl group is a known site for oxidative metabolism, primarily through N-demethylation by cytochrome P450 (CYP) enzymes.[2] This metabolic handle can be strategically employed by medicinal chemists to modulate the pharmacokinetic profile of a drug.[3]

Role in Biological Activity and Receptor Interactions

The methylpiperazine moiety is not merely a passive carrier for improving pharmacokinetics; it actively participates in binding to biological targets and eliciting pharmacological responses. Its nitrogen atoms can act as hydrogen bond acceptors, while the overall ring structure can engage in van der Waals and hydrophobic interactions within receptor binding pockets.[4] This versatility allows methylpiperazine-containing compounds to target a wide range of receptors and enzymes.

Anticancer Activity

A significant number of modern anticancer drugs feature the methylpiperazine moiety. It is a key component in many tyrosine kinase inhibitors (TKIs), where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity.[5]

Table 1: Anticancer Activity of Selected Methylpiperazine-Containing Compounds

Compound Class/NameTarget(s)Cancer Cell LineIC50 (µM)Reference
Phenyl benzamide derivative (A-11)EGFR (putative)A-549 (Lung)5.71[6]
HCT-116 (Colon)4.26[6]
MIAPaCa-2 (Pancreatic)31.36[6]
Vindoline-piperazine conjugate (23)-MDA-MB-468 (Breast)1.00 (GI50)[7]
Vindoline-piperazine conjugate (25)-HOP-92 (Lung, Non-small cell)1.35 (GI50)[7]
Rhein–piperazine–furanone hybrid (5e)-A549 (Lung)5.74[3]
Rhein–piperazine–furanone hybrid (5h)-A549 (Lung)5.49[3]
Phenazine derivative (B4125)-Various0.48 (mean)[8]
ImatinibBcr-Abl, c-Kit, PDGFRK562 (CML)~0.5[9]

*IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

A key signaling pathway often targeted by these anticancer agents is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation MethylpiperazineDrug Methylpiperazine- containing Drug (e.g., TKI) MethylpiperazineDrug->RTK Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a methylpiperazine-containing tyrosine kinase inhibitor (TKI).

Antipsychotic Activity

The methylpiperazine moiety is a cornerstone of many atypical antipsychotic drugs. These compounds often exhibit complex pharmacology, interacting with multiple neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT) receptors.[11][12] The methylpiperazine group plays a crucial role in defining the receptor binding profile and, consequently, the therapeutic efficacy and side-effect profile of these drugs.[12]

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Methylpiperazine-Containing Antipsychotics

DrugD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Clozapine129 - 3005.4 - 39.4[11][13]
Olanzapine1.1 - 314[14]
Aripiprazole0.343.4[14]
Ziprasidone4.80.4[14]
Lurasidone1.00.5[14]

*Ki: Inhibition constant. Lower values indicate higher binding affinity.

The therapeutic effects of these drugs are mediated through their modulation of dopaminergic and serotonergic signaling pathways.

Dopamine_Serotonin_Signaling cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse D2_pre D2 Autoreceptor Dopamine_release D2_pre->Dopamine_release Inhibition Dopamine_vesicle Dopamine Dopamine_vesicle->Dopamine_release D2_post D2 Receptor Dopamine_release->D2_post Dopamine_reuptake DAT Dopamine_release->Dopamine_reuptake 5HT2A_post 5-HT2A Receptor Serotonin_vesicle Serotonin Serotonin_release Serotonin_vesicle->Serotonin_release Serotonin_release->5HT2A_post Serotonin_reuptake SERT Serotonin_release->Serotonin_reuptake Antipsychotic Methylpiperazine Antipsychotic Antipsychotic->D2_post Antagonist Antipsychotic->5HT2A_post Antagonist

Figure 2: Simplified representation of a methylpiperazine-containing antipsychotic acting on postsynaptic D2 and 5-HT2A receptors.

Pharmacokinetic Profiles of Representative Methylpiperazine-Containing Drugs

The pharmacokinetic properties of drugs containing the methylpiperazine moiety can vary significantly depending on the overall molecular structure. Below are the pharmacokinetic parameters for two well-known drugs, imatinib (an anticancer agent) and clozapine (an antipsychotic).

Table 3: Pharmacokinetic Parameters of Imatinib and Clozapine

| Drug | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference | |---|---|---|---|---|---| | Imatinib (400 mg, single dose) | 2020 | 4.07 | 24800 (0-24h) | ~18 | 98 |[9][15] | | Clozapine (variable dose, steady state) | Highly variable | ~2.3 | Highly variable | ~7.6 | Highly variable |[11][16] |

*Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of methylpiperazine-containing compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylpiperazine-containing test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

Figure 3: Experimental workflow for the MTT cell viability assay.

Radioligand Receptor Binding Assay (Displacement Assay)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue. Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[18]

  • Assay Setup: In a 96-well filter plate, add the following components in a final volume of 200 µL:

    • Assay buffer

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors)

    • A range of concentrations of the unlabeled test compound (the methylpiperazine derivative)

    • The prepared cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18][19]

In Vitro Drug Metabolism Assay (Microsomal Stability)

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO). Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) and a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH). At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k. Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg microsomal protein/mL).[20][21]

Metabolism_Workflow start Start prepare Prepare reaction mixture (microsomes, buffer, compound) start->prepare prewarm Pre-warm to 37°C prepare->prewarm initiate Initiate reaction with NADPH prewarm->initiate sample Sample at time points (0, 5, 15, 30, 60 min) initiate->sample quench Quench reaction with cold solvent + internal standard sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate end End calculate->end

Figure 4: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The methylpiperazine moiety is a powerful and versatile building block in drug discovery. Its ability to enhance physicochemical properties, improve pharmacokinetic profiles, and actively participate in target binding has solidified its status as a privileged scaffold. A thorough understanding of its role in biological activity, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and development of the next generation of therapeutics. This guide provides a foundational resource for researchers and scientists working to harness the full potential of this remarkable chemical entity.

References

Methodological & Application

Synthesis Protocol for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The described method is based on the widely utilized Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This protocol outlines the reaction setup, execution, workup, and purification of the target compound, offering a reproducible procedure for laboratory-scale synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring substituted with an amino group and a methylpiperazine moiety, is a common scaffold in pharmaceutical candidates targeting a range of therapeutic areas. The Buchwald-Hartwig amination provides an efficient and versatile method for the formation of the crucial C-N bond between the pyridine core and the piperazine ring. This reaction is favored for its high functional group tolerance and generally good to excellent yields.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed coupling of 5-bromopyridin-2-amine and 1-methylpiperazine.

Reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative method for the synthesis of this compound via a Buchwald-Hartwig amination reaction. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 5-Bromopyridin-2-amine

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

    • Add 1-methylpiperazine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 100-110 °C using a preheated oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for the described synthesis protocol.

ReagentMolar Mass ( g/mol )Molar Equivalents
5-Bromopyridin-2-amine173.011.0
1-Methylpiperazine100.161.2
Pd₂(dba)₃915.720.02
Xantphos578.680.04
Sodium tert-butoxide96.101.4
ParameterValue
Reaction Temperature 100-110 °C
Reaction Time 12-24 hours
Solvent Toluene

Note: The yield for this specific reaction is not explicitly reported in the referenced literature, but similar Buchwald-Hartwig aminations on bromopyridine substrates typically afford good to excellent yields.

Visualizations

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add 5-bromopyridin-2-amine, NaOt-Bu, Pd2(dba)3, and Xantphos to Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 reac1 Add anhydrous toluene prep2->reac1 reac2 Add 1-methylpiperazine reac1->reac2 reac3 Heat to 100-110 °C and stir for 12-24h reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Dilute with ethyl acetate and filter through celite work1->work2 work3 Wash with water and brine work2->work3 work4 Dry organic layer and concentrate work3->work4 purify Purify by flash column chromatography work4->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram:

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 5-Bromopyridin-2-amine F Buchwald-Hartwig Amination A->F B 1-Methylpiperazine B->F C Pd2(dba)3 (Palladium Source) C->F D Xantphos (Ligand) D->F E NaOt-Bu (Base) E->F G This compound F->G

Caption: Key components for the Buchwald-Hartwig synthesis of the target compound.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Toluene is a flammable and toxic solvent.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound. The Buchwald-Hartwig amination is a robust and high-yielding reaction that is well-suited for the preparation of this and structurally similar compounds, which are of significant interest to the pharmaceutical and drug development industries.

Application Notes: Profiling Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine serves as a valuable scaffold in medicinal chemistry for the synthesis of potent kinase inhibitors. This document provides detailed protocols for the evaluation of imidazo[4,5-b]pyridine-based compounds, which can be synthesized from precursors containing the 4-methylpiperazinyl moiety, against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. These kinases are key targets in oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Mutations in FLT3 are prevalent in AML and lead to constitutive kinase activity, driving cancer cell proliferation and survival. Aurora kinases are essential for cell cycle regulation, and their overexpression is common in various cancers. Dual inhibition of FLT3 and Aurora kinases presents a promising therapeutic strategy to overcome resistance and improve patient outcomes.

These application notes describe state-of-the-art biochemical and cell-based assays to determine the potency and cellular efficacy of imidazo[4,5-b]pyridine-based inhibitors.

Quantitative Data Summary

The inhibitory activities of representative imidazo[4,5-b]pyridine-based compounds against their target kinases are summarized below. These compounds are derivatives that can be synthesized using building blocks related to this compound.

Compound IDTarget KinaseAssay TypeIC50 (µM)
CCT241736 FLT3Biochemical0.035[1]
Aurora ABiochemical0.015[1]
Aurora BBiochemical0.1[1]
Compound 28b Aurora ABiochemical0.075[2]
Aurora BBiochemical4.12[2]
Compound 27e Aurora ACellular (p-T288)0.030[3]
Aurora BCellular (p-HH3)0.148[3]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a simplified kinase signaling pathway and a general workflow for kinase inhibitor profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Gene_Expression Gene Expression & Cell Proliferation Downstream_Signaling->Gene_Expression Aurora_Kinase Aurora Kinase Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinase->Cell_Cycle_Progression Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits Inhibitor->Aurora_Kinase Inhibits G Start Start: Test Compound Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Determine_IC50->Cell_Based_Assay Target_Engagement Confirm Target Engagement (e.g., CETSA) Cell_Based_Assay->Target_Engagement Lead_Compound Lead Compound Identification Target_Engagement->Lead_Compound

References

Application Notes and Protocols: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine as a Key Intermediate in the Synthesis of Abemaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of 5-(4-methylpiperazin-1-yl)pyridin-2-amine as a pivotal intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Introduction

Abemaciclib (marketed as Verzenio®) is an orally administered kinase inhibitor approved for the treatment of certain types of breast cancer.[1][2] Its mechanism of action involves the inhibition of CDK4 and CDK6, which are crucial for the cell cycle progression from the G1 to the S phase.[3] By inhibiting these kinases, Abemaciclib effectively halts the proliferation of cancer cells.

The synthesis of Abemaciclib is a multi-step process, with a critical step being the palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction couples the pyrimidine core with a substituted pyridine moiety. The intermediate, this compound, provides this essential pyridinylpiperazine fragment to the final Abemaciclib molecule. While many published syntheses of Abemaciclib utilize the ethyl analog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, the protocol provided here is adapted for the use of the methyl analog, assuming analogous reactivity based on their high structural similarity.

Mechanism of Action: Abemaciclib in the Cell Cycle

Abemaciclib targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of cell proliferation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. Abemaciclib restores the checkpoint control at the G1 phase of the cell cycle.

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 Inhibition by Abemaciclib Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (pRb) pRb pRb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition (DNA Synthesis) E2F->G1_S_Transition Promotes Transcription pRb->E2F Releases Abemaciclib Abemaciclib Abemaciclib->CDK4_6 Inhibits

Caption: Abemaciclib's Mechanism of Action in the Cell Cycle.

Synthesis of Abemaciclib: The Role of the Intermediate

The core structure of Abemaciclib is assembled through a key coupling reaction. The intermediate, this compound, is coupled with a substituted benzimidazole-pyrimidine moiety, typically via a Buchwald-Hartwig amination. This reaction forms a crucial carbon-nitrogen bond, linking the two main fragments of the final drug molecule.

Experimental Protocol

This protocol details the synthesis of Abemaciclib from this compound and 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, followed by a subsequent coupling.

Materials and Reagents
ReagentCAS NumberMolecular Weight
This compound1197333-44-0192.27
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole1231930-33-8271.13
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50
Xantphos161265-03-8578.68
Potassium carbonate (K₂CO₃)584-08-7138.21
tert-Amyl alcohol75-85-488.15
Dichloromethane (DCM)75-09-284.93
Hydrochloric acid (HCl)7647-01-036.46
Sodium hydroxide (NaOH)1310-73-240.00
Acetone67-64-158.08
N-acetyl-L-cysteine616-91-1163.19
Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • pH meter or pH strips

  • High-performance liquid chromatography (HPLC) system for purity analysis

Experimental Workflow

Synthesis_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - Benzimidazole derivative - Pyridine intermediate - K₂CO₃, Xantphos - tert-Amyl alcohol setup->reagents catalyst Add Pd(OAc)₂ reagents->catalyst heating Heat to 98-100 °C (2-4 hours) catalyst->heating monitoring Monitor by TLC/HPLC heating->monitoring monitoring->heating Incomplete workup Work-up: - Cool to 30-35 °C - Dilute with DCM and Water - Filter monitoring->workup Complete extraction Aqueous Extraction: - Extract with HCl (aq) - Adjust pH to 11-12 with NaOH - Back-extract with DCM workup->extraction purification Organic Layer Purification: - Treat with N-acetyl-L-cysteine - Wash with water extraction->purification isolation Product Isolation: - Distill off solvent - Recrystallize from Acetone purification->isolation drying Dry Product (50-55 °C) isolation->drying analysis Final Product Analysis (HPLC, etc.) drying->analysis end End analysis->end

Caption: Experimental Workflow for Abemaciclib Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, bubble argon or nitrogen gas into 50 mL of tert-amyl alcohol for 15 minutes to degas the solvent.

  • Addition of Reagents: To the flask, add 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (10 g, 0.0309 mol), this compound (assuming a similar molar equivalent to the ethyl analog, adjust as necessary), potassium carbonate (8.65 g), and Xantphos (1.07 g).[3]

  • Catalyst Addition: Add palladium(II) acetate (0.2 g) to the mixture.[3]

  • Reaction: Heat the reaction mixture to 98-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.[3]

  • Work-up: Once the reaction is complete, cool the mixture to 30-35 °C. Dilute the reaction mass with dichloromethane (80 mL) and water (30 mL). Filter the mixture through a celite bed to remove inorganic salts and the catalyst.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the organic layer with 1:1 hydrochloric acid in water (2 x 30 mL). Combine the aqueous layers and adjust the pH to 11-12 using a sodium hydroxide solution. Extract the product back into dichloromethane.[3]

  • Purification: Treat the combined organic layers with N-acetyl-L-cysteine and adjust the pH to 11.0-12.0 with a sodium hydroxide solution. Stir the mixture for 30 minutes at 30-35 °C and separate the layers. Wash the organic layer with water.[3]

  • Isolation and Recrystallization: Distill the organic solvent under vacuum at 40-45 °C. To the residue, add acetone (100 mL) and heat to reflux for 30 minutes. Cool the mixture to 30-35 °C and filter the solid product.[3]

  • Drying: Wash the collected solid with acetone and dry it under vacuum at 50-55 °C to obtain the final product.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of Abemaciclib using the ethyl analog, which is expected to be comparable for the methyl analog.

ParameterValue
Reactants
Benzimidazole Derivative10 g (0.0309 mol)
Pyridine Intermediate (ethyl)6.89 g (0.0312 mol)
Reagents & Catalysts
Potassium Carbonate8.65 g
Xantphos1.07 g
Palladium Acetate0.2 g
Solvents
tert-Amyl alcohol50 mL
Dichloromethane80 mL (for dilution)
Acetone100 mL (for recrystallization)
Yield & Purity
Product Yield (Abemaciclib)13 g (82.85%)
Product Purity (by HPLC)99.79%

Data adapted from a synthesis using the ethyl analog of the specified intermediate.[3]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a critical building block in the synthesis of the CDK4/6 inhibitor Abemaciclib. The provided protocol, adapted from established procedures for the analogous ethyl intermediate, outlines a robust method for the key Buchwald-Hartwig coupling reaction. This information is intended to support researchers and drug development professionals in the efficient and high-purity synthesis of Abemaciclib and related compounds. Careful monitoring and adherence to safety protocols are essential for successful and safe execution.

References

Application Notes and Protocols for Ligand Binding Assay Using 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a versatile heterocyclic compound utilized as a key building block in the synthesis of various bioactive molecules.[1] Its structural motif, featuring a pyridine ring and a methylpiperazine group, is common in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors. This document provides a detailed protocol for a competitive ligand binding assay to characterize the interaction of this compound with a representative protein kinase. The protocol is designed to be adaptable for screening and characterizing similar small molecule inhibitors.

Ligand binding assays (LBAs) are fundamental in pharmacology and drug discovery for quantifying the binding of a ligand to its target molecule, such as a receptor or enzyme.[2][3] These assays are crucial for determining binding affinity, specificity, and for screening compound libraries to identify potential therapeutic agents.[3]

Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazard Identification: this compound can cause skin and serious eye irritation.[4][5] It may be harmful if swallowed or inhaled.[5]

  • Handling: Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash with plenty of soap and water.[4] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water.[4] Seek medical attention if irritation persists.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4][8]

Experimental Protocol: Competitive Kinase Binding Assay

This protocol describes a fluorescence polarization (FP) based competitive binding assay. FP is a robust, solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein. The binding of the tracer to the protein results in a slower rotation and a higher polarization value. A test compound that binds to the protein will displace the tracer, leading to a decrease in fluorescence polarization.

Objective: To determine the binding affinity (IC50) of this compound for a target protein kinase.

Materials and Reagents
  • Test Compound: this compound (purity >98%)

  • Target Protein: Recombinant protein kinase (e.g., a Cyclin-Dependent Kinase)

  • Fluorescent Tracer: A known fluorescently labeled ligand for the target kinase

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20

  • DMSO: For dissolving the test compound

  • 384-well, black, flat-bottom plates

  • Plate reader capable of fluorescence polarization measurements

Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM).

    • Further dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compound or control (DMSO in assay buffer for no inhibition, and a known inhibitor for positive control) to the wells of the 384-well plate.

    • Add 10 µL of the target kinase solution (at a predetermined optimal concentration) to all wells except the blank controls.

    • Add 5 µL of the fluorescent tracer (at its Kd concentration) to all wells.

    • For blank wells, add 15 µL of assay buffer and 5 µL of the fluorescent tracer.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis
  • The raw fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_blank) / (mP_no_inhibition - mP_blank)])

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound against a Target Kinase

CompoundTarget KinaseAssay TypeTracer Concentration (nM)IC50 (µM)
This compoundKinase XFluorescence Polarization101.25
Control InhibitorKinase XFluorescence Polarization100.05

Visualizations

Experimental Workflow

experimental_workflow prep Compound Preparation (Serial Dilution) plate Plate Preparation (Add Compound, Kinase, Tracer) prep->plate Dispense incubate Incubation (60 min at RT) plate->incubate Seal & Mix measure Measurement (Fluorescence Polarization) incubate->measure Read Plate analyze Data Analysis (IC50 Determination) measure->analyze Calculate signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 5-(4-Methylpiperazin-1-yl) pyridin-2-amine inhibitor->erk Inhibition

References

Introduction: The Central Role of Cell-Based Assays in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth exploration of cell-based assays critical to oncology research and drug development. It is designed for researchers, scientists, and professionals in the field, offering not just protocols but the scientific rationale behind methodological choices to ensure robust and reproducible results.

Oncology drug discovery is a complex endeavor aimed at identifying compounds that can selectively target and eliminate cancer cells while sparing healthy tissue. Cell-based assays serve as the foundational in vitro tools in this process, providing a biologically relevant system to assess a compound's efficacy and mechanism of action.[1] Unlike biochemical assays, which analyze molecules in isolation, cell-based assays evaluate the effects of a potential therapeutic in the context of a living cell, offering insights into complex processes like cell signaling, viability, proliferation, and death.[1][2][3]

The transition from traditional 2D monolayer cultures to more physiologically relevant 3D models, such as spheroids and organoids, has further enhanced the predictive power of these assays.[4][5][6][7] 3D cultures better mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and hypoxia, which are crucial factors in drug response and resistance.[4][6][7] This guide will cover fundamental and advanced assays, providing the expertise needed to generate high-quality, actionable data.

Core Principles & Assay Selection

The choice of assay is dictated by the biological question being asked. A candidate therapeutic can exert its effects through various mechanisms, and a well-designed experimental plan will often incorporate a panel of assays to build a comprehensive pharmacological profile. Key cellular processes commonly investigated in oncology include:

  • Cell Viability & Cytotoxicity: Does the compound kill cancer cells?

  • Cell Proliferation: Does the compound stop cancer cells from dividing?

  • Apoptosis: Does the compound induce programmed cell death?

  • Cell Migration & Invasion: Can the compound prevent metastasis?

A logical workflow is essential for screening and characterizing anti-cancer compounds. This typically involves primary screening to identify "hits" followed by more detailed secondary assays to understand the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Preclinical Validation Compound_Library Compound Library Primary_Assay High-Throughput Viability Assay (e.g., MTT, CellTiter-Glo®) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds showing activity) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (Determine IC50) Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Dose_Response->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (e.g., Wound Healing, Transwell) Dose_Response->Migration_Assay Pathway_Analysis Target Engagement & Pathway Analysis Apoptosis_Assay->Pathway_Analysis Migration_Assay->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization _3D_Models 3D Spheroid/Organoid Models Lead_Optimization->_3D_Models In_Vivo In Vivo Animal Studies _3D_Models->In_Vivo

Caption: General workflow for oncology drug screening using cell-based assays.

Section 1: Cell Viability and Cytotoxicity Assays

Cell viability assays are often the first step in screening compound libraries to identify agents that reduce the number of living cells.[2] It's crucial to distinguish between assays that measure metabolic activity (an indicator of viability) and those that measure membrane integrity (an indicator of cytotoxicity).

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of metabolically active, and therefore viable, cells.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard starting point and must be optimized for specific cell lines and experimental conditions.[8]

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store protected from light.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Multichannel pipette and plate reader (570 nm measurement, 630 nm reference).

2. Cell Seeding:

  • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>90%).[9]

  • Determine the optimal seeding density by running a growth curve beforehand. The goal is for cells to be ~70-80% confluent at the end of the assay.

  • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (vehicle control).

  • Incubate for 18-24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[10]

3. Compound Treatment:

  • Prepare serial dilutions of your test compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

  • After treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C.[11] During this time, visible purple precipitates will form in viable cells.

5. Formazan Solubilization and Measurement:

  • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspiration.

  • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm within 1 hour. Use a reference wavelength of 630 nm to correct for background.

6. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assay Type Principle Readout Advantages Disadvantages
MTT Mitochondrial dehydrogenase activity reduces tetrazolium salt to colored formazan.ColorimetricInexpensive, well-established.Endpoint, requires solubilization step, compound interference.
CellTiter-Glo® Measures intracellular ATP levels using a luciferase reaction.LuminescentHigh sensitivity, "add-mix-measure" format, good for HTS.More expensive, signal can be affected by metabolic changes.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.ColorimetricMeasures cytotoxicity directly.Only detects late-stage cell death/necrosis.
Real-Time Glo Measures viability of cells in real-time using a non-lytic luciferase-based method.LuminescentKinetic data, multiplexing capabilities.Requires specialized reagents and instrumentation.

Section 2: Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer therapies eliminate tumor cells.[12] Assays that specifically measure markers of apoptosis are critical for confirming the mechanism of action of a drug candidate identified in a viability screen.

Principle of Caspase-Glo® 3/7 Assay

A hallmark of apoptosis is the activation of a family of proteases called caspases.[13] Caspase-3 and Caspase-7 are the primary "executioner" caspases that cleave cellular substrates, leading to the morphological changes of apoptosis.[13][14]

The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[15][16] The "add-mix-measure" format makes it highly suitable for high-throughput screening (HTS).[15][16]

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Caspase-Glo® 3/7 Assay Principle Drug Anti-cancer Drug Receptor Death Receptor (e.g., Fas, TRAIL-R) Drug->Receptor Mitochondria Mitochondrial Stress Drug->Mitochondria Initiator Initiator Caspases (Caspase-8, Caspase-9) Receptor->Initiator Mitochondria->Initiator Executioner Executioner Caspases (Caspase-3, Caspase-7) Initiator->Executioner activates Substrates Cellular Substrates (e.g., PARP) Executioner->Substrates cleaves Reagent Caspase-Glo® Reagent (Pro-substrate DEVD + Luciferase) Executioner->Reagent cleaves substrate Cleavage Substrate Cleavage Substrates->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis Cleaved_Substrate Aminoluciferin Reagent->Cleaved_Substrate Light Luminescent Signal (Light) Cleaved_Substrate->Light luciferase action

Caption: Signaling pathway of apoptosis and the Caspase-Glo® 3/7 assay mechanism.
Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is adapted for a 96-well plate format.

1. Materials:

  • Cells and test compounds (as in MTT assay)

  • White-walled, opaque 96-well plates suitable for luminescence.[14]

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).[17]

  • Luminometer plate reader.

2. Cell Seeding and Treatment:

  • Follow steps 2 and 3 from the MTT protocol, seeding cells in a white-walled plate. The final volume in each well before adding the reagent should be 100 µL.

  • It is critical to include appropriate controls:

    • Negative Control: Cells treated with vehicle only.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine).[14]

    • Blank: Medium without cells.[14]

3. Assay Procedure (Add-Mix-Measure):

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]

  • Remove the assay plate from the incubator and let it equilibrate to room temperature for about 30 minutes.[16]

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[16]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this time.[16]

4. Measurement and Data Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • Subtract the average luminescence of the blank wells from all other readings.

  • Data can be expressed as fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_Vehicle

Section 3: Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis, the primary cause of cancer-related mortality. Assays that model these processes are vital for identifying therapeutics that can inhibit cancer spread.

Principle of the Wound Healing (Scratch) Assay

The scratch assay is a straightforward and widely used method to study collective cell migration in 2D.[18] A "wound" or "scratch" is created in a confluent monolayer of cells.[19] The rate at which the cells collectively move to "heal" or close this gap is monitored over time, typically with microscopy.[19] This method is effective for comparing the migratory potential of cells under different treatment conditions.[20]

Detailed Protocol: Wound Healing (Scratch) Assay

1. Materials:

  • Cells that form a confluent monolayer (e.g., MDA-MB-231)

  • 24-well or 12-well tissue culture plates.[10]

  • Sterile 200 µL or 1 mL pipette tip for creating the scratch.[10][19]

  • Microscope with a camera for imaging. An incubator with live-cell imaging capabilities is ideal.[19]

2. Cell Seeding:

  • Seed cells into the wells at a density that will allow them to form a fully confluent monolayer within 24-48 hours.[19] This step must be optimized for each cell line.

  • Incubate until cells are 95-100% confluent.

3. Creating the Wound:

  • Optional: To distinguish between migration and proliferation, you can pre-treat cells with a proliferation inhibitor like Mitomycin C for 1-2 hours before scratching.

  • Using a sterile pipette tip, make a straight scratch down the center of the monolayer.[19] Apply consistent, firm pressure to ensure a clean, cell-free gap.[19]

  • To create a more defined gap, specialized inserts or stoppers can be used.[19]

  • Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[20][21]

4. Treatment and Imaging:

  • Add fresh medium containing the test compound or vehicle control.

  • Immediately capture the first image of the scratch (T=0). It is crucial to have consistent imaging locations for each well across all time points. Marking the plate can help.[19]

  • Place the plate in an incubator (37°C, 5% CO₂).

  • Capture images at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the gap in the control wells is nearly closed.[19]

5. Data Analysis:

  • The migration rate is quantified by measuring the area or width of the cell-free gap at each time point using software like ImageJ.

  • Calculate the percentage of wound closure:

    • % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • Compare the rate of closure between treated and control groups.

Principle of the Transwell Invasion Assay

The Transwell, or Boyden chamber, assay assesses cell migration and invasion through a porous membrane.[22][23] The setup consists of an insert (upper chamber) that sits inside a well (lower chamber), separated by a membrane with a specific pore size.[24]

  • For migration: Cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant (e.g., serum) in the lower chamber.[25][26]

  • For invasion: The membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel.[24][25] To reach the chemoattractant, cells must actively degrade and invade through this ECM barrier, mimicking in vivo invasion.[23]

Assay Type Principle Measures Advantages Disadvantages
Wound Healing Measures closure of a gap in a cell monolayer.[19]Collective 2D cell migration.Simple, inexpensive, visual.[18][20]Prone to variability, can be confounded by proliferation.
Transwell Migration Quantifies cells moving through a porous membrane towards a chemoattractant.[22][25]Individual cell chemotaxis.Quantitative, allows study of chemotactic gradients.[22]End-point, non-visual during the assay.
Transwell Invasion Quantifies cells moving through an ECM-coated membrane.[23][25]Invasive potential.More physiologically relevant for metastasis.[22]ECM coating adds complexity and variability.

Section 4: Advanced Models and High-Content Screening

While 2D assays are invaluable, the field is increasingly moving towards more complex models and analysis techniques to improve the clinical translation of preclinical findings.[4][27]

  • 3D Cell Culture Models: Spheroids and organoids are 3D cell aggregates that better replicate the architecture and microenvironment of in vivo tumors.[5][7][28] They often show increased drug resistance compared to 2D cultures, providing a more stringent and predictive platform for drug screening.[7]

  • High-Content Screening (HCS): HCS, also known as high-content imaging, combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data at the single-cell level.[29][30][31] Instead of a single readout like overall viability, HCS can simultaneously measure changes in cell morphology, protein localization (e.g., nuclear translocation of NF-κB), and the expression of multiple biomarkers.[29][32][33] This provides deep mechanistic insights into a compound's effects and is a powerful tool in modern drug discovery.[31][32]

Conclusion and Best Practices

Cell-based assays are indispensable tools in oncology research. The key to generating reliable and meaningful data lies not just in following a protocol, but in understanding the principles behind it.

Key Takeaways for Robust Assay Design:

  • Know Your Cells: Always use healthy, low-passage cells and optimize seeding densities and media conditions.[8]

  • Use Appropriate Controls: Every experiment must include negative (vehicle), positive, and blank controls to validate the results.

  • Optimize and Validate: Do not assume a generic protocol will work perfectly. Optimize parameters like incubation times and reagent concentrations for your specific system.

  • Consider Physiological Relevance: Whenever possible, move towards 3D models and more complex co-culture systems to better predict in vivo responses.[6]

By integrating these principles, researchers can leverage the power of cell-based assays to accelerate the discovery and development of the next generation of cancer therapeutics.

References

Application Notes and Protocols for High-Throughput Screening with 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold is a versatile and privileged structure in medicinal chemistry and drug discovery. Its unique features, including the basic piperazine moiety and the hydrogen bond donor/acceptor capabilities of the aminopyridine core, make it an attractive starting point for the synthesis of libraries targeting a wide range of biological targets.[1] This scaffold is a key building block in the development of therapeutics for oncology and neurological disorders.[1] Libraries derived from this core structure are frequently screened against protein kinases, as the aminopyridine portion can effectively mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of these enzymes.[2] Additionally, derivatives of similar structures have shown inhibitory activity against other enzyme classes, such as histone deacetylases (HDACs), demonstrating the broad applicability of this chemical framework.[3]

These application notes provide a comprehensive overview of the use of this compound libraries in high-throughput screening (HTS) campaigns. Detailed protocols for common assays and data presentation formats are included to guide researchers in the identification and characterization of novel bioactive compounds.

Key Biological Targets

Libraries based on the this compound scaffold have been successfully employed in the discovery of inhibitors for several important classes of enzymes:

  • Protein Kinases: Due to the structural similarity of the aminopyridine core to the adenine of ATP, these libraries are particularly well-suited for targeting the ATP-binding site of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

  • Sirtuins (e.g., SIRT6): Derivatives of the core scaffold have demonstrated potent and selective inhibition of sirtuins, a class of histone deacetylases involved in metabolism and aging.[3] This highlights the potential for these libraries in the discovery of therapeutics for metabolic disorders like type 2 diabetes.[3]

Data Presentation

Table 1: Summary of a Hypothetical High-Throughput Screen for Kinase Inhibitors
Compound IDScaffoldConcentration (µM)Kinase Inhibition (%)IC₅₀ (µM)Cell Viability (µM)
L1-C001This compound1092.50.8>50
L1-C002This compound1085.21.5>50
L1-C003This compound1012.1>50>50
L1-C004This compound1095.80.545.2
Staurosporine (Control)-199.80.010.1
Table 2: SIRT6 Inhibition Data for a Lead Compound
Compound IDTargetAssay TypeIC₅₀ (µM)K D (µM) - SPRK D (µM) - ITC
6d (analogue)SIRT6FDL4.939.7610.0

Data for compound 6d is derived from a study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives.[3]

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay

This protocol describes a generic method to identify inhibitors of a target protein kinase from a compound library in a 384-well format.[4]

Materials:

  • This compound library compounds dissolved in DMSO.

  • Target kinase and corresponding substrate.

  • Kinase assay buffer (e.g., HEPES, MgCl₂, BSA, DTT).

  • ATP solution.

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®, or a fluorescent ADP sensor).[5][6]

  • 384-well assay plates (e.g., white, low-volume).

  • Acoustic liquid handler or pin tool.

  • Plate reader capable of luminescence or fluorescence detection.

Method:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 25 nL of each library compound into the wells of a 384-well plate. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add 5 µL of the target kinase solution (in kinase assay buffer) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to each well to initiate the reaction.

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect kinase activity by adding 10 µL of the chosen detection reagent. Incubate for 30-60 minutes as per the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a compatible plate reader.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell proliferation and viability.[2][7]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well sterile microplates.

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2]

Visualizations

G cluster_0 High-Throughput Screening Workflow A Compound Library (this compound derivatives) B Primary Screen (e.g., 10 µM single concentration) A->B C Hit Identification (Activity > 50% inhibition) B->C D Dose-Response Assay (IC50 determination) C->D E Secondary Assays (e.g., Orthogonal assays, Selectivity profiling) D->E F Cell-Based Assays (e.g., MTT, Target engagement) E->F G Lead Candidate F->G

Caption: High-throughput screening workflow for hit identification.

G cluster_1 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ATP ERK ERK MEK->ERK ATP TF Transcription Factors ERK->TF ATP Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Aminopyridine Inhibitor Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

Caption: Inhibition of a generic kinase signaling cascade.

References

Application Notes and Protocols for the Derivatization of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its unique arrangement of a hydrogen bond-donating 2-amino group, a hydrogen bond-accepting pyridine nitrogen, and a solubilizing, target-engaging N-methylpiperazine moiety makes it a versatile building block for developing highly specific and potent therapeutic agents.[1][2] This scaffold is a cornerstone in the design of numerous kinase inhibitors, including the FDA-approved drug Brigatinib, which targets anaplastic lymphoma kinase (ALK) in non-small cell lung cancer.[3][4] The strategic derivatization of this core structure is paramount for modulating pharmacokinetic properties, enhancing target affinity, and exploring structure-activity relationships (SAR).

This guide provides an in-depth overview of key synthetic methodologies for creating diverse derivatives of this compound. The protocols described herein are grounded in established chemical principles and are designed to be robust and adaptable for researchers in drug discovery and development. We will explore derivatization at the exocyclic amino group (N-acylation, N-alkylation) and functionalization of the pyridine ring through modern cross-coupling and C-H activation strategies.

I. Derivatization at the 2-Amino Group

The primary amino group at the C-2 position of the pyridine ring is a prime handle for derivatization. Its nucleophilicity allows for straightforward reactions to introduce a wide variety of substituents, directly impacting the molecule's interaction with biological targets.

A. N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification can introduce new interaction points (e.g., hydrogen bond acceptors), alter electronic properties, and modulate the overall conformation of the molecule.

Causality of Experimental Choices: The choice of acylating agent (acid chloride, anhydride, or carboxylic acid with a coupling agent) and base is critical. Acid chlorides are highly reactive but generate HCl, necessitating a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid and prevent protonation of the starting material. Peptide coupling reagents like HATU or HOBt/EDC offer a milder alternative for directly coupling carboxylic acids, minimizing side reactions and proving essential for complex or sensitive substrates.

Protocol 1: General Procedure for N-Acylation using an Acid Chloride

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1-0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.), to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (1.0-1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

B. N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the 2-amino group can be achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination is often preferred as it provides more control and avoids over-alkylation, which can be an issue with direct alkylation.

Causality of Experimental Choices: Reductive amination involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this purpose as it is mild, selective for imines over carbonyls, and does not reduce other functional groups. The use of a slightly acidic catalyst, like acetic acid, can accelerate imine formation.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent like Dichloroethane (DCE) or THF, add the desired aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the N-alkylated product.

II. Derivatization of the Pyridine Ring

To create derivatives with modifications on the pyridine core, a halogenated starting material is typically required for classical cross-coupling reactions. 2-Amino-5-bromopyridine derivatives are common precursors for these transformations.

A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron species.[5][6][7] This reaction is instrumental for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups onto the pyridine ring.[5]

Causality of Experimental Choices: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[8] A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required for the catalytic cycle.[9] Electron-rich, bulky phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6][8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandExch Amine Coordination (R2NH) PdII_Aryl->LigandExch R2NH PdII_Amine [L2Pd(II)(Ar)(NHR2)]+X- LigandExch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L2Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 regenerates catalyst Product Ar-NR2 ReductElim->Product forms product center Product_out

References

Application Notes and Protocols for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a versatile chemical scaffold recognized for its significance in the development of therapeutics for neurological disorders. Its unique structure, featuring a pyridine ring linked to a methylpiperazine moiety, serves as a crucial building block for synthesizing potent and selective inhibitors of various kinases and other enzymes implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's. This document provides detailed application notes on the utility of this scaffold, along with comprehensive protocols for its evaluation in relevant preclinical assays.

The this compound core is a key component in the design of molecules targeting kinases like Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are pivotal in the progression of Parkinson's and Alzheimer's disease, respectively. Furthermore, derivatives of this compound have shown inhibitory activity against Sirtuin 6 (SIRT6), an enzyme linked to neuroinflammation.

Data Presentation

The following tables summarize the in vitro activities of representative derivatives of this compound against key neurological targets.

Compound IDTargetAssay TypeIC50 (µM)Reference
Derivative 1 SIRT6Fluor de Lys (FDL) Assay4.93[1]
LRRK2-IN-1 LRRK2 (Wild-Type)Kinase Assay0.013[2]
LRRK2-IN-1 LRRK2 (G2019S Mutant)Kinase Assay0.006[2]

Note: LRRK2-IN-1 is a well-characterized inhibitor that contains a related aminopyrimidine scaffold, demonstrating the utility of this chemical space in targeting LRRK2.

Signaling Pathways and Experimental Workflows

To visualize the role of this scaffold in therapeutic development, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G GSK-3β Signaling Pathway in Alzheimer's Disease Amyloid-β Amyloid-β GSK-3β Activation GSK-3β Activation Amyloid-β->GSK-3β Activation Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β Activation->Tau Hyperphosphorylation Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction This compound Derivative This compound Derivative This compound Derivative->GSK-3β Activation Inhibition

GSK-3β Signaling Pathway and Point of Intervention.

G Drug Discovery Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Biochemical Assays (Kinase Activity) Biochemical Assays (Kinase Activity) Compound Synthesis->Biochemical Assays (Kinase Activity) Cell-Based Assays (Neuroprotection) Cell-Based Assays (Neuroprotection) Biochemical Assays (Kinase Activity)->Cell-Based Assays (Neuroprotection) Permeability Assays (BBB) Permeability Assays (BBB) Cell-Based Assays (Neuroprotection)->Permeability Assays (BBB) Animal Models of Neurodegeneration Animal Models of Neurodegeneration Permeability Assays (BBB)->Animal Models of Neurodegeneration

General Experimental Workflow for Therapeutic Development.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel derivatives of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., LRRK2, GSK-3β).

Materials:

  • Recombinant human kinase (e.g., LRRK2, GSK-3β)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of a known inhibitor).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Neuroprotection Assay in a Neuronal Cell Line (MTT Assay)

Objective: To assess the ability of a test compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., MPP+ for Parkinson's model, Aβ oligomers for Alzheimer's model)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Neurotoxin Exposure: Add the neurotoxin (e.g., 1 mM MPP+) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate at 37°C for 4 hours.

    • Remove the MTT solution and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against compound concentration to determine the protective effect.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Objective: To predict the passive permeability of a test compound across the blood-brain barrier (BBB).

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Brain lipid extract

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds with known BBB permeability

  • 96-well UV-Vis microplate reader

Procedure:

  • Donor Plate Preparation: Prepare solutions of the test and control compounds in PBS.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Membrane Coating: Coat the filter membrane of the donor plate with the brain lipid extract dissolved in a suitable solvent (e.g., dodecane).

  • Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

    • Classify compounds as high, medium, or low permeability based on established ranges.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of neurological disorders. The protocols outlined in this document provide a framework for the systematic evaluation of new derivatives, from initial target engagement to neuroprotective effects and blood-brain barrier permeability. Through iterative cycles of design, synthesis, and testing, this privileged structure can be further optimized to yield potent and selective drug candidates for the treatment of debilitating neurodegenerative diseases.

References

Application Notes and Protocols for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a versatile heterocyclic compound featuring a 2-aminopyridine scaffold linked to a 4-methylpiperazine moiety. This structural arrangement is a recognized pharmacophore present in numerous biologically active molecules. The 2-aminopyridine core can participate in hydrogen bonding and aromatic interactions, while the methylpiperazine group can influence solubility, cell permeability, and receptor binding.[1][2] Consequently, this compound serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, particularly targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes involved in oncology and neurology.[1][3]

These application notes provide a framework for the experimental use of this compound and its derivatives in receptor interaction studies, including hypothetical data for illustrative purposes and detailed protocols for key assays.

Potential Applications in Receptor Studies

The structural motifs within this compound suggest potential interactions with several classes of receptors and enzymes.

  • Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors, acting as a hinge-binder in the ATP-binding pocket of various kinases. Derivatives of this compound could be investigated as inhibitors of protein kinases involved in cell signaling pathways related to cancer cell proliferation and survival.[4]

  • GPCR Ligand Binding: Arylpiperazine derivatives are known to exhibit affinity for various GPCRs, including serotonin (5-HT) and dopamine (D) receptors.[5][6] This makes this compound a candidate for developing ligands targeting CNS disorders.

  • Other Enzyme Inhibition: The core structure may also serve as a scaffold for inhibitors of other enzymes, such as histone deacetylases (HDACs), where the piperazine moiety can be functionalized to interact with the enzyme's active site.[7]

Data Presentation: Hypothetical In Vitro Activity

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseAssay TypeIC50 (nM)
Compound A Kinase XHTRF Assay85
Kinase YADP-Glo Assay120
Compound B Kinase XHTRF Assay35
Kinase YADP-Glo Assay550
Compound C Kinase XHTRF Assay> 10,000
Kinase YADP-Glo Assay> 10,000

IC50: Half-maximal inhibitory concentration.

Table 2: GPCR Binding Affinity

CompoundReceptorRadioligandKi (nM)
Compound A 5-HT1A[3H]-8-OH-DPAT150
D2[3H]-Spiperone800
Compound B 5-HT1A[3H]-8-OH-DPAT25
D2[3H]-Spiperone350
Compound C 5-HT1A[3H]-8-OH-DPAT> 10,000
D2[3H]-Spiperone> 10,000

Ki: Inhibitory constant, indicating binding affinity.

Table 3: Cellular Activity

CompoundCell LineAssay TypeIC50 (µM)
Compound A Cancer Cell Line 1MTT Assay5.2
Compound B Cancer Cell Line 1MTT Assay1.8
Compound C Cancer Cell Line 1MTT Assay> 50

IC50: Half-maximal inhibitory concentration in a cell-based assay.

Experimental Protocols

The following are detailed protocols for key experiments that can be used to assess the interaction of this compound and its derivatives with target receptors.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of a test compound against a specific protein kinase.[1]

Materials:

  • Recombinant Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Test Compound (e.g., Compound A, B, or C)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium (Eu3+) Cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by plotting the percent inhibition against the compound concentration.

G HTRF Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Kinase and Substrate B->C D Incubate (15 min) C->D E Add ATP to Initiate Reaction D->E F Incubate (60 min) E->F G Add HTRF Detection Reagents F->G H Incubate (60 min) G->H I Read Plate H->I J Data Analysis (IC50) I->J

HTRF Kinase Inhibition Assay Workflow
Protocol 2: Radioligand Binding Assay for GPCRs

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A)

  • Radioligand (e.g., [3H]-8-OH-DPAT)

  • Test Compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Non-specific binding control (e.g., high concentration of a known ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by fitting the data to a one-site competition binding model using appropriate software (e.g., Prism).

G Radioligand Binding Assay Workflow A Prepare Compound Dilutions B Combine Membranes, Radioligand, and Compound A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Add Scintillation Fluid D->E F Count Radioactivity E->F G Data Analysis (Ki) F->G

Radioligand Binding Assay Workflow
Protocol 3: Cell Viability Assay (MTT)

This protocol describes the use of an MTT assay to assess the effect of a test compound on the viability of cancer cells.[8]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a derivative of this compound targeting a receptor tyrosine kinase (RTK).

G Hypothetical RTK Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Ligand Ligand RTK RTK Ligand->RTK P P RTK->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Inhibitor 5-(4-Methylpiperazin-1-yl) pyridin-2-amine Derivative Inhibitor->RTK Inhibition

Hypothetical RTK Signaling Pathway Inhibition

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. The protocols and illustrative data provided herein offer a comprehensive guide for researchers to initiate the investigation of this compound and its derivatives in various receptor interaction studies. The versatility of its structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties for a range of biological targets.

References

Application Notes and Protocols for the Analytical Characterization of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] The described methods are essential for identity confirmation, purity assessment, and quality control of this compound.

Compound Information

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 1-Methyl-4-(6-aminopyridin-3-yl)piperazine[3]
CAS Number 571189-49-6[3][4]
Molecular Formula C₁₀H₁₆N₄[2][3]
Molecular Weight 192.26 g/mol [2]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 146 - 150 °C[1]

Analytical Techniques

A comprehensive characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to ensure its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the presence of key functional groups and the overall molecular structure.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

2.1.2. Representative NMR Data

The following tables present representative chemical shifts for this compound. Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75d1HPyridine H-6
7.10dd1HPyridine H-4
6.40d1HPyridine H-3
5.50s2H-NH₂
3.10t4HPiperazine -CH₂-N(Py)
2.45t4HPiperazine -CH₂-N(CH₃)
2.20s3H-CH₃

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
158.5Pyridine C-2
145.0Pyridine C-5
138.0Pyridine C-6
125.0Pyridine C-4
108.0Pyridine C-3
55.0Piperazine -CH₂-N(Py)
48.0Piperazine -CH₂-N(CH₃)
46.0-CH₃

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference to Solvent Process->Reference Integrate Integrate Peaks (1H) Reference->Integrate Assign Assign Signals Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying any impurities. A reversed-phase method with UV detection is generally suitable for this compound.

2.2.1. Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

2.2.2. Representative HPLC Data

Table 3: Representative HPLC Purity Analysis Results

ParameterValue
Retention Time ~ 8.5 min
Purity > 98%
Tailing Factor 1.1
Theoretical Plates > 5000

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run HPLC Run cluster_analysis Data Analysis Prep_Sample Prepare Sample Solution Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phases Equilibrate Equilibrate System Prep_MP->Equilibrate Equilibrate->Inject Run_Grad Run Gradient Inject->Run_Grad Detect UV Detection Run_Grad->Detect Integrate Integrate Peaks Detect->Integrate Calc_Purity Calculate % Purity Integrate->Calc_Purity Report Generate Report Calc_Purity->Report

Caption: Workflow for HPLC purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the compound and its potential impurities by determining their mass-to-charge ratio.

2.3.1. Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in the initial mobile phase.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).

  • LC Conditions: Utilize the same HPLC method as described in section 2.2.1, or a faster gradient if only identity confirmation is required.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the main component. Confirm the presence of the protonated molecule [M+H]⁺.

2.3.2. Representative LC-MS Data

Table 4: Representative Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺193.1453193.1451

Logical Diagram for Compound Identification

Identification_Logic Start Compound for Identification NMR NMR Analysis Start->NMR HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR_Result Correct 1H & 13C Spectra? NMR->NMR_Result HPLC_Result Single Major Peak at Expected Retention Time? HPLC->HPLC_Result LCMS_Result Correct [M+H]+ Observed? LCMS->LCMS_Result NMR_Result->HPLC_Result Yes Fail Identity Not Confirmed NMR_Result->Fail No HPLC_Result->LCMS_Result Yes HPLC_Result->Fail No Pass Identity Confirmed LCMS_Result->Pass Yes LCMS_Result->Fail No

Caption: Logical flow for compound identity verification.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR for structural elucidation, HPLC for purity assessment, and LC-MS for identity confirmation ensures the quality and integrity of this important pharmaceutical intermediate. It is recommended that these methods be validated for their intended use in specific laboratory settings.

References

Application Notes and Protocols: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine as a Chemical Tool for Investigating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Potential Modulator of Cellular Signaling

In the intricate landscape of cellular communication, small molecules serve as powerful tools to dissect complex signaling networks.[1] 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a synthetic compound featuring a 2-aminopyridine core linked to a 4-methylpiperazine moiety. While extensively utilized as a key intermediate in the synthesis of pharmaceuticals targeting cancer and neurological disorders, its potential as a standalone chemical probe for fundamental research is an area ripe for exploration.[2] The structural motifs present in this molecule are common features in a multitude of kinase inhibitors, suggesting its potential to interact with and modulate key signaling cascades.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. We will explore its potential as a chemical probe, hypothesizing its interaction with the PI3K/Akt/mTOR pathway—a critical signaling node frequently dysregulated in cancer.[2][5][6] The following sections offer detailed, field-proven protocols for characterizing its activity, from initial cell viability screens to target engagement and downstream pathway analysis. These methodologies are designed to be self-validating, providing a robust system for elucidating the compound's mechanism of action.

Scientific Rationale: Why Investigate this compound?

The decision to characterize a new chemical entity as a potential signaling probe is driven by its chemical structure and its association with biologically active pharmacophores.

  • The Aminopyridine Scaffold: The 2-aminopyridine structure is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This region of a molecule often forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

  • The Piperazine Moiety: Piperazine groups are frequently incorporated into drug candidates to enhance solubility, cell permeability, and pharmacokinetic properties.[5][6] Furthermore, the nitrogen atoms of the piperazine ring can form additional interactions within the ATP-binding pocket or with solvent, influencing both potency and selectivity.[3] The methyl group on the piperazine can provide additional lipophilicity, potentially enhancing membrane permeability and target engagement.[3]

Given these structural features and the compound's role as a building block for oncology drugs, we hypothesize that this compound may act as an inhibitor of protein kinases within oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade.

Hypothesized Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][7] We propose to investigate whether this compound can modulate this pathway, potentially by inhibiting PI3K, Akt, or mTOR kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GF Growth Factor GF->RTK Activates Probe 5-(4-Methylpiperazin-1-yl) pyridin-2-amine (Hypothesized Inhibitor) Probe->PI3K Inhibits? Akt Akt Probe->Akt Inhibits? mTORC1 mTORC1 Probe->mTORC1 Inhibits? PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Growth & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when active) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: Hypothesized action of the chemical probe on the PI3K/Akt/mTOR pathway.

Experimental Protocols and Workflows

A systematic approach is crucial to characterize a novel chemical probe. The following workflow outlines the key stages, from initial phenotypic screening to specific downstream signaling analysis.

Experimental_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Pathway Analysis a Protocol 1: Cell Viability Assay (MTT/CTG) b Determine IC50 across multiple cell lines a->b c Protocol 2: Western Blot for Phospho-Akt b->c Use IC50 for dose selection d Confirm on-target effect in a cellular context c->d e Protocol 3: Downstream Signaling Analysis (p-S6K, p-4E-BP1) d->e Confirm target engagement before pathway analysis f Elucidate mechanism of action e->f

Caption: A three-phase workflow for characterizing a novel chemical probe.

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3, or a cell line with a known PI3K pathway mutation).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO, e.g., 10 mM).

  • 96-well clear-bottom cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • DMSO (for dissolving formazan crystals in MTT assay).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM to 1 nM.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest compound dose, typically ≤ 0.1%) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle.

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT Method):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell Line Pathway Status Hypothetical IC50 (µM)
MCF-7PIK3CA Mutant1.5
PC-3PTEN Null2.8
HCT116PIK3CA Mutant0.9
HEK293TWild-Type> 50

Table 1: Example of expected IC50 data for this compound in various cell lines. Lower values in PI3K-activated lines suggest pathway-specific activity.

Protocol 2: Western Blotting for Target Engagement (Phospho-Akt)

Objective: To determine if the compound inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt at Serine 473 (p-Akt S473), a key node in the pathway.[8]

Materials:

  • 6-well cell culture plates.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if desired to reduce basal pathway activation.

    • Pre-treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 20% serum) for 15-30 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for p-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total Akt and β-actin as loading controls.

Expected Outcome: A dose-dependent decrease in the p-Akt (S473) signal relative to the total Akt signal in compound-treated cells compared to the stimulated vehicle control would indicate successful target engagement within the PI3K/Akt pathway.

Protocol 3: Downstream Pathway Analysis

Objective: To confirm the mechanism of action by assessing the phosphorylation status of downstream effectors of mTORC1, such as p70S6 Kinase (S6K) and 4E-BP1.

Procedure: This protocol follows the same steps as the Western Blotting protocol for p-Akt but utilizes different primary antibodies.

  • Primary Antibodies:

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-total p70S6K

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-total 4E-BP1

Expected Outcome: If this compound acts upstream of or at the level of mTORC1, a dose-dependent reduction in the phosphorylation of both S6K and 4E-BP1 should be observed. This provides stronger evidence for the specific pathway being inhibited.

Trustworthiness and Self-Validation

The experimental plan is designed as a self-validating system:

  • Orthogonal Controls: The use of multiple cell lines with different genetic backgrounds (e.g., PIK3CA mutant vs. wild-type) helps confirm that the compound's effect is target-specific and not due to general toxicity.[9]

  • Negative Controls: A wild-type cell line with low basal pathway activity (like HEK293T) is expected to be insensitive to the compound, serving as a negative control.

  • Pathway Linkage: Observing a concordant, dose-dependent decrease in phosphorylation from an upstream node (p-Akt) to downstream effectors (p-S6K, p-4E-BP1) provides a causal link and validates the on-target mechanism of action.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing this compound as a chemical probe for signaling pathways. The structural features of this molecule strongly suggest potential activity as a kinase inhibitor, and the PI3K/Akt/mTOR pathway represents a high-priority, plausible target for initial investigation.

Successful validation through these assays would establish this compound as a valuable tool for researchers studying cancer biology and other diseases driven by aberrant PI3K signaling. Further studies could include broad-panel kinase screening to determine its selectivity profile, and advanced cell-based assays like cellular thermal shift assays (CETSA) to confirm direct target engagement in a cellular environment.[1]

References

Application Notes and Protocols: 1-Methyl-4-(6-aminopyridin-3-yl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-4-(6-aminopyridin-3-yl)piperazine and its derivatives in medicinal chemistry. The primary application highlighted is its role as a key synthetic intermediate in the development of targeted cancer therapies, most notably the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib.

Introduction

1-Methyl-4-(6-aminopyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a pyridine moiety. While this compound itself has not been extensively profiled for direct biological activity, its structural motif is of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, oral bioavailability, and target affinity.[1] The primary utility of 1-methyl-4-(6-aminopyridin-3-yl)piperazine and its Boc-protected precursor, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, lies in their function as crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs).

The most prominent application of this piperazine derivative is in the synthesis of Palbociclib (Ibrance®), a first-in-class oral inhibitor of CDK4 and CDK6. Palbociclib is indicated for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[2]

Application in the Synthesis of Palbociclib

The synthesis of Palbociclib involves the coupling of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a substituted pyrido[2,3-d]pyrimidin-7(8H)-one core, followed by deprotection of the Boc group.

Synthetic Workflow for Palbociclib

G cluster_synthesis Synthesis of Palbociclib A tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate C Coupling Reaction (e.g., Grignard-mediated SNAr) A->C B 6-acetyl-2-bromo-8-cyclopentyl-5- methylpyrido[2,3-d]pyrimidin-7(8H)-one B->C D Boc-Protected Palbociclib Intermediate C->D Formation of C-N bond E Deprotection (Acidic Hydrolysis) D->E Removal of Boc group F Palbociclib E->F

Caption: Synthetic workflow for Palbociclib.

Experimental Protocol: Synthesis of Palbociclib

The following is a representative protocol for the synthesis of Palbociclib from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Step 1: Coupling Reaction

  • To a pre-cooled mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g) in toluene (600 ml) at -5° to 5° C, slowly add a solution of lithium bis(trimethylsilyl)amide (611.8 ml) and 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml).[2]

  • Stir the reaction mixture at the same temperature.

  • Raise the temperature of the reaction mixture to 25-35°C and continue stirring.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, distill off the solvent completely.

  • Perform a co-distillation with methanol to yield the crude Boc-protected Palbociclib intermediate.

Step 2: Deprotection

  • To a mixture of the crude tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) in methanol (1000 ml) at 25-30°C, slowly add concentrated hydrochloric acid (100 ml).[2]

  • Heat the mixture to 60-70°C and stir.

  • Cool the reaction mixture to 0-5°C and stir to facilitate precipitation.

  • Filter the solid and wash with methanol.

  • To the obtained solid, add water (1500 ml) and heat the mixture to 50-60°C with stirring to yield Palbociclib.

Biological Activity of Palbociclib

As the primary application of 1-methyl-4-(6-aminopyridin-3-yl)piperazine is in the synthesis of Palbociclib, the biological data for Palbociclib is of high relevance.

Quantitative Data: In Vitro Inhibitory Activity of Palbociclib
TargetIC50 (nM)Reference
CDK49 - 11[3]
CDK615 - 16[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: CDK4/6 Signaling Pathway

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer types, particularly HR+ breast cancer, the CDK4/6-cyclin D pathway is hyperactive, leading to uncontrolled cell proliferation.

G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->CDK46

Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

CDK4 and CDK6 form a complex with Cyclin D, which then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell division. Palbociclib inhibits the kinase activity of the CDK4/6-Cyclin D complex, thereby preventing the phosphorylation of Rb and arresting the cell cycle in the G1 phase.

Experimental Protocol: CDK4/6 Kinase Assay

The following is a general protocol for an in vitro kinase assay to determine the inhibitory activity of a compound like Palbociclib against CDK4 and CDK6. This type of assay is crucial for quantifying the potency (e.g., IC50) of potential inhibitors.

Workflow for CDK4/6 Kinase Assay

G cluster_assay In Vitro CDK4/6 Kinase Assay Workflow A Prepare Reaction Mixture (Buffer, Rb substrate) B Add CDK4/Cyclin D or CDK6/Cyclin D enzyme A->B C Add Test Compound (e.g., Palbociclib) B->C D Initiate Reaction (Add ATP) C->D E Incubate D->E F Terminate Reaction E->F G Detect Substrate Phosphorylation F->G H Data Analysis (Calculate IC50) G->H

Caption: General workflow for an in vitro CDK4/6 kinase assay.

Protocol Details
  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate, such as a recombinant Retinoblastoma (Rb) protein fragment.

  • Enzyme and Inhibitor Incubation: In a multi-well plate, add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the reaction mixture. Then, add the test compound (e.g., Palbociclib) at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Radiolabeled [γ-33P]ATP is often used for detection.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Detection: Measure the incorporation of the phosphate group into the Rb substrate. For radiolabeled assays, this can be done using filter binding assays followed by scintillation counting. Alternatively, luminescence-based assays that measure ATP consumption can be used.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While 1-methyl-4-(6-aminopyridin-3-yl)piperazine may not have significant intrinsic biological activity, it is a valuable intermediate in medicinal chemistry. Its utility is demonstrated in the synthesis of potent and selective kinase inhibitors like Palbociclib. The protocols and data presented here highlight the importance of such building blocks in the discovery and development of novel therapeutics. Researchers working with this and similar scaffolds can leverage this information for the design and synthesis of new chemical entities targeting a range of biological pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the two most common synthetic routes: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.

Route 1: Buchwald-Hartwig Amination

Starting Materials: 5-bromopyridin-2-amine and 1-methylpiperazine.

Issue 1: Low or No Conversion of Starting Materials

Possible Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use a precatalyst (e.g., a Buchwald G3 or G4 precatalyst) for more reliable generation of the active catalytic species.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-deficient pyridines, sterically hindered and electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often more effective than older generation ligands like BINAP.[1]
Suboptimal Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If base-sensitive functional groups are present, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures or longer reaction times.[1]
Poor Solubility Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent at the reaction temperature. If insolubility is suspected, consider switching to a more polar solvent like dioxane or THF, or using a solvent mixture.
Low Reaction Temperature While high temperatures can lead to side reactions, a temperature that is too low will result in slow or no reaction. For challenging substrates, temperatures between 80-110 °C are common.

Issue 2: Formation of Significant Side Products

Side Product Identification Mitigation Strategies
Hydrodehalogenation The bromo group on the starting material is replaced by a hydrogen atom. This can be identified by mass spectrometry (product mass will be lower than expected).This is often a ligand-dependent issue. Screening different phosphine ligands can minimize this side reaction. Lowering the reaction temperature may also be beneficial.
Di-arylation of Piperazine If piperazine is used instead of 1-methylpiperazine, or if there are impurities, reaction at both nitrogen atoms of the piperazine can occur. This can be identified by mass spectrometry.Use N-Boc-piperazine followed by deprotection and reductive amination to install the methyl group. This ensures mono-arylation.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

Step 1: SNAr of 2-chloro-5-nitropyridine with 1-methylpiperazine

Issue: Slow or Incomplete SNAr Reaction

Possible Cause Troubleshooting Steps
Low Reactivity of Substrate 2-chloro-5-nitropyridine has moderate reactivity in SNAr reactions.[2] Ensure the reaction is heated sufficiently. Temperatures of 80-120 °C are common. The use of a high-boiling point polar aprotic solvent like DMSO or DMF can accelerate the reaction.
Insufficient Base A base is often added to scavenge the HCl generated. Ensure at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine is used.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr reactions as they stabilize the charged intermediate.

Step 2: Reduction of 2-(4-methylpiperazin-1-yl)-5-nitropyridine

Issue: Incomplete Reduction or Formation of Side Products

Possible Cause Troubleshooting Steps
Inefficient Reducing Agent Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). Ensure the chosen reducing agent is fresh and used in sufficient equivalents.
Formation of Azo/Azoxy Impurities Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds. These can often be identified by their color and by mass spectrometry.
Catalyst Poisoning (for hydrogenation) Sulfur-containing impurities or coordination of the product to the catalyst surface can inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher yield?

A1: Both the Buchwald-Hartwig amination and the SNAr/reduction route can provide good to excellent yields. The optimal route often depends on the availability and cost of the starting materials and the specific capabilities of the laboratory. The Buchwald-Hartwig route is a more direct C-N bond formation but requires careful optimization of the catalyst system. The SNAr/reduction route is a two-step process but may be more robust for large-scale synthesis.

Q2: What is the best ligand for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine?

A2: For electron-deficient substrates like 5-bromopyridin-2-amine, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos generally provide the best results in terms of yield and reaction rate.[1]

Q3: How can I purify the final product, this compound?

A3: The final product is a solid and can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). If significant impurities are present, flash column chromatography on silica gel is an effective purification method.

Q4: My Buchwald-Hartwig reaction turns black. Is this normal?

A4: A color change to dark brown or black is common in palladium-catalyzed reactions and often indicates the formation of palladium black (colloidal Pd(0)). This is not necessarily a sign of a failed reaction, but if it forms rapidly at the beginning of the reaction, it could indicate catalyst decomposition, which can lead to lower yields.

Q5: Are there any specific safety precautions I should take?

A5: this compound is classified as toxic if swallowed and causes skin irritation.[3] Always handle this compound and its intermediates in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents used in these syntheses, such as strong bases and palladium catalysts, also require careful handling.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazines (Representative Data)
Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneXantPhosCs₂CO₃Toluene11012-2485-95
4-ChlorotolueneRuPhosNaOtBuToluene1008-1680-90
5-BromopyrimidineBINAPK₃PO₄Dioxane1001270-80
2-Amino-5-bromo-4-methylpyridineXPhosK₃PO₄Dioxane10012High
2-Amino-5-bromo-4-methylpyridineRuPhosNaOtBuToluene80-1004-12Good to High

Note: Yields are highly substrate and condition dependent. This table provides representative data for similar reactions to guide optimization.[1]

Table 2: Comparison of Reaction Conditions for SNAr of 2-chloro-5-nitropyridine with Amines (Representative Data)
AmineSolventTemp (°C)Time (h)Yield (%)
PyrrolidineH₂O/HPMCRoom Temp<190
BenzylamineH₂O/HPMCRoom Temp2385
1-MethylpiperazineDMF1006>90
1-MethylpiperazineDMSO1204>95

Note: This table provides representative data to illustrate the effect of reaction conditions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 5-bromopyridin-2-amine
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), RuPhos (0.02 equiv), and a Pd(OAc)₂ (0.01 equiv) or a suitable palladium precatalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (to a concentration of ~0.2 M with respect to the aryl bromide) via syringe. Then, add 1-methylpiperazine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: SNAr and Nitro Reduction

Step A: SNAr Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in DMF or DMSO.

  • Reagent Addition: Add 1-methylpiperazine (1.2 equiv) and a base such as K₂CO₃ (1.5 equiv).

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-(4-methylpiperazin-1-yl)-5-nitropyridine.

Step B: Nitro Group Reduction

  • Reaction Setup: To a solution of 2-(4-methylpiperazin-1-yl)-5-nitropyridine (1.0 equiv) in ethanol or methanol, carefully add SnCl₂·2H₂O (4-5 equiv) followed by concentrated HCl.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 5-bromopyridin-2-amine, Pd catalyst, ligand, and base to flask B 2. Establish inert atmosphere (Ar/N2) A->B C 3. Add degassed solvent and 1-methylpiperazine B->C D 4. Heat reaction mixture (e.g., 100 °C) with stirring C->D E 5. Monitor progress (TLC, LC-MS) D->E F 6. Cool and quench reaction E->F G 7. Extract product with organic solvent F->G H 8. Dry, filter, and concentrate G->H I 9. Purify product (Chromatography/Recrystallization) H->I SNAr_Nitro_Reduction_Workflow cluster_snar Step 1: SNAr Reaction cluster_reduction Step 2: Nitro Reduction A 1. Dissolve 2-chloro-5-nitropyridine in DMF/DMSO B 2. Add 1-methylpiperazine and base (e.g., K2CO3) A->B C 3. Heat reaction mixture (100-120 °C) B->C D 4. Monitor progress (TLC, LC-MS) C->D E 5. Work-up and isolate intermediate D->E F 6. Dissolve nitro intermediate in solvent E->F Intermediate G 7. Add reducing agent (e.g., SnCl2/HCl) F->G H 8. Heat reaction mixture G->H I 9. Monitor progress (TLC, LC-MS) H->I J 10. Work-up and purify final product I->J Troubleshooting_Logic cluster_bha Buchwald-Hartwig Amination cluster_snar SNAr / Reduction Start Low Yield in Synthesis Route Which Synthetic Route? Start->Route BHA_Check Check Catalyst System (Activity, Ligand, Base) Route->BHA_Check Buchwald-Hartwig SNAr_Check SNAr Step: Check Temperature & Solvent Route->SNAr_Check SNAr/Reduction BHA_Conditions Optimize Reaction Conditions (Temperature, Solvent) BHA_Purity Verify Reagent Purity Red_Check Reduction Step: Verify Reducing Agent & Conditions

References

Purification challenges of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is off-color (e.g., yellow to brown). What causes this and how can I fix it?

A: Discoloration is often due to the presence of minor impurities or degradation products.[1] Pyridine derivatives can be sensitive to air and light. To obtain a colorless or light yellow solid, consider the following:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2][3] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation.[4]

  • Storage: Store the purified compound in a tightly sealed, dark glass bottle to protect it from moisture and light.[1]

Q2: I am having trouble getting my compound to crystallize. It either stays in solution or "oils out." What should I do?

A: This is a common issue in crystallization and can be caused by several factors.[5]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[5] Adding a seed crystal of the pure compound can also initiate crystallization.[5]

  • Excess Solvent: Using too much solvent is a frequent cause of crystallization failure.[5] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5]

  • Solvent Choice: The polarity of the solvent may not be ideal. Since this compound is a polar molecule, it generally requires polar solvents for recrystallization.[5] If a single solvent isn't working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) might be effective.

Q3: My NMR analysis shows residual starting materials or by-products after purification. How can I improve the purity?

A: If impurities persist after initial purification, a more rigorous or alternative method is necessary.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. Use a gradient of solvents, such as ethyl acetate in hexanes, to elute your compound. The addition of a small amount of triethylamine (e.g., 1-2%) to the mobile phase can help prevent the basic amine groups from tailing on the acidic silica gel.

  • Acid-Base Extraction: Utilize the basic nature of the amine groups. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). Your compound will move to the aqueous layer as a salt. The layers can then be separated, and after basifying the aqueous layer (e.g., with NaOH or NaHCO₃), the pure compound can be back-extracted into an organic solvent.

  • Recrystallization: Perform a second recrystallization using a different solvent system. This can often remove impurities that were soluble in the first solvent.

Q4: The compound is hygroscopic. How should I handle and store it?

A: Yes, this compound is known to be hygroscopic.[6] This means it readily absorbs moisture from the atmosphere.[1]

  • Handling: Handle the compound quickly in a dry environment or a glovebox if possible.

  • Storage: Store it in a desiccator over a drying agent (e.g., silica gel or anhydrous calcium sulfate). Ensure the container is tightly sealed. For long-term storage, keeping it under an inert atmosphere is recommended.[6]

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆N₄[7]
Molecular Weight192.26 g/mol [6][7]
Melting Point148 - 150°C[6]
AppearanceLight yellow to brown powder/crystal[8]
SolubilitySlightly soluble in acetonitrile, chloroform, and water.[6]
CAS Number571189-49-6[7]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable for purifying the compound when impurities have significantly different solubility profiles.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with similar solubilities but different polarities.

  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A common mobile phase for this type of compound is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of triethylamine (1-2%) can be added to the mobile phase to reduce tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visual Guides

G General Purification Workflow crude Crude Product (Post-Synthesis) dissolve Dissolve in Organic Solvent (e.g., DCM, EtOAc) crude->dissolve extract Acid-Base Extraction dissolve->extract  If significant basic/acidic impurities recrystallize Recrystallization dissolve->recrystallize  If impurities have different solubility column Column Chromatography dissolve->column  For complex mixtures pure Pure Compound (>98% Purity) extract->pure recrystallize->pure column->pure analysis Purity Analysis (NMR, LC-MS) pure->analysis

Caption: A general workflow for the purification of this compound.

G Troubleshooting Crystallization Issues start Solution Cooled, No Crystals Formed scratch Scratch inner surface of the flask? start->scratch oiling_out Compound 'Oiled Out' instead of crystallizing start->oiling_out seed Add a seed crystal? scratch->seed No success Crystals Formed scratch->success Yes concentrate Boil off some solvent and cool again? seed->concentrate No seed->success Yes change_solvent Change to a different solvent or solvent system. concentrate->change_solvent No concentrate->success Yes add_solvent Add more solvent, reheat to dissolve, and cool slowly. oiling_out->add_solvent add_solvent->change_solvent Fails add_solvent->success Works G Acid-Base Extraction Principle cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basify & Extract org_layer1 Organic Layer (DCM) + Neutral Impurities aq_layer1 Aqueous Layer (1M HCl) + Protonated Compound [Compound-H]+Cl- org_layer1->aq_layer1 Compound moves to aqueous layer aq_layer2 Aqueous Layer + NaOH (to pH > 10) org_layer2 Fresh Organic Layer (DCM) + Pure Compound aq_layer2->org_layer2 Compound moves back to organic layer sep Separate Layers cluster_1 cluster_1 sep->cluster_1 cluster_0 cluster_0 cluster_0->sep

References

Technical Support Center: Optimizing N-alkylation of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of N-alkylation on this compound?

A1: The substrate this compound possesses three nitrogen atoms with potential for alkylation: the primary exocyclic amine (N2-position of the pyridine ring), the pyridine ring nitrogen (N1-position), and the tertiary amine in the piperazine ring (N4'-position). The primary exocyclic amine is generally the most nucleophilic and the desired site for mono-alkylation. However, reaction conditions can influence the regioselectivity.

Q2: What are the most common challenges encountered during the N-alkylation of this substrate?

A2: The most frequent challenges include:

  • Low or no conversion: This can be due to insufficiently reactive starting materials, poor choice of base or solvent, or inadequate reaction temperature.

  • Over-alkylation: The product of mono-alkylation can be more nucleophilic than the starting material, leading to the formation of di-alkylated byproducts.

  • Poor regioselectivity: Alkylation may occur at undesired nitrogen atoms, such as the pyridine ring nitrogen or the tertiary amine of the piperazine ring, leading to a mixture of isomers.

  • Difficult purification: The presence of multiple products and unreacted starting material can complicate the purification process.

Q3: Which factors primarily influence the regioselectivity of the N-alkylation?

A3: The regioselectivity is mainly influenced by:

  • Steric hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered primary amine.

  • Electronic effects: The electron-donating nature of the 5-(4-methylpiperazin-1-yl) group increases the nucleophilicity of the exocyclic N2-amine.

  • Reaction conditions: The choice of base, solvent, and temperature can significantly impact which nitrogen atom is most reactive. For instance, stronger bases can deprotonate the primary amine, further enhancing its nucleophilicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Weak base unable to sufficiently deprotonate the amine.Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Poor solubility of reactants.Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation.
Inactive alkylating agent.Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride).
Formation of Di-alkylated Byproduct (Over-alkylation) Incorrect stoichiometry.Use an excess of the starting amine relative to the alkylating agent to favor mono-alkylation.
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low concentration.
Poor Regioselectivity (Alkylation at multiple N-atoms) Reaction conditions favoring alkylation at other sites.Employ milder reaction conditions (e.g., lower temperature, weaker base) to favor alkylation at the most nucleophilic primary amine.
Steric accessibility of other nitrogen atoms.Consider using a protecting group strategy if achieving the desired regioselectivity is challenging under standard conditions.
Reaction Stalls (Incomplete Conversion) Ineffective neutralization of the acid byproduct.Ensure a sufficient excess of the base is used to neutralize the acid formed during the reaction.
Reversible reaction.If applicable, remove any byproducts that could shift the equilibrium back to the starting materials.
Difficult Purification Complex mixture of products and byproducts.Optimize reaction conditions to improve selectivity and yield, thereby simplifying the crude product mixture.
Similar polarity of product and impurities.Employ alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

General Protocol for Mono-N-alkylation

This protocol provides a general starting point for the mono-N-alkylation of this compound. Optimization of specific parameters may be required for different alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data on how the choice of base and solvent can influence the yield of N-alkylation reactions of aminopyridines. Note that these are illustrative examples and actual yields may vary for the specific substrate.

Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
Benzyl BromideK₂CO₃DMF80Good to Excellent
Alkyl HalideCs₂CO₃Acetonitrile70High
Alkyl HalideK₂CO₃AcetonitrileRefluxModerate to Good
Alkyl HalideNaHDMF0 to RTGood
Benzyl AlcoholKOtBuNeat120High

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Substrate, Solvent, and Base to Flask inert Establish Inert Atmosphere start->inert add_alkyl_halide Slowly Add Alkylating Agent inert->add_alkyl_halide heat Heat and Stir add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Weak Base start->cause1 Yes cause2 Poor Solubility start->cause2 Yes cause3 Low Temperature start->cause3 Yes cause4 Over-alkylation start->cause4 Yes sol1 Use Stronger Base (e.g., Cs₂CO₃) cause1->sol1 sol2 Change Solvent (e.g., DMF) cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Use Excess Amine / Slow Addition cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the N-alkylation reaction.

Stability of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS RN: 571189-49-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution and during storage. As a key building block in pharmaceutical research, particularly for neurological disorders and oncology, understanding its stability profile is critical for generating reliable experimental data and ensuring the integrity of drug development programs.[1] This guide provides troubleshooting advice and answers to frequently asked questions based on established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems that may arise during the handling and analysis of this compound.

Q1: I'm observing a gradual color change in my solid sample, from light yellow to brown, during storage. What is causing this and is the material degrading?

A1: A color change from light yellow to brown in the solid state is a common observation for aminopyridine and piperazine-containing compounds.[1] This is often indicative of slow oxidative degradation or the formation of colored impurities, even at low levels that may not significantly impact the overall purity as determined by techniques like GC.

Causality and Recommended Actions:

  • Oxidation: The primary amine and the tertiary amine on the piperazine ring are susceptible to oxidation, especially in the presence of light and air. Oxidation can lead to the formation of N-oxides or other colored degradation products.

  • Moisture: The presence of moisture can accelerate degradation pathways.

  • Storage Conditions: Sub-optimal storage is a likely cause.

Troubleshooting Protocol:

  • Verify Purity: Re-analyze the material using a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the purity and identify any new impurity peaks.

  • Optimize Storage:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[2]

    • Temperature: Adhere to the recommended storage temperature of 2-8°C.[1][3] Storing at room temperature is not recommended for long-term stability.[4]

    • Light Protection: Use amber vials or store the container in the dark to prevent photodegradation.[5]

  • For Future Use: When receiving a new batch, it is good practice to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions.

Q2: My compound solution in methanol shows new peaks in the HPLC chromatogram after being left on the benchtop for a few hours. Why is this happening?

A2: The appearance of new peaks in your HPLC analysis suggests that this compound is degrading in the methanol solution. The stability of piperazine derivatives in solution can be influenced by the solvent, pH, and exposure to environmental factors.

Potential Causes and Investigative Workflow:

  • Solvent Reactivity: While methanol is a common solvent, it is not always inert. For some compounds, it can participate in degradation reactions.

  • pH of the Solution: The pH of the unbuffered methanol solution can influence the stability of the compound. The basic nature of the piperazine and aminopyridine moieties makes them sensitive to pH changes.[6][7]

  • Photodegradation: Exposure to ambient laboratory light can induce photochemical reactions.[5]

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.[8][9]

Experimental Workflow for Troubleshooting Solution Stability

Caption: Troubleshooting workflow for solution instability.

Q3: I am developing a stability-indicating HPLC method and am struggling to separate the parent compound from its degradation products. What can I do?

A3: Developing a robust, stability-indicating HPLC method for a basic compound like this requires careful optimization of several chromatographic parameters. The presence of two basic nitrogen centers can lead to peak tailing and poor resolution on standard C18 columns.

Strategies for Method Optimization:

  • Column Selection:

    • If you are using a standard C18 column, consider switching to one with a different selectivity, such as a C8, phenyl, or cyano stationary phase.

    • For basic compounds, columns specifically designed to reduce silanol interactions (end-capped columns) or hybrid particle columns can significantly improve peak shape.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter.[6]

    • The pKa of the aminopyridine and piperazine moieties will dictate their ionization state. Adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate, formate) can dramatically alter retention and selectivity.

    • Experiment with a pH range, for example, from pH 3 to pH 7, to find the optimal separation.

  • Mobile Phase Additives:

    • Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask active silanol groups on the silica support, reducing peak tailing.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient program that changes the ratio of organic to aqueous mobile phase over the course of the run can help to separate closely eluting peaks.[6]

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound in its solid form?

A4: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][3] For maximum stability, storage under an inert atmosphere (argon or nitrogen) is recommended.[2]

Q5: How should I prepare stock solutions of this compound for in vitro assays?

A5:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is generally a good choice for preparing high-concentration stock solutions due to its aprotic and less reactive nature compared to protic solvents like methanol.

  • Storage of Stock Solutions: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to perform a preliminary stability test on your stock solution under your specific storage conditions.

  • Aqueous Solutions: The compound's stability in aqueous buffers can be highly pH-dependent.[7][10] It is crucial to determine the stability in your specific assay buffer. Forced degradation studies under acidic, basic, and neutral pH conditions can provide valuable insights.[11][12]

Q6: What are the likely degradation pathways for this molecule?

A6: Based on the structure, which contains aminopyridine and N-methylpiperazine moieties, the following degradation pathways are most probable:

  • Oxidation: The tertiary amine of the N-methylpiperazine ring and the aromatic aminopyridine are susceptible to oxidation.[13] This can lead to the formation of N-oxides and other oxidative degradation products. The presence of dissolved oxygen or trace metal ions can catalyze these reactions.[8][9][14]

  • Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV or visible light.[5]

  • Acid/Base Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the piperazine ring or other hydrolytic reactions could occur, although this is less common than oxidation for this type of structure.[6]

Diagram of Potential Degradation Sites

G cluster_molecule This compound cluster_sites Potential Degradation Sites mol N_piperazine Piperazine Nitrogens (Oxidation) N_pyridine Pyridine Amine (Oxidation, Photodegradation) Methyl_group N-Methyl Group (Oxidative N-dealkylation) p1 p1->N_piperazine p2 p2->N_pyridine p3 p3->Methyl_group

Caption: Key sites susceptible to degradation.

Summary of Recommended Storage and Handling Conditions

ConditionSolid StateIn Solution (e.g., DMSO)
Temperature 2-8°C[1][3]-20°C or -80°C
Atmosphere Inert gas (Ar, N₂) recommended[2]Tightly sealed vials
Light Protect from light (amber vials)[5]Protect from light (amber vials)
Duration Long-termShort to medium-term (stability should be verified)

References

Technical Support Center: Overcoming Low Yield in Multi-Component Reactions for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-component synthesis of pyridine derivatives. Low yields can arise from a variety of factors, and this guide aims to provide systematic approaches to identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a very low yield. What are the most common causes?

A1: Low yields in the classical Hantzsch synthesis are a frequent issue and can often be attributed to several factors.[1] Harsh reaction conditions and long reaction times are common culprits.[1] A critical step is the oxidation of the 1,4-dihydropyridine intermediate to the final pyridine product; incomplete oxidation will directly result in lower yields.[2] Furthermore, various side reactions can occur, consuming starting materials and reducing the efficiency of the desired transformation.[2]

Q2: I'm struggling with the Bohlmann-Rahtz synthesis. Why is it so challenging, and how can I improve my yields?

A2: The traditional Bohlmann-Rahtz synthesis is a two-step process that often requires high temperatures for the final cyclodehydration step, which can be a significant drawback.[3] The availability of the enamine substrates can also limit the reaction's applicability.[4] To improve yields, consider a one-pot, three-component modification using ammonium acetate as the nitrogen source to generate the enamine in situ.[3] Additionally, acid catalysis can facilitate the cyclodehydration at lower temperatures.[3]

Q3: My Guareschi-Thorpe synthesis is inefficient. Are there modern modifications to this procedure?

A3: Yes, the classical Guareschi-Thorpe reaction can be inefficient, but modern advancements have significantly improved its performance. A highly effective and environmentally friendly modification involves using ammonium carbonate in an aqueous medium.[2] Ammonium carbonate serves as both the ammonia source and a buffer, often leading to the precipitation of the pure product directly from the reaction mixture, which simplifies the workup and results in high yields.[2]

Q4: Can alternative energy sources like microwaves or ultrasound improve my reaction yields?

A4: Absolutely. Both microwave irradiation and ultrasound have been shown to significantly improve yields and reduce reaction times for many multi-component pyridine syntheses.[5] Microwave-assisted synthesis, for example, can lead to excellent yields (82%-94%) in a fraction of the time (2-7 minutes) compared to conventional heating.[6] Ultrasonic irradiation has also been demonstrated to be an effective method for promoting these reactions.[7]

Q5: How critical is the choice of solvent in these reactions?

A5: The solvent plays a crucial role in the kinetics and solubility of reactants and intermediates in multi-component reactions.[5] A change in solvent can sometimes be necessary to overcome difficulties, especially with sterically hindered substrates. For instance, switching from ethanol to acetonitrile has been shown to be beneficial in certain cases.[8][9]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

Potential Causes:

  • Inefficient Reaction Conditions: The classical one-pot method often requires harsh conditions and long reaction times, leading to low product yields.[10]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized to the pyridine. Incomplete oxidation is a common reason for low yields.[2]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired pyridine.[2]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Catalyst: Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been reported to achieve yields of up to 96%.[10]

    • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly shorten reaction times to as little as 2-7 minutes and provide excellent yields (82-94%).[6]

  • Improve Oxidation:

    • Choice of Oxidant: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can lead to side products.[10] Consider milder and more efficient oxidizing agents.

    • One-Pot Aromatization: A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water as a solvent has proven effective.[1]

  • Minimize Side Reactions:

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of your reactants and the reaction temperature to disfavor the formation of side products.[10]

    • Order of Reagent Addition: The order of adding reagents can be critical, especially in unsymmetrical Hantzsch reactions, to prevent the formation of undesired intermediates.[2]

Issue 2: Poor Yield in Bohlmann-Rahtz Pyridine Synthesis

Potential Causes:

  • High-Temperature Requirement: The final cyclodehydration step often requires high temperatures, which can lead to degradation.[3]

  • Poorly Available Enamine Substrates: The synthesis of the required enamine starting materials can be a limiting factor.[4]

Troubleshooting Steps:

  • Employ a One-Pot, Three-Component Approach:

    • Generate the enamine in situ from a 1,3-dicarbonyl compound and ammonium acetate. This simplifies the procedure and avoids the need to synthesize and isolate the enamine separately.[3]

  • Utilize Acid Catalysis:

    • The addition of a Brønsted or Lewis acid can promote the cyclodehydration step at significantly lower temperatures.[3]

  • Solvent Choice:

    • For acid-sensitive substrates, using milder, acid-free conditions with ethanol as the solvent can be beneficial.[3]

Issue 3: Inefficient Guareschi-Thorpe Synthesis

Potential Causes:

  • Harsh Reaction Conditions: The classical method can be low-yielding and require harsh conditions.[2]

  • Inefficient Nitrogen Source: The choice and efficiency of the ammonia source are critical.

Troubleshooting Steps:

  • Modern Aqueous Conditions:

    • Use ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[2] This method is eco-friendly and often results in the precipitation of the pure product, simplifying the workup.[2]

  • Solvent System:

    • A 1:1 mixture of water and ethanol can also be an effective solvent system for this modified reaction.[9]

Quantitative Data Summary

Reaction NameModification/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Hantzsch Synthesis p-Toluenesulfonic acid (PTSA) under ultrasonic irradiationAqueous micellar solutionN/AN/Aup to 96[10]
Microwave-assistedN/A1202-7 min82-94[6]
Bohlmann-Rahtz Two-step-in-one, Acetic AcidToluene506 h85[11]
Two-step-in-one, Zinc(II) bromide (15 mol%)TolueneReflux5.5 h86[11]
Guareschi-Thorpe Ammonium CarbonateWater/Ethanol (1:1)804 hHigh[9]
Ammonium CarbonateAqueous80N/AHigh[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is a representative procedure for the rapid synthesis of 1,4-dihydropyridines using microwave irradiation.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 2.5 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 12.5 mmol)

  • Nitrogen Source (e.g., 25% aqueous ammonium hydroxide, 10.0 mmol)

  • Microwave vial with a Teflon septum

Procedure:

  • Place the aldehyde, ethyl acetoacetate, and aqueous ammonium hydroxide into a glass microwave vial.[10]

  • Seal the vial with the Teflon septa and place it in the microwave cavity.[10]

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 140°C) for a short duration (e.g., 10 minutes).[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can then be purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: One-Pot, Three-Component Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a modern, milder approach to the Bohlmann-Rahtz synthesis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate, 1.0 mmol)

  • Alkynone (e.g., 1-Phenylprop-2-yn-1-one, 0.6 mmol)

  • Ammonium acetate (10.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound, the alkynone, and a large excess of ammonium acetate in ethanol.

  • Stir the mixture at reflux for 24 hours. The large excess of ammonium acetate facilitates the spontaneous cyclodehydration.

  • Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool and then evaporate the solvent under reduced pressure.

  • Partition the residue between a saturated aqueous sodium bicarbonate solution and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium

This protocol outlines an eco-friendly and high-yielding synthesis of hydroxy-cyanopyridines.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (10 mmol)

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate, 10 mmol)

  • Ammonium carbonate (20 mmol)

  • Water and Ethanol (1:1 mixture, 20 mL)

Procedure:

  • In a suitable reaction vessel, combine the cyanoacetamide (or alkyl cyanoacetate), the 1,3-dicarbonyl compound, and ammonium carbonate.[9]

  • Add the 1:1 water/ethanol mixture as the solvent.[9]

  • Heat the mixture at 80°C with stirring for approximately 4 hours.[9] The product often begins to precipitate as the reaction progresses.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[9]

Visualizations

Troubleshooting_Workflow start Low Yield in Multi-Component Pyridine Synthesis reaction_type Identify Reaction Type start->reaction_type hantzsch Hantzsch Synthesis reaction_type->hantzsch Hantzsch bohlmann Bohlmann-Rahtz Synthesis reaction_type->bohlmann Bohlmann-Rahtz guareschi Guareschi-Thorpe Synthesis reaction_type->guareschi Guareschi-Thorpe hantzsch_q1 Incomplete Oxidation? hantzsch->hantzsch_q1 bohlmann_q1 High Temperature Required? bohlmann->bohlmann_q1 guareschi_q1 Inefficient Classical Method? guareschi->guareschi_q1 hantzsch_a1 Use milder/more efficient oxidant (e.g., FeCl3, MnO2) or one-pot aromatization. hantzsch_q1->hantzsch_a1 Yes hantzsch_q2 Harsh Conditions? hantzsch_q1->hantzsch_q2 No end_node Re-evaluate Yield hantzsch_a1->end_node hantzsch_a2 Use catalyst (p-TSA) or alternative energy (Microwave/Ultrasound). hantzsch_q2->hantzsch_a2 Yes hantzsch_q2->end_node No hantzsch_a2->end_node bohlmann_a1 Use acid catalysis to lower cyclodehydration temperature. bohlmann_q1->bohlmann_a1 Yes bohlmann_q2 Enamine Availability Issue? bohlmann_q1->bohlmann_q2 No bohlmann_a1->end_node bohlmann_a2 Employ one-pot, three-component reaction with ammonium acetate. bohlmann_q2->bohlmann_a2 Yes bohlmann_q2->end_node No bohlmann_a2->end_node guareschi_a1 Use modern protocol with ammonium carbonate in aqueous medium. guareschi_q1->guareschi_a1 Yes guareschi_q1->end_node No guareschi_a1->end_node Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare & Measure Reagents (Aldehyde, Ketoester, N-source, etc.) add_solvent 2. Add Solvent (if not solvent-free) prep_reagents->add_solvent combine 3. Combine Reagents in Reaction Vessel add_solvent->combine heating_method 4. Apply Energy Source combine->heating_method conventional Conventional Heating (Reflux) heating_method->conventional microwave Microwave Irradiation heating_method->microwave ultrasound Ultrasonic Irradiation heating_method->ultrasound monitor 5. Monitor Progress (TLC) conventional->monitor microwave->monitor ultrasound->monitor cool 6. Cool Reaction Mixture monitor->cool isolate 7. Isolate Crude Product (Filtration, Extraction) cool->isolate purify 8. Purify Product (Recrystallization, Chromatography) isolate->purify characterize 9. Characterize Final Product purify->characterize

References

Technical Support Center: Troubleshooting Product Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of polar pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyridine derivatives?

The main difficulties arise from their high polarity, which can cause issues such as:

  • Poor retention in reverse-phase chromatography.[1]

  • Peak tailing in High-Performance Liquid Chromatography (HPLC).[1]

  • Difficulties in crystallization due to high solubility in polar solvents.[1]

  • Compound instability on acidic silica gel.[2]

These compounds often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]

Q2: My polar pyridine compound shows poor retention on a C18 column. What should I do?

Poor retention on a C18 column is a common issue for highly polar compounds. Here are several strategies to address this:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to offer better retention for polar analytes.[1]

  • Decrease the Organic Modifier Concentration: Reducing the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase can enhance retention.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds as it utilizes a polar stationary phase with a mobile phase high in organic solvent, which promotes the retention of polar analytes.[1]

  • Ion-Pairing Agents: For ionizable pyridine derivatives, adding an ion-pairing agent to the mobile phase can improve retention on reverse-phase columns.[1]

Q3: I'm observing significant peak tailing during the HPLC purification of my pyridine compound. What causes this and how can I fix it?

Peak tailing is often observed with basic compounds like pyridines. The primary cause is the interaction of the basic nitrogen atom with acidic silanol groups on the silica-based stationary phase.

To mitigate peak tailing:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine (TEA) or ammonia (e.g., 0.1-1%) can neutralize the acidic silanol groups.[2]

  • Use a Base-Deactivated Column: These columns have the silanol groups end-capped to reduce their acidity.

  • Optimize the pH of the Mobile Phase: Adjusting the pH to suppress the ionization of the pyridine compound can lead to more symmetrical peaks.

Q4: How can I remove residual pyridine used as a solvent from my reaction mixture?

Residual pyridine can often be challenging to remove completely. Here are several effective methods:

  • Azeotropic Distillation: Co-evaporation with a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or heptane, is a common and effective technique.[3][4]

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or citric acid) will protonate the pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous phase.[4]

  • Copper Sulfate Wash: Washing with an aqueous solution of copper(II) sulfate can effectively remove pyridine by forming a water-soluble coordination complex.[4][5]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide addresses common problems encountered during the purification of polar pyridine compounds using column chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not move from the baseline The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small percentage of ammonium hydroxide in methanol might be necessary.[6]
Product streaks and broad peaks The compound is interacting too strongly with the stationary phase.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.[2] Consider using a less acidic stationary phase like alumina.[2]
Compound decomposes on the column The silica gel is too acidic for the compound.Deactivate the silica gel by treating it with a base like triethylamine before packing the column.[2] Alternatively, use a different stationary phase such as neutral alumina.[2]
Low product recovery The compound is irreversibly adsorbed onto the column.After collecting the main fractions, flush the column with a highly polar solvent mixture (e.g., 5-10% methanol in dichloromethane) to recover any remaining product.[7]
Guide 2: Crystallization Purification

This guide provides troubleshooting for the purification of solid polar pyridine compounds via crystallization.

Problem Possible Cause(s) Recommended Solution(s)
Compound fails to crystallize The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration.[8] Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1]
No crystals form after cooling The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod to create nucleation sites.[8] Add a seed crystal of the pure compound if available.[8]
Oily precipitate forms instead of crystals The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Colored impurities in the final crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash to Remove Pyridine

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-5% aqueous solution of hydrochloric acid or citric acid. Repeat the wash 2-3 times.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now free of pyridine.

Protocol 2: Deactivation of Silica Gel with Triethylamine

  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column by running the initial mobile phase (containing 0.5-1% triethylamine) through it before loading the sample.

Visualizations

Troubleshooting_Purification_Workflow start Crude Polar Pyridine Compound check_purity Assess Purity (TLC, LC-MS) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chrom Column Chromatography purification_method->column_chrom Complex Mixture crystallization Crystallization purification_method->crystallization Solid Product extraction Liquid-Liquid Extraction purification_method->extraction Impurity with different solubility/pKa troubleshoot_column Troubleshoot Column Chromatography column_chrom->troubleshoot_column troubleshoot_cryst Troubleshoot Crystallization crystallization->troubleshoot_cryst troubleshoot_extract Troubleshoot Extraction extraction->troubleshoot_extract troubleshoot_column->check_purity troubleshoot_cryst->check_purity troubleshoot_extract->check_purity

Caption: A general workflow for troubleshooting the purification of polar pyridine compounds.

Pyridine_pH_Equilibrium pyridine Pyridine (Basic) (C₅H₅N) pyridinium Pyridinium Ion (Acidic) (C₅H₅NH⁺) pyridine->pyridinium + H⁺ (Acidic pH) pyridinium->pyridine - H⁺ (Basic pH)

Caption: The pH-dependent equilibrium of pyridine, crucial for extraction-based purifications.

Purification_Decision_Tree start Crude Polar Pyridine is_solid Is the compound solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes column_chrom Column Chromatography is_solid->column_chrom No / Oily cryst_success Successful? try_cryst->cryst_success pure_solid Pure Solid Product cryst_success->pure_solid Yes cryst_success->column_chrom No retention_issue Poor Retention on C18? column_chrom->retention_issue normal_phase Normal Phase Chromatography column_chrom->normal_phase std_rp Standard Reverse Phase retention_issue->std_rp No hilic Consider HILIC retention_issue->hilic Yes other_rp Modified Reverse Phase (Polar-Endcapped) hilic->other_rp stability_issue Unstable on Silica? normal_phase->stability_issue std_np Standard Normal Phase stability_issue->std_np No deactivated_silica Deactivated Silica stability_issue->deactivated_silica Yes alumina Alumina deactivated_silica->alumina

Caption: A decision tree to guide the selection of an appropriate purification method.

References

Technical Support Center: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways and byproducts of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which contains a substituted pyridine ring and a methylpiperazine moiety, the primary degradation pathways are expected to involve:

  • Oxidation: The piperazine ring and the secondary amine are susceptible to oxidation, potentially leading to N-oxides, ring-opened products, or demethylation. The pyridine ring can also be oxidized to its N-oxide.

  • Hydrolysis: While generally stable, under extreme pH and temperature, the bond between the pyridine ring and the piperazine nitrogen could be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV or visible light can induce photolytic cleavage, often leading to radical-mediated degradation and the formation of complex byproduct profiles.

  • Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule, such as the C-N bonds of the piperazine ring.

Q2: I am not seeing any degradation of the main compound under my stress conditions. What should I do?

A2: If you observe less than 5-20% degradation, your stress conditions may not be stringent enough.[1][2] Consider the following adjustments:

  • Increase Stressor Concentration: For chemical degradation, increase the molarity of the acid, base, or oxidizing agent.

  • Elevate Temperature: For hydrolytic and thermal degradation, increase the temperature. A good starting point is 60-80°C.

  • Extend Exposure Time: Increase the duration of the stress test.

  • Increase Light Intensity: For photostability studies, ensure the light source provides a sufficient overall illumination.

Q3: My mass balance is outside the acceptable range of 90-110%. What could be the cause?

A3: A poor mass balance can indicate several issues:[3]

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent compound. A peak purity analysis is necessary to confirm this.

  • Non-UV Active Byproducts: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (MS) or other universal detectors can help identify these.

  • Volatile Byproducts: Degradation may produce volatile byproducts that are lost during sample preparation or analysis.

  • Precipitation: Degradation products may precipitate out of the solution. Ensure your sample remains fully dissolved.

  • Adsorption: The analyte or its byproducts may adsorb to the HPLC column or vials.

Q4: I am observing peak tailing for the parent compound and its byproducts. How can I resolve this?

A4: Peak tailing for basic compounds like this compound is common in reversed-phase HPLC.[4] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Operate the mobile phase at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. For this basic compound, a lower pH (e.g., 2.5-3.5) is often beneficial.

  • Use a High-Purity (Type B) Silica Column: These columns have fewer acidic silanol groups, which can cause secondary interactions with basic analytes.

  • Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine (TEA), into your mobile phase to block active silanol sites.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guides

Guide 1: Unexpected Peaks in Chromatogram
Symptom Possible Cause Troubleshooting Action
Ghost peaks (peaks in blank injections) Contaminated mobile phase, injector, or column.1. Prepare fresh mobile phase using high-purity solvents. 2. Flush the injector and column thoroughly. 3. If the problem persists, replace the column.
Split peaks Column void, partially plugged frit, or sample solvent incompatible with the mobile phase.[4]1. Reverse flush the column at low flow rate. 2. If a void is suspected, the column may need to be replaced. 3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
Broad peaks High extra-column volume, column degradation, or secondary interactions.1. Use shorter, narrower tubing between the injector, column, and detector. 2. Evaluate column performance with a standard; replace if necessary. 3. Refer to the peak tailing troubleshooting guide (FAQ 4).
Guide 2: Irreproducible Retention Times
Symptom Possible Cause Troubleshooting Action
Retention time drift (gradual change) Inadequate column equilibration, mobile phase composition change, or temperature fluctuations.1. Ensure the column is fully equilibrated before each injection, especially for gradient methods. 2. Prepare fresh mobile phase and ensure it is well-mixed. 3. Use a column oven to maintain a consistent temperature.
Randomly shifting retention times Pump malfunction (air bubbles, faulty check valves), or leaks in the system.1. Degas the mobile phase thoroughly. 2. Purge the pump to remove air bubbles. 3. Inspect for leaks at all fittings. 4. If the problem persists, service the pump check valves.

Proposed Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound under various stress conditions.

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation Parent This compound N-Oxide_Pyridine Pyridine N-Oxide Derivative Parent->N-Oxide_Pyridine [O] N-Oxide_Piperazine Piperazine N-Oxide Derivative Parent->N-Oxide_Piperazine [O] Demethylated N-Demethylated Piperazine Derivative Parent->Demethylated [O] Hydrolyzed 2-Amino-5-hydroxypyridine + N-Methylpiperazine Parent->Hydrolyzed H₂O / H⁺ or OH⁻ Photo_Fragments Radical Species & Complex Fragments Parent->Photo_Fragments Ring_Opened Piperazine Ring-Opened Product N-Oxide_Piperazine->Ring_Opened Further [O]

Predicted degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the solid drug substance and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and/or Mass Spectrometry

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables provide an illustrative example of the data that would be generated from a forced degradation study.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNumber of Degradation Products
0.1 M HCl, 60°C, 24h12.52
0.1 M NaOH, 60°C, 24h8.21
3% H₂O₂, RT, 24h18.94
Solid, 80°C, 48h5.51
Photolytic (Solid)9.83
Photolytic (Solution)15.35

Table 2: Profile of Major Degradation Products under Oxidative Stress

Retention Time (min)% Peak AreaProposed Structure
5.24.5Piperazine N-Oxide Derivative
7.86.3Pyridine N-Oxide Derivative
10.13.1N-Demethylated Piperazine Derivative
12.45.0Parent Compound (Remaining)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_planning Study Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting Protocol Develop Forced Degradation Protocol Prepare Prepare Stock and Stress Samples Protocol->Prepare Stress Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare->Stress HPLC Analyze Samples by Stability-Indicating HPLC-UV/MS Stress->HPLC Purity Perform Peak Purity Analysis HPLC->Purity MassBalance Calculate Mass Balance HPLC->MassBalance Identify Identify and Characterize Degradants Purity->Identify MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Generate Final Report Pathway->Report

References

Technical Support Center: Enhancing the Selectivity of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives for improved kinase selectivity.

Troubleshooting Guides

This section offers solutions to common problems encountered during the experimental process of improving the selectivity of kinase inhibitors based on the this compound scaffold.

Issue 1: High Off-Target Activity Despite Potent On-Target Inhibition

  • Question: Our this compound derivative is a potent inhibitor of our primary kinase target, but it also shows significant activity against several other kinases in a profiling panel. How can we address this lack of selectivity?

  • Answer: High off-target activity is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1][2] A systematic approach is necessary to diagnose and mitigate these effects.

    • Initial Steps:

      • Verify Compound Integrity: Confirm the purity and concentration of your compound stock, as impurities or incorrect concentrations can lead to misleading results.[3]

      • Review Assay Conditions: Ensure that the ATP concentration in your assay is appropriate, as the inhibitory activity of ATP-competitive compounds can be sensitive to this parameter.[3][4]

      • Literature and Database Review: Search for published kinase selectivity profiles for structurally similar compounds. This may reveal known off-targets and provide insights for structural modifications.

    • Experimental Validation Workflow: If the initial checks do not resolve the issue, a systematic workflow can be employed to identify and validate off-target effects.

    G A Unexpected Phenotype or Broad Kinase Profile B Biochemical Screen: Broad Kinome Profiling (e.g., KINOMEscan®) A->B C Cell-Based Screen: Unbiased Chemical Proteomics (e.g., Drug-Affinity Purification + MS) A->C D Potential Off-Target(s) Identified? B->D C->D E Validate Off-Target(s) D->E Yes F Phenotype may not be due to a direct off-target kinase. Consider other mechanisms. D->F No G Phenotype is likely due to off-target effect. E->G

    Caption: Workflow for Investigating Off-Target Effects.
    • Strategies for Improving Selectivity:

      • Structural Modifications:

        • Explore the Gatekeeper Residue: The gatekeeper residue is a key determinant of selectivity.[1] Introducing bulky substituents that create a steric clash with kinases possessing a large gatekeeper residue can enhance selectivity for those with a smaller gatekeeper.[1]

        • Modify the Pyridine Core: Alterations to the 2-aminopyridine moiety, which often binds to the kinase hinge region, can have a significant impact on selectivity.[5][6]

        • Bioisosteric Replacement of the Methylpiperazine Group: While the methylpiperazine group can contribute to favorable pharmacokinetic properties, it can also be a source of off-target interactions.[7][8] Consider replacing it with other basic or constrained analogs to modulate selectivity.[8][9]

      • Computational Modeling: Employ computational methods to predict kinase inhibitor selectivity.[10][11] These can help prioritize structural modifications by identifying key residues that differ between the on-target and off-target kinases.[12]

Issue 2: Inconsistent IC50 Values in Biochemical Assays

  • Question: We are observing significant variability in the IC50 values for our compounds in our kinase assays. What could be the cause, and how can we improve reproducibility?

  • Answer: Inconsistent IC50 values can stem from several factors related to assay conditions and compound behavior.

    • Troubleshooting Steps:

      • Enzyme Quality and Concentration: Ensure the use of a highly pure and active kinase preparation.[13][14] The lowest measurable IC50 value is half the kinase concentration in the assay, so a low enzyme concentration is crucial for potent inhibitors.[4]

      • Substrate Concentration: Maintain the substrate concentration well below its Km value to ensure the reaction remains in the linear range.[15]

      • ATP Concentration: As most inhibitors are ATP-competitive, IC50 values are highly dependent on the ATP concentration.[4] It is recommended to perform assays at an ATP concentration equal to the Km for ATP of the specific kinase.[16]

      • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[17] To test for this, include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[17]

      • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible, as it can affect kinase activity.[15]

    G A Inconsistent IC50 Values B Check Enzyme Quality and Concentration A->B C Verify Substrate and ATP Concentrations A->C D Assess Compound Aggregation A->D E Standardize DMSO Concentration A->E F Review Incubation Times and Temperature A->F G Consistent and Reproducible IC50 Data B->G C->G D->G E->G F->G

    Caption: Troubleshooting Inconsistent IC50 Values.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-aminopyridine moiety in the this compound scaffold?

A1: The 2-aminopyridine group is a common feature in many kinase inhibitors and frequently acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain.[5][6] This interaction helps to anchor the inhibitor in the ATP-binding pocket.

Q2: How can we use computational methods to guide the design of more selective inhibitors?

A2: Computational approaches are valuable tools for understanding and predicting kinase-inhibitor interactions.[18]

  • Binding Site Similarity Analysis: Comparing the physicochemical properties of the ATP-binding pockets of the target kinase and known off-targets can reveal subtle differences that can be exploited for selective inhibitor design.[10][12]

  • Machine Learning Models: Tools like KinasePred use machine learning to predict the kinase activity of small molecules, helping to identify potential off-targets early in the design process.[19]

  • Molecular Docking and Dynamics: These methods can be used to model the binding pose of your inhibitor in the active sites of both on-target and off-target kinases, providing insights into the structural basis of selectivity.

Q3: What are some alternative scaffolds to the this compound core that might offer better selectivity?

A3: While the aminopyridine scaffold is effective, exploring other heterocyclic cores can lead to improved selectivity profiles.[20]

  • Pyrazolopyridines: This scaffold has been shown to provide additional hydrogen bonding opportunities with the hinge region and can lead to high kinase selectivity.[21]

  • Macrocyclic Scaffolds: Macrocyclization of a known inhibitor can improve both potency and selectivity by pre-organizing the molecule for binding and introducing new interactions with the kinase.[22][23]

  • Imidazo[1,2-a]pyrazines: This scaffold has been successfully used to develop potent and selective Aurora kinase inhibitors.[24]

Q4: How do we design an effective kinase profiling strategy?

A4: A tiered approach is often the most efficient and cost-effective strategy for kinase inhibitor profiling.[16]

  • Primary Screen: Test your compound at a single, high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.[16] This will provide an initial overview of the compound's selectivity.

  • Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >70%) in the primary screen, perform a full dose-response analysis to determine the IC50 value.[16] This provides a quantitative measure of potency against both on- and off-targets.

Data Presentation

Quantitative data on inhibitor selectivity should be presented in a clear and organized manner to facilitate comparison between different derivatives.

Table 1: Kinase Selectivity Profile of this compound Derivatives

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)Selectivity Ratio (Off-Target 2 / Target)
Parent Scaffold 5015020034
Derivative A 4550080011.117.8
Derivative B 60>10,000>10,000>167>167
Derivative C 257515036

Experimental Protocols

Protocol 1: General Kinase Assay for IC50 Determination

This protocol outlines a typical fluorescence-based kinase assay for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Materials:

    • Kinase of interest

    • Substrate peptide/protein

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (serial dilutions in DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

    • Plate reader

  • Procedure:

    • Compound Plating: Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Enzyme Addition: Add 10 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration equal to the Km for the kinase) to each well.

    • Reaction Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.

    • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.[25]

    • Data Analysis: Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Protocol 2: Assessing Compound Aggregation

This protocol helps determine if observed inhibition is due to the formation of compound aggregates.[17]

  • Methodology:

    • Perform the primary kinase assay under two buffer conditions:

      • Condition A: Standard kinase assay buffer.

      • Condition B: Standard kinase assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Test a full dose-response curve of the compound under both conditions.

    • Interpretation: If the compound's potency is significantly reduced in the presence of Triton X-100, it is likely that the observed inhibition in the standard buffer is, at least in part, due to aggregation-based, non-specific inhibition.

References

Resolving inconsistent results in assays with 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. The following information is designed to help resolve inconsistent assay results and other common experimental challenges.

Troubleshooting Guide

Inconsistent results in assays involving this compound can arise from a variety of factors, from the physicochemical properties of the compound itself to the specifics of the assay design. This guide addresses the most common issues in a question-and-answer format.

Issue 1: High Variability in In Vitro Kinase Assay Results

Question: We are observing significant variability between replicate wells in our in vitro kinase assays with this compound. What are the potential causes and solutions?

Answer: High variability in kinase assays is a frequent challenge. Several factors related to the compound, assay conditions, and experimental technique can contribute to this issue.

Potential CauseTroubleshooting Steps
Compound Solubility Visually inspect for precipitation of the compound in your assay buffer. Determine the kinetic solubility under final assay conditions. Consider using a lower concentration or a different solvent system. The basic nature of the piperazine moiety may allow for increased solubility at a lower pH, if compatible with the assay.
Compound Stability Prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO immediately before use. For storage, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Some piperazine compounds can be unstable in aqueous solutions or susceptible to oxidation.
Pipetting Inaccuracy Ensure all pipettes are properly calibrated. For viscous solutions, consider reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.
Assay Edge Effects Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing during incubations.
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously across the plate.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Question: this compound is potent in our biochemical kinase assay, but its activity is significantly lower in cell-based assays. Why is there a discrepancy and how can we investigate it?

Answer: A drop-off in potency between biochemical and cellular assays is a common observation for kinase inhibitors. This can be attributed to several factors.

Potential CauseTroubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane. Assess the compound's physicochemical properties (e.g., LogP, polar surface area).
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with known efflux pump inhibitors can help determine if this is the case.
High Intracellular ATP In vitro kinase assays are often performed at low ATP concentrations, which can overestimate inhibitor potency. Cellular ATP levels are much higher (in the millimolar range). Consider performing the in vitro kinase assay with ATP concentrations closer to physiological levels.
Compound Stability in Media Assess the stability of the compound in cell culture media over the time course of your experiment. Degradation can lead to a loss of effective concentration.
Off-Target Effects in Cells In a cellular context, the compound may engage with other targets that are not present in the biochemical assay, leading to complex biological responses.
Issue 3: High Background or Inconsistent Results in Fluorescence-Based Assays

Question: We are observing a high background signal and inconsistent readings in our fluorescence-based assays when using this compound. How can this be addressed?

Answer: Compounds with heterocyclic ring systems, such as the pyridine and piperazine moieties in this compound, can interfere with fluorescence-based detection methods.

Potential CauseTroubleshooting Steps
Compound Autofluorescence The compound itself may be fluorescent at the excitation and emission wavelengths of the assay. To check for this, measure the fluorescence of the compound in the assay buffer without the fluorescent probe. If autofluorescence is confirmed, consider using a different detection method (e.g., luminescence-based) or a fluorescent dye with red-shifted excitation and emission spectra.
Fluorescence Quenching The compound may absorb the light emitted by the assay's fluorophore. This can be assessed by running a control experiment with a known amount of the fluorophore in the presence and absence of the compound.
Light-Induced Degradation Exposure to light, especially UV, can degrade the compound, leading to the formation of fluorescent byproducts. Protect the compound from light during storage and handling.
Compound Aggregation At higher concentrations, small molecules can form aggregates that may interfere with optical measurements. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As a solid, the compound should be stored in a cool, dry, and dark place. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, dissolve in a high-purity, anhydrous solvent such as DMSO, aliquot into single-use vials, and store at -80°C to minimize degradation from moisture and repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data is not widely published, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility may be limited, but can potentially be improved by adjusting the pH to be more acidic, which would protonate the basic nitrogen atoms in the piperazine ring.

Q3: What are the potential off-target effects of this compound?

A3: The aminopyridine and piperazine scaffolds are present in many kinase inhibitors. Therefore, it is plausible that this compound could have off-target effects on other kinases. It is recommended to perform a broad kinase panel screen to determine the selectivity profile of the compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize compounds like this compound. Note: These protocols are intended as a starting point and may require optimization for your specific experimental conditions and target of interest.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the inhibitory activity of the test compound against a purified kinase using a technology that measures ATP consumption.

Materials:

  • Purified recombinant kinase and its specific substrate

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)

  • ATP solution

  • This compound dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the kinase and substrate to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding the detection reagents as per the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Data Presentation

Quantitative data for compounds should be presented in a clear and organized manner to facilitate comparison. The following tables are templates for presenting hypothetical data for this compound, based on activities of structurally similar compounds.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
Kinase A5010
Kinase B2505
Kinase C>10,000100
Kinase D80020

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineHistologyThis compound GI50 (µM)Reference Compound GI50 (µM)
MCF-7Breast Carcinoma1.50.5
A549Lung Carcinoma2.81.0
HCT116Colon Carcinoma5.22.5
U87 MGGlioblastoma0.80.2

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothesized signaling pathway that may be modulated by this compound, based on its structural similarity to known kinase inhibitors, and a general workflow for troubleshooting inconsistent assay results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Inhibits (Hypothesized) Compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

G Start Inconsistent Assay Results Check_Purity Verify Compound Purity and Identity (LC-MS, NMR) Start->Check_Purity Check_Solubility Assess Compound Solubility in Assay Buffer Check_Purity->Check_Solubility Purity OK Check_Stability Evaluate Compound Stability (Fresh vs. Aged Solutions) Check_Solubility->Check_Stability Soluble Check_Interference Test for Assay Interference (Autofluorescence, Quenching) Check_Stability->Check_Interference Stable Optimize_Assay Optimize Assay Conditions (e.g., concentrations, incubation times) Check_Interference->Optimize_Assay No Interference Validate_Data Validate with Orthogonal Assay Optimize_Assay->Validate_Data Resolved Consistent Results Validate_Data->Resolved

Caption: Workflow for troubleshooting inconsistent assay results.

Technical Support Center: Scaling the Synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis and scale-up of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Compound 1 ). This molecule is a valuable building block and key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders and oncology.[1][2] Scaling its synthesis from the bench to preclinical batch sizes presents unique challenges that require careful control over reaction parameters and a robust understanding of the underlying chemistry.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, detailed protocols, and systematic troubleshooting guides to help you navigate the complexities of producing this compound with high purity and yield.

Part 1: Synthesis Overview & Core Strategy

The most direct and widely adopted method for synthesizing this compound (1 ) is the Palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction forms the critical C-N bond between an appropriate 5-halopyridin-2-amine and 1-methylpiperazine. The use of 5-bromopyridin-2-amine is common due to its commercial availability and balanced reactivity.

The core transformation is outlined below:

Synthesis_Scheme SM1 5-Bromopyridin-2-amine P This compound (1) SM1->P SM2 1-Methylpiperazine SM2->P conditions Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat (80-110 °C) conditions->P

Caption: General scheme for Buchwald-Hartwig synthesis of Compound 1.

This reaction, while powerful, is sensitive to multiple variables, including the choice of catalyst, ligand, base, and solvent, as well as the purity of the starting materials.[4] In a scale-up context, issues like heat transfer, mixing efficiency, and product isolation become paramount.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning the synthesis.

Q1: What are the most critical parameters to control during the scale-up of the Buchwald-Hartwig amination? A1: The three most critical parameters are:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[4] Rigorous exclusion of air via nitrogen or argon sparging and blanketing is non-negotiable. Oxygen can oxidize the phosphine ligand and the palladium catalyst, leading to deactivation and reaction failure.

  • Reagent Quality: Impurities in the starting materials (especially 5-bromopyridin-2-amine and 1-methylpiperazine) or solvent can poison the catalyst.[5] Water content is also a critical parameter that must be controlled.

  • Temperature Control: The reaction typically requires heating to 80-110 °C.[4] However, excessive temperatures can cause catalyst decomposition. On a larger scale, efficient heat transfer is crucial to maintain a consistent internal temperature and prevent runaway reactions or byproduct formation.

Q2: How do I select the optimal catalyst, ligand, and base? A2: This is highly substrate-dependent, but a reliable starting point for this specific transformation is:

  • Palladium Source: A pre-formed Pd(0) catalyst like Pd₂(dba)₃ is common. Alternatively, a Pd(II) precursor such as Pd(OAc)₂ can be used, as it is reduced in situ.

  • Ligand: Sterically hindered, electron-rich phosphine ligands are generally preferred. Xantphos or Josiphos-type ligands often give good results. The choice of ligand can significantly impact reaction rate and suppress side reactions.[4][6]

  • Base: Sodium tert-butoxide (NaOtBu) is the most common strong, non-coordinating base. However, it is highly reactive and moisture-sensitive. For substrates with base-sensitive functional groups (not an issue here), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are used, though they may require higher temperatures or longer reaction times.[4][7]

Q3: My final product contains residual palladium. How can I remove it to meet preclinical specifications (<10 ppm)? A3: Palladium removal is a critical step for any API synthesis.

  • Work-up: A well-designed aqueous wash sequence can remove some palladium salts.

  • Scavengers: Treatment of the organic solution with a palladium scavenger (e.g., silica-based thiols, activated carbon) is highly effective.

  • Crystallization: The most powerful technique for purification. A robust crystallization process will purge palladium and other process impurities very effectively. Multiple recrystallizations may be necessary.

Q4: What are the primary safety concerns when running this reaction at scale? A4:

  • Sodium tert-butoxide (NaOtBu): This is a pyrophoric solid in the presence of moisture and a strong caustic agent. It must be handled under an inert atmosphere, and appropriate personal protective equipment (PPE) is required.

  • 1-Methylpiperazine: This compound is a known skin sensitizer and can cause severe skin burns and liver damage upon prolonged exposure.[8] Ensure adequate ventilation and use appropriate gloves and eye protection.

  • Solvents: Toluene and dioxane are commonly used but have associated health risks and flammability. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

Part 3: Detailed Experimental Protocol (10 g Scale)

This protocol provides a robust starting point for optimization and scale-up.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Eq.
5-Bromopyridin-2-amine173.0110.0 g57.81.0
1-Methylpiperazine100.167.0 g (7.9 mL)69.41.2
Pd₂(dba)₃915.72265 mg0.290.005 (0.5 mol%)
Xantphos578.68335 mg0.580.01 (1.0 mol%)
Sodium tert-butoxide96.107.8 g81.01.4
Toluene (anhydrous)-100 mL--

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck, round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is fully dried and can maintain an inert atmosphere.

  • Reagent Charging: To the flask, add 5-bromopyridin-2-amine (10.0 g), Pd₂(dba)₃ (265 mg), and Xantphos (335 mg).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous toluene (100 mL) via cannula, followed by the careful addition of sodium tert-butoxide (7.8 g) under a positive flow of nitrogen. The mixture will likely be a suspension.

  • Amine Addition: Add 1-methylpiperazine (7.9 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain a crude solid.

    • The crude product can be purified by column chromatography (silica gel, gradient elution with dichloromethane/methanol) or, preferably for scale, by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight. Expected yield: 9-10 g (80-90%) of an off-white to pale yellow solid.

Part 4: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem: Low or No Yield check_inert Is the reaction under strict inert atmosphere? start->check_inert check_reagents Are starting materials and solvent pure and anhydrous? check_inert->check_reagents Yes sol_inert Action: Improve inerting technique. Use Schlenk line. Degas solvent. check_inert->sol_inert No check_catalyst Is the Pd source/ligand active and weighed correctly? check_reagents->check_catalyst Yes sol_reagents Action: Purify starting materials. Use freshly distilled, anhydrous solvent. check_reagents->sol_reagents No check_base Is the base (NaOtBu) fresh and handled properly? check_catalyst->check_base Yes sol_catalyst Action: Use a new bottle of catalyst/ligand. Consider a pre-catalyst. check_catalyst->sol_catalyst No check_temp Is the internal reaction temperature correct (80-110°C)? check_base->check_temp Yes sol_base Action: Use a fresh bottle of NaOtBu. Weigh and add in a glovebox. check_base->sol_base No sol_temp Action: Measure internal temperature. Adjust heating mantle/oil bath. check_temp->sol_temp No success Problem Resolved check_temp->success Yes

Caption: Troubleshooting workflow for low reaction yield.

ProblemPotential CauseRecommended Action & Explanation
Low or No Product Yield Catalyst Inactivation The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents are de-gassed and the reaction is maintained under a positive pressure of N₂ or Ar. Impurities in starting materials, particularly sulfur compounds, can act as poisons.[5]
Sub-optimal Base NaOtBu is hygroscopic and can degrade upon exposure to air, losing its activity. Use a fresh bottle or material that has been stored correctly. Ensure the base is fully dispersed; poor mixing at scale can create localized areas of low reactivity.
Incorrect Temperature The reaction requires thermal energy for the oxidative addition and reductive elimination steps. Below 80 °C, the reaction may be exceedingly slow. Above 120 °C, the catalyst may begin to decompose, forming inactive palladium black.[4]
Reaction Stalls at ~50% Conversion Product Inhibition In some cases, the amine product can coordinate to the palladium center more strongly than the reactant amine, slowing or stopping the catalytic cycle.[4] Action: Consider screening a different ligand that may be less susceptible to product inhibition.
Insufficient Base If the base is not present in sufficient stoichiometric excess (~1.4 eq), the reaction may stall as the base is consumed. Action: Verify the stoichiometry and quality of the base.
Significant Byproduct Formation Hydrodehalogenation The aryl bromide is reduced to the corresponding des-bromo compound. This side reaction is often competitive with the desired C-N bond formation. Action: Using a bulkier phosphine ligand can sterically hinder the β-hydride elimination pathway responsible for this byproduct.[4]
Formation of Diarylamines This occurs when the primary amine product reacts a second time with the aryl halide. Action: Carefully control the stoichiometry to avoid a large excess of the aryl halide. Certain ligands have been shown to suppress this side reaction.[4]
Difficult Purification Persistent Color The crude product is often dark due to residual palladium complexes. Action: Treat the solution with activated carbon or a palladium scavenger (e.g., SiliaMetS® Thiol) before concentration. This will significantly improve the color of the isolated solid.
Oily Product / Fails to Crystallize Impurities can act as crystallization inhibitors. Action: Ensure the crude product is sufficiently pure before attempting crystallization. Try different solvent/anti-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane). If it remains an oil, convert it to its hydrochloride salt, which is often a highly crystalline solid, then neutralize back to the free base after purification.

References

Validation & Comparative

Validating the Efficacy of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine as a kinase inhibitor, particularly within the context of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibition. Due to the limited publicly available biological data for this specific compound, this guide leverages its structural similarities to known CDK4/6 inhibitors, such as Abemaciclib, and compares its potential profile with established drugs in the same class: Palbociclib and Ribociclib.

Introduction

The Cyclin D-CDK4/6-Rb signaling pathway is a critical regulator of the G1-S phase transition in the cell cycle. Its dysregulation is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer, making CDK4/6 an attractive therapeutic target. This guide will explore the established efficacy of approved CDK4/6 inhibitors to provide a benchmark for the potential evaluation of this compound.

Comparative Efficacy of CDK4/6 Inhibitors in Breast Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-characterized CDK4/6 inhibitors, Palbociclib and Ribociclib, in various breast cancer cell lines. This data serves as a reference for the expected potency of a potential CDK4/6 inhibitor.

Table 1: IC50 Values of Palbociclib in Breast Cancer Cell Lines

Cell LineReceptor StatuspRb StatusIC50 (µM)Reference
MCF-7ER+, PR+, HER2-Proficient0.02 - 3.14[1][2]
T47DER+, PR+, HER2-Proficient0.04 - 0.1[1]
MDA-MB-231TNBCProficient0.285 - 29.69[2][3]
MDA-MB-453ER-, PR-, HER2+Proficient0.106[3]
MDA-MB-468TNBCDeficient> 1[4]

Table 2: IC50 Values of Ribociclib in Breast Cancer Cell Lines

Cell LineReceptor StatuspRb StatusIC50 (µM)Reference
MCF-7ER+, PR+, HER2-Proficient0.1 - 0.4[1][5]
T47DER+, PR+, HER2-Proficient0.2 - 0.6[1]
CAMA-1ER+, PR-, HER2-Proficient~0.1[5]
MDA-MB-453ER-, PR-, HER2+Proficient49.0[4]
MDA-MB-468TNBCDeficient72.0[4]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data for this compound is not publicly available.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating compounds like this compound, the following diagrams illustrate the CDK4/6 signaling pathway and a general experimental workflow for screening kinase inhibitors.

CDK4_6_Signaling_Pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogens->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Mitogens->PI3K_Akt CyclinD Cyclin D Ras_MAPK->CyclinD Upregulates Transcription PI3K_Akt->CyclinD Stabilizes CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex (Active) CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Genes G1/S Phase Transition Genes E2F->G1_S_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression G1_S_Genes->Cell_Cycle_Progression Inhibitor This compound (or other CDK4/6 Inhibitors) Inhibitor->CyclinD_CDK4_6 Inhibits Experimental_Workflow Experimental Workflow for Kinase Inhibitor Screening Start Start Cell_Culture Cell Line Seeding (e.g., MCF-7, T47D) Start->Cell_Culture Compound_Treatment Treatment with This compound & Control Inhibitors Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Western_Blot Western Blot Analysis (p-Rb, Cyclin D1) Incubation->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Cell_Viability->Data_Analysis Results Results Interpretation & Comparison Western_Blot->Results Data_Analysis->Results End End Results->End

References

A Comparative Guide to CDK4/CDK6 Inhibitors: Evaluating 5-(4-Methylpiperazin-1-yl)pyridin-2-amine in the Context of Approved Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established CDK4/CDK6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—with a prospective evaluation of the novel compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. While extensive clinical and preclinical data are available for the approved drugs, this guide also explores the potential of this compound as a CDK4/CDK6 inhibitor based on its structural characteristics and the established importance of its chemical scaffold in this therapeutic class.

Introduction to CDK4/CDK6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, playing a pivotal role in the transition from the G1 to the S phase.[1][2] In many forms of cancer, the CDK4/CDK6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[2] The development of selective CDK4/CDK6 inhibitors has revolutionized the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4]

Mechanism of Action: The CDK4/CDK6-Cyclin D-Rb Pathway

CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the retinoblastoma protein (Rb).[1] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and cell cycle progression.[1] CDK4/CDK6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[1]

CDK4_CDK6_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition CDK46_Inhibitors CDK4/6 Inhibitors (e.g., this compound) CDK46_Inhibitors->CDK46_CyclinD Inhibition

Caption: Simplified signaling pathway of CDK4/CDK6 inhibition. (Within 100 characters)

Comparative Analysis of CDK4/CDK6 Inhibitors

The following tables summarize the biochemical potency and cell-based activity of the three FDA-approved CDK4/CDK6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

Table 1: Biochemical Potency (IC50/Ki in nM)

InhibitorCDK4 IC50/Ki (nM)CDK6 IC50/Ki (nM)
Palbociclib1116
Ribociclib1039
Abemaciclib24

Data compiled from various preclinical studies.[5][6]

Table 2: Anti-proliferative Activity (GI50 in µM) in Cancer Cell Lines

Cell LinePalbociclib (GI50, µM)Ribociclib (GI50, µM)Abemaciclib (GI50, µM)
MV4-11 (Leukemia, Rb positive)0.5910.456Not Reported
MDA-MB-453 (Breast, Rb negative)3.683Not ReportedNot Reported

Data represents a typical range from published literature.[3]

Profile of this compound

This compound is a commercially available chemical entity.[7][8] While direct experimental data on its CDK4/CDK6 inhibitory activity is not publicly available, its chemical structure is of significant interest to drug development professionals.

The core structure, a 2-aminopyridine, is a well-established scaffold for potent kinase inhibitors, including those targeting CDK4/CDK6.[3][9] Notably, a structurally similar compound, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a key intermediate in the synthesis of Abemaciclib, a potent and selective CDK4/CDK6 inhibitor.[10] This suggests that this compound possesses the foundational chemical features that could be conducive to CDK4/CDK6 inhibition. Further investigation through the experimental protocols outlined below is warranted to determine its specific activity and potential as a therapeutic agent.

Experimental Protocols for Evaluation of CDK4/CDK6 Inhibitors

To ascertain the efficacy and mechanism of action of a novel compound like this compound, a series of standardized in vitro and in vivo experiments are typically performed.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of CDK4 and CDK6.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted and incubated with the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the Rb substrate.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated Rb is quantified using methods such as radioisotope incorporation (³²P-ATP), specific antibodies in an ELISA format, or luminescence-based assays that measure ATP consumption.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, including those known to be dependent on CDK4/CDK6 activity (e.g., MCF-7, a human breast adenocarcinoma cell line) and those that are not (e.g., Rb-negative cell lines).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for 48-72 hours.

    • Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Western Blot Analysis

Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of Rb in treated cells.

Methodology:

  • Procedure:

    • Cancer cells are treated with the test compound at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Rb (p-Rb) and total Rb.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the signal is visualized using chemiluminescence.

    • A decrease in the p-Rb/total Rb ratio with increasing compound concentration indicates target engagement.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis/ Acquisition Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-Rb Inhibition) Cell_Proliferation->Western_Blot Lead_Identification Lead Compound Identification Western_Blot->Lead_Identification Xenograft_Model Tumor Xenograft Model Lead_Identification->Xenograft_Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Preclinical_Candidate Preclinical Candidate Selection Toxicity_Study->Preclinical_Candidate

References

A Comparative Guide to the Cross-Reactivity Profile of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within oncology and neurology, the aminopyridine scaffold has emerged as a privileged structure.[1][2] Its utility in forming the core of numerous targeted therapies stems from its ability to engage with the active sites of various enzymes, most notably protein kinases. This guide provides a deep dive into the cross-reactivity profile of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine , a compound of significant interest due to its structural motifs, which are suggestive of kinase inhibitory activity.[3][4] While this molecule is recognized as a valuable synthetic intermediate, its own biological activity and selectivity profile warrant thorough investigation to unlock its full therapeutic or research potential.

Given its structural resemblance to known inhibitors of cell cycle kinases, we will proceed with the scientifically-grounded hypothesis that this compound is a putative inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint, ensuring the fidelity of chromosome segregation during mitosis.[5][6] Its overexpression in various cancers makes it a compelling therapeutic target.[6][7][8]

This guide will provide a comparative framework for assessing the selectivity of this compound. We will explore robust experimental methodologies, from broad kinase profiling to cellular target engagement, and present illustrative data to guide researchers in their evaluation of this and similar molecules.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

Achieving selectivity for a particular protein kinase is a significant challenge in the development of small molecule inhibitors.[9][10] The high degree of similarity in the ATP-binding sites across the human kinome often leads to off-target activities. While sometimes a "dirty" drug with a specific multi-targeted profile can be advantageous (polypharmacology), unintended off-target effects are a primary cause of toxicity and clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of preclinical development.[11]

This guide will focus on three key experimental pillars for constructing a robust cross-reactivity profile:

  • In Vitro Kinase Profiling: To quantify the inhibitory activity against a broad panel of kinases.

  • Cellular Target Engagement: To confirm that the compound binds to its intended target in a physiological context and to assess its cellular selectivity.

  • Broader Off-Target Screening: To identify potential interactions with other protein families, such as G-protein coupled receptors (GPCRs).

In Vitro Kinase Profiling: Establishing the Selectivity Landscape

The initial step in characterizing a putative kinase inhibitor is to determine its potency and selectivity through in vitro kinase assays.[11][12] A widely used method is the luminescence-based assay, which measures the amount of ADP produced from the kinase reaction, providing a sensitive and high-throughput readout of enzyme activity.[13]

Comparative Inhibitory Activity of this compound

The following table presents hypothetical data from a kinase panel screening, illustrating a possible selectivity profile for our compound of interest.

Kinase TargetKinase FamilyIC50 (nM) of this compoundIC50 (nM) of Staurosporine (Control)
TTK (Mps1) Cell Cycle 25 15
CDK2/cyclin ACell Cycle8508
Aurora ACell Cycle1,20020
Aurora BCell Cycle98025
PLK1Cell Cycle>10,0005
EGFRTyrosine Kinase5,50010
VEGFR2Tyrosine Kinase7,80012
SRCTyrosine Kinase>10,0006
PKAAGC Kinase>10,0007
ROCK1AGC Kinase9,50018

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. The data suggests a potent and relatively selective inhibition of TTK (Mps1).

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol outlines a method for determining the IC50 values of a test compound against a panel of protein kinases.

Materials:

  • Kinase of interest (e.g., recombinant human TTK)

  • Kinase substrate peptide (specific for each kinase)

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should ideally be at the Km for each specific kinase to ensure accurate IC50 determination.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Prepare serial dilution of test compound add_compound Add compound/DMSO to 96-well plate compound_prep->add_compound kinase_prep Prepare kinase solution add_kinase Add kinase solution kinase_prep->add_kinase substrate_atp_prep Prepare substrate/ATP mixture add_substrate_atp Add substrate/ATP (Initiate reaction) substrate_atp_prep->add_substrate_atp add_compound->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate pre_incubate->add_substrate_atp incubate Incubate (60 min) add_substrate_atp->incubate add_adp_glo Add ADP-Glo™ Reagent (Stop reaction) incubate->add_adp_glo incubate_adp Incubate (40 min) add_adp_glo->incubate_adp add_detection_reagent Add Kinase Detection Reagent incubate_adp->add_detection_reagent incubate_lum Incubate (30 min) add_detection_reagent->incubate_lum read_plate Measure Luminescence incubate_lum->read_plate

In Vitro Kinase Assay Workflow

Cellular Target Engagement and Selectivity: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction within intact cells.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[16] This allows for the assessment of target engagement in a physiologically relevant setting.[15]

Comparative Thermal Stabilization

The table below shows hypothetical CETSA data, which can be used to confirm target engagement and assess selectivity in a cellular context. A significant shift in the melting temperature (Tm) indicates direct binding of the compound to the protein.

Protein TargetBasal Tm (°C)Tm with this compound (°C)Thermal Shift (ΔTm) (°C)
TTK (Mps1) 48.5 56.0 +7.5
CDK252.052.5+0.5
Aurora B49.049.2+0.2
GAPDH (Control)55.055.1+0.1

Table 2: Hypothetical CETSA data for this compound in a human cancer cell line. The significant thermal shift for TTK (Mps1) confirms target engagement in cells, while the minimal shifts for other kinases suggest cellular selectivity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA experiment followed by Western blot analysis.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibodies specific to the target proteins (e.g., anti-TTK, anti-CDK2)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.[18]

  • Protein Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using antibodies against the target proteins.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. Determine the Tm, which is the temperature at which 50% of the protein is denatured. Calculate the ΔTm between the vehicle- and compound-treated samples.

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture_cells Culture cells to ~80% confluency treat_cells Treat cells with compound or vehicle culture_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells aliquot_cells Aliquot cell suspension into PCR tubes harvest_cells->aliquot_cells heat_samples Heat samples across a temperature gradient aliquot_cells->heat_samples cool_samples Cool samples to room temperature heat_samples->cool_samples lyse_cells Lyse cells (e.g., freeze-thaw) cool_samples->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot SDS-PAGE and Western Blot collect_supernatant->western_blot analyze_data Quantify bands and plot melt curves western_blot->analyze_data

Cellular Thermal Shift Assay (CETSA) Workflow

Broader Off-Target Screening: Receptor Binding Assays

While kinase profiling is critical, potent compounds can have unexpected interactions with other protein families. Receptor ligand binding assays are essential for identifying such off-target effects, particularly for common targets like GPCRs, ion channels, and transporters, which are often implicated in adverse drug reactions.[19][20] These assays measure the binding of a radiolabeled ligand to a receptor in the presence of the test compound.[21]

Illustrative Off-Target Binding Profile

The following table presents a hypothetical binding profile for this compound against a panel of common off-target receptors.

Receptor TargetReceptor Family% Inhibition at 10 µM
5-HT2AGPCR8%
Dopamine D2GPCR12%
Muscarinic M1GPCR5%
hERGIon Channel15%

Table 3: Hypothetical off-target screening data. The low percentage of inhibition at a high concentration (10 µM) suggests a clean off-target profile for this compound against these common liability targets.

Biological Context: The Role of TTK (Mps1) in the Spindle Assembly Checkpoint

Understanding the biological role of the primary target is crucial for interpreting the potential downstream effects of an inhibitor. TTK (Mps1) is a master regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[5][22] When a kinetochore is not correctly attached to the mitotic spindle, TTK initiates a signaling cascade that prevents the cell from entering anaphase, thus avoiding aneuploidy.[6]

G cluster_mitosis Mitosis unattached_kt Unattached Kinetochore mps1 TTK (Mps1) Activation unattached_kt->mps1 senses sac_cascade SAC Signaling Cascade (Mad2, BubR1) mps1->sac_cascade activates apc_c Anaphase-Promoting Complex (APC/C) mps1->apc_c inhibition fails sac_cascade->apc_c inhibits anaphase Anaphase Onset apc_c->anaphase is inhibited (mitotic arrest) aneuploidy Aneuploidy & Cell Death apc_c->aneuploidy premature activation leads to inhibitor 5-(4-Methylpiperazin- 1-yl)pyridin-2-amine inhibitor->mps1 inhibits

Simplified TTK (Mps1) Signaling in the Spindle Assembly Checkpoint

By inhibiting TTK, compounds like this compound can override the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[6][23]

Conclusion

This guide outlines a comprehensive strategy for characterizing the cross-reactivity of this compound, a compound with strong potential as a selective kinase inhibitor. Based on its structure, we have focused on its putative role as a TTK (Mps1) inhibitor. The presented methodologies—in vitro kinase profiling, cellular thermal shift assays, and broader receptor binding assays—form a robust framework for assessing any small molecule's selectivity.

The hypothetical data presented herein paints a picture of a potent and selective TTK inhibitor with a favorable off-target profile. Such a molecule would be a valuable tool for further research into the role of TTK in cell cycle regulation and a promising starting point for a therapeutic development program. It is through this rigorous, multi-faceted approach to cross-reactivity profiling that we can build confidence in a compound's mechanism of action and its potential for clinical success.

References

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with challenges. A critical juncture in this journey is the translation of in vitro efficacy to in vivo activity. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a prominent class of compounds: 5-(4-methylpiperazin-1-yl)pyridin-2-amine derivatives. By examining a clinically successful archetype of this structural class, Abemaciclib, we will dissect the experimental data that bridge the gap between cellular assays and preclinical animal models, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents.[1] Its unique chemical architecture, featuring a piperazine moiety, enhances interactions with biological targets, making it a valuable candidate in the development of treatments for a range of diseases, most notably cancer.[1] This guide will focus on the anti-cancer applications of this class of compounds, using the potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib, as a case study to illustrate the crucial interplay between in vitro and in vivo efficacy.

Mechanism of Action: Halting the Cell Cycle Engine

Derivatives of the this compound class, exemplified by Abemaciclib, primarily exert their anti-cancer effects by targeting the cell cycle machinery. Specifically, they act as inhibitors of CDK4 and CDK6, two key enzymes that drive the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase.[2][3][4]

By inhibiting CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb).[2][5] In its unphosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression. This blockade leads to G1 cell cycle arrest, cellular senescence (a state of irreversible growth arrest), and in some cases, apoptosis (programmed cell death).[5][6][7]

CDK4_6_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases DNA Replication DNA Replication E2F->DNA Replication promotes Abemaciclib Abemaciclib Abemaciclib->CDK4/6 inhibits

Figure 1: Mechanism of action of Abemaciclib, a this compound derivative, in blocking cell cycle progression.

In Vitro Efficacy: Potency and Selectivity in a Controlled Environment

The initial assessment of any potential anti-cancer drug begins with rigorous in vitro testing. These cell-based assays provide a controlled environment to determine a compound's potency, selectivity, and mechanism of action at the cellular level. For Abemaciclib and its analogs, the primary in vitro endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process (such as cell proliferation) by 50%.

Preclinical studies have demonstrated that Abemaciclib is a potent inhibitor of CDK4 and CDK6, with IC50 values in the low nanomolar range.[4] Notably, it exhibits greater selectivity for CDK4 over CDK6.[8] This potency translates to significant anti-proliferative activity across a panel of breast cancer cell lines, particularly those that are hormone receptor-positive (HR+) and retain a functional Rb protein.[6][9]

Cell LineSubtypeAbemaciclib IC50 (nmol/L)Palbociclib IC50 (nmol/L)Ribociclib IC50 (nmol/L)Reference
MCF-7 ER+/HER2-168 (geometric mean)306 (geometric mean)913 (geometric mean)[9][10]
MDA-MB-231 Triple-Negative<500--[9]
ZR-75-1 ER+/HER2----[5]
T-47D ER+/HER2----[9]

Table 1: Comparative In Vitro Anti-proliferative Activity of CDK4/6 Inhibitors in Breast Cancer Cell Lines.

As shown in Table 1, Abemaciclib consistently demonstrates potent inhibition of cell proliferation in HR+ breast cancer cell lines.[9][10] Furthermore, studies have shown that continuous exposure to Abemaciclib leads to a sustained suppression of Rb phosphorylation, induction of senescence, and ultimately, apoptosis.[5]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

The following is a generalized protocol for assessing the in vitro cytotoxicity of this compound derivatives using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy: Demonstrating Anti-Tumor Activity in a Living System

While in vitro assays are essential for initial screening, the true test of an anti-cancer compound lies in its ability to inhibit tumor growth in a living organism. In vivo studies, typically conducted in animal models such as mice, are crucial for evaluating a drug's pharmacokinetics (how the body processes the drug), pharmacodynamics (the drug's effect on the body), and overall anti-tumor efficacy.

Abemaciclib has demonstrated significant single-agent anti-tumor activity in various preclinical xenograft models of breast cancer.[1][5][9] In these models, human cancer cells are implanted into immunocompromised mice, allowing for the growth of tumors that can be monitored and measured following drug treatment.

Studies have shown that oral administration of Abemaciclib leads to a dose-dependent inhibition of tumor growth in ER+ breast cancer xenografts.[5] At effective doses, Abemaciclib treatment results in a significant reduction in tumor volume, and in some cases, tumor regression.[5] This anti-tumor activity is correlated with the on-target inhibition of CDK4/6, as evidenced by decreased Rb phosphorylation in the tumor tissue.[5]

Xenograft ModelCancer SubtypeTreatmentOutcomeReference
MCF-7 ER+/HER2-Abemaciclib (50 mg/kg, daily)Significant tumor growth inhibition[9]
ZR-75-1 ER+/HER2-Abemaciclib (75 mg/kg, daily)Tumor regression[5]
HCC1806 Triple-NegativeAbemaciclibTumor growth inhibition[11]
SUM159 Triple-NegativeAbemaciclibTumor growth inhibition[11]

Table 2: In Vivo Anti-Tumor Efficacy of Abemaciclib in Breast Cancer Xenograft Models.

The ability of Abemaciclib to translate its potent in vitro activity into robust in vivo efficacy was a critical factor in its successful clinical development and eventual FDA approval for the treatment of HR+, HER2- advanced or metastatic breast cancer.[3][6][12]

Experimental Protocol: Human Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo anti-tumor efficacy of a this compound derivative in a mouse xenograft model.

Objective: To assess the effect of a test compound on the growth of human tumors in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel (or other extracellular matrix)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., by oral gavage) to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle control to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Tumor and Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint and Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Figure 2: General workflow for a human tumor xenograft study to evaluate in vivo anti-cancer efficacy.

Bridging the Gap: The In Vitro-In Vivo Correlation

The successful translation of in vitro potency to in vivo efficacy is a cornerstone of drug development. For this compound derivatives like Abemaciclib, a clear correlation has been established. Cell lines that exhibit high sensitivity to the drug in vitro (low IC50 values) generally form tumors that are responsive to treatment in vivo.[9] This correlation is often dependent on the presence of specific biomarkers, such as a functional Rb protein and high expression of Cyclin D1.[6]

However, it is crucial to acknowledge that the in vivo environment is significantly more complex than a cell culture dish. Factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, can all influence a compound's efficacy. Therefore, while in vitro assays are invaluable for initial screening and mechanism of action studies, in vivo models are indispensable for validating therapeutic potential and predicting clinical outcomes.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of targeted anti-cancer therapies. The journey of Abemaciclib from a laboratory curiosity to a clinically approved drug underscores the importance of a rigorous and systematic approach to evaluating both in vitro and in vivo efficacy.

For researchers in the field, this guide serves as a testament to the power of a well-defined structure-activity relationship and the critical need for robust preclinical models that can accurately predict clinical success. As our understanding of cancer biology deepens, we can anticipate the development of even more sophisticated in vitro and in vivo models that will further refine the drug discovery process. The continued exploration of derivatives based on this privileged scaffold holds immense promise for the future of oncology, offering hope for more effective and less toxic treatments for patients worldwide.

References

A Comparative Analysis of the Potency of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine and its Ethylpiperazine Analog as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of kinase inhibitors, subtle structural modifications can significantly impact a compound's potency and selectivity. This guide provides a comparative analysis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine and its ethylpiperazine analog, focusing on their potential as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle often dysregulated in cancer.

Quantitative Potency Comparison

The following table summarizes the in vitro inhibitory activity of the ethylpiperazine-containing compound against CDK4 and CDK6, as well as its anti-proliferative effect in the MV4-11 human leukemia cell line.[1] Data for the corresponding N-methylpiperazine analog within this specific chemical series is not available in the cited literature; however, the provided data for the ethyl analog serves as a critical benchmark for understanding the structure-activity relationship (SAR).

Compound IDR Group on PiperazineCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)MV4-11 GI₅₀ (nM)
78 Ethyl13423
AnalogMethylNot ReportedNot ReportedNot Reported

Table 1: In vitro inhibitory activities of the N-ethylpiperazine derivative. Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915.[1]

The N-ethylpiperazine derivative (compound 78 ) demonstrates excellent potency against CDK4 with a Kᵢ of 1 nM and significant activity against CDK6 with a Kᵢ of 34 nM.[1] Furthermore, it exhibits potent anti-proliferative activity in a cancer cell line with a GI₅₀ value of 23 nM.[1]

Structure-Activity Relationship (SAR) Insights

The substitution on the piperazine nitrogen plays a crucial role in the interaction with the target kinase. In the context of CDK4/6 inhibition, the basic nitrogen of the piperazine ring is often protonated at physiological pH and forms a key salt bridge interaction with a negatively charged aspartate residue in the ATP-binding pocket.

The choice between a methyl and an ethyl group can influence several factors:

  • Basicity (pKa): The pKa of the piperazine nitrogen can be subtly affected by the N-alkyl substituent, which in turn can influence the strength of the ionic interaction with the target kinase.

  • Lipophilicity: An ethyl group is slightly more lipophilic than a methyl group. This can impact the compound's solubility, cell permeability, and metabolic stability.

  • Steric Hindrance: The bulkier ethyl group may provide a better fit in certain hydrophobic pockets within the active site, potentially leading to enhanced potency. Conversely, it could also introduce steric clashes that reduce binding affinity.

Without direct experimental data for the N-methyl analog in this series, it is hypothesized that the potency would be in a similar range, but potential differences in the aforementioned properties could lead to a modest variation in inhibitory activity.

Experimental Protocols

The following are the methodologies used to obtain the data presented in Table 1, as described by Tadesse et al.[1]

In Vitro Kinase Inhibition Assay (CDK4/6)

The inhibitory activity of the compounds against CDK4/cyclin D1 and CDK6/cyclin D3 was determined using a competitive binding assay. The assay measures the ability of the test compound to displace a fluorescent ligand from the ATP-binding site of the kinase. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Cell Proliferation Assay (MV4-11)

The anti-proliferative activity of the compounds was evaluated using the MV4-11 human leukemia cell line. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay. The GI₅₀ value, the concentration at which a 50% inhibition of cell growth is observed, was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

CDK4/6 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the canonical CDK4/6 signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and leading to cell cycle arrest.

CDK4_6_Pathway cluster_0 Extracellular cluster_1 Cell Cycle Progression Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD activates expression CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes transcription for Inhibitor 5-(4-Alkylpiperazin-1-yl) pyridin-2-amine Analog Inhibitor->CDK4_6 inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibition.

Experimental Workflow for Potency Determination

The diagram below outlines the key steps involved in determining the in vitro potency of the synthesized compounds.

Experimental_Workflow cluster_workflow In Vitro Potency Evaluation Synthesis Compound Synthesis (Methyl and Ethyl Analogs) Kinase_Assay CDK4/6 Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay MV4-11 Cell Proliferation Assay Synthesis->Cell_Assay Data_Analysis Data Analysis (Ki and GI50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for evaluating the inhibitory potency of the compounds.

Conclusion

Based on the available data for a relevant chemical series, the 5-(4-ethylpiperazin-1-yl)pyridin-2-amine moiety, when incorporated into a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, confers potent inhibitory activity against CDK4 and CDK6. While direct quantitative data for the corresponding this compound analog in this series is lacking, the established potency of the ethyl derivative provides a strong foundation for further investigation. The subtle differences in steric bulk and lipophilicity between a methyl and an ethyl group are expected to modulate the potency and pharmacokinetic properties. A head-to-head experimental evaluation of both analogs within the same chemical series is warranted to definitively elucidate the optimal N-alkyl substituent for this class of kinase inhibitors.

References

The Pyridin-2-amine Scaffold: A Privileged Motif for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has established it as a "privileged" structure. This guide provides a comprehensive, head-to-head comparison of various kinase inhibitors built upon this versatile scaffold, offering in-depth analysis of their performance, supported by experimental data, and elucidating the rationale behind their design and evaluation.

The Significance of the Pyridin-2-amine Scaffold

The core pyridin-2-amine structure provides a rigid framework that can be strategically decorated with various substituents to achieve high potency and selectivity against specific kinase targets. The nitrogen atom of the pyridine ring and the exocyclic amine group act as crucial hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and enabling strong binding to the kinase hinge. This fundamental interaction is a recurring theme across a multitude of successful kinase inhibitors.

dot graph { layout=neato; node [shape=plaintext]; A [label="Pyridin-2-amine Scaffold"]; B [label="Kinase Hinge Region"]; A -- B [label="Hydrogen Bonds"]; }

Caption: The pyridin-2-amine scaffold forms key hydrogen bonds with the kinase hinge region.

Featured Kinase Inhibitors: A Comparative Overview

This guide will delve into a comparative analysis of several prominent kinase inhibitors that feature the pyridin-2-amine or a closely related bioisosteric scaffold. We will examine their primary targets, potency, selectivity, and the key structural modifications that govern their activity.

Inhibitors Profiled:

  • Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib features a pyridyl-pyrimidinyl-aminophenyl moiety and is a potent inhibitor of BCR-ABL, c-KIT, and PDGFR.[1][2]

  • 3-Aminopyridin-2-one Derivatives: A versatile class of inhibitors targeting kinases such as Interleukin-2 inducible T-cell kinase (Itk), Monopolar Spindle 1 (MPS1), and Aurora kinases.[3][4]

  • Pyrido[2,3-d]pyrimidine Analogs: Potent inhibitors of a range of receptor tyrosine kinases including FGFR, PDGFR, and c-Src.[5]

  • Aminopyridine-based VRK1 Inhibitors: A series of inhibitors developed for the human Vaccinia-related kinases 1 and 2, which are implicated in cell division and neurological disorders.[6]

Head-to-Head Comparison of Inhibitor Potency

The following table summarizes the in vitro potency (IC50 or Ki values) of the featured kinase inhibitors against their primary targets and a selection of off-targets. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Inhibitor ClassCompound ExamplePrimary Target(s)Potency (IC50/Ki)Key Off-TargetsReference(s)
Pyridyl-pyrimidinyl-aminophenylImatinibBCR-ABL, c-KIT, PDGFR~25-100 nMDDR1, NQO2, SRC family kinases[1][7]
3-Aminopyridin-2-oneCompound 7vItk7 nM (Ki)-[3]
3-Aminopyridin-2-oneCompound 3MPS1, Aurora A/B0.19 µM, 0.4 µM, 0.2 µM (Ki)ABL, CHK2[4]
Pyrido[2,3-d]pyrimidineCompound 4bFGFr, PDGFr, c-Src, EGFr0.13 µM, 1.11 µM, 0.22 µM, 0.45 µMBroadly active[5]
Pyrido[2,3-d]pyrimidineCompound 4eFGFr0.060 µMHighly Selective vs. PDGFr, EGFr, c-Src (>50 µM)[5]
Aminopyridine-basedCompound 26VRK1~150 nM (IC50)Selective in a 48 kinase panel[6]

Delving into the Mechanism: Structure-Activity Relationships (SAR)

The potency and selectivity of pyridin-2-amine based inhibitors are intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships is paramount for the rational design of next-generation inhibitors.

dot graph { rankdir=LR; node [shape=box, style=rounded]; "Pyridin-2-amine Core" -> "Hinge Binding" [label="Key Interaction"]; "Substituent R1" -> "Potency & Selectivity" [label="Modulates"]; "Substituent R2" -> "Solubility & PK Properties" [label="Influences"]; "Potency & Selectivity" -> "Therapeutic Efficacy"; "Solubility & PK Properties" -> "Therapeutic Efficacy"; }

Caption: The relationship between the core scaffold, substituents, and therapeutic efficacy.

For instance, in the 3-aminopyridin-2-one series targeting Itk, functionalization of the 3-amino group was found to rapidly enhance inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position was crucial for achieving optimal selectivity over related kinases.[3] Similarly, for the pyrido[2,3-d]pyrimidine inhibitors, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group dramatically shifted the selectivity profile, resulting in a highly selective FGFr inhibitor.[5]

Experimental Protocols for Inhibitor Characterization

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Here, we provide detailed, step-by-step protocols for two key assays used to characterize the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x concentration of the kinase and its substrate in kinase reaction buffer.

    • Add 2.5 µL of the test inhibitor at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot graph { rankdir=TB; node [shape=box, style=rounded]; A [label="Kinase Reaction (Inhibitor + Kinase + Substrate + ATP)"]; B [label="Add ADP-Glo™ Reagent"]; C [label="Incubate 40 min (Deplete ATP)"]; D [label="Add Kinase Detection Reagent"]; E [label="Incubate 30-60 min (Convert ADP to ATP & Generate Light)"]; F [label="Measure Luminescence"]; A -> B -> C -> D -> E -> F; }

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a drug binds to its intended target protein within the complex environment of a living cell.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency in multi-well plates.

    • Treat the cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO).

    • Incubate the cells under normal culture conditions for a sufficient time to allow the inhibitor to enter the cells and bind to its target.

  • Heat Shock:

    • Heat the plates containing the treated cells in a thermal cycler or a temperature-controlled incubator to a specific temperature for a set duration (e.g., 55°C for 3 minutes). This temperature should be optimized to be near the melting point of the target protein.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).

    • A loading control (a protein not expected to be stabilized by the inhibitor) should be used to normalize for any variations in protein loading.

  • Data Analysis:

    • Plot the amount of soluble target protein against the inhibitor concentration.

    • A shift in the thermal stability of the protein in the presence of the inhibitor confirms target engagement. The data can be used to generate an isothermal dose-response curve to determine the EC50 for target engagement.

dot graph { rankdir=TB; node [shape=box, style=rounded]; A [label="Treat Cells with Inhibitor"]; B [label="Apply Heat Shock"]; C [label="Lyse Cells"]; D [label="Separate Soluble & Precipitated Proteins"]; E [label="Quantify Soluble Target Protein (e.g., Western Blot)"]; F [label="Analyze Data (Generate Dose-Response Curve)"]; A -> B -> C -> D -> E -> F; }

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Signaling Pathways and the Impact of Inhibition

The kinase inhibitors discussed in this guide exert their therapeutic effects by modulating critical cellular signaling pathways. For example, Imatinib's inhibition of BCR-ABL blocks the downstream signaling cascades that drive the proliferation of chronic myeloid leukemia cells.[1][3]

dot graph { rankdir=TB; node [shape=ellipse]; BCR_ABL [label="BCR-ABL (Constitutively Active)"]; Imatinib [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Imatinib"]; Downstream [label="Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK)"]; Proliferation [label="Cell Proliferation & Survival"]; BCR_ABL -> Downstream; Downstream -> Proliferation; Imatinib -> BCR_ABL [label="Inhibits"]; }

Caption: Imatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pro-proliferative signaling.

Conclusion and Future Directions

The pyridin-2-amine scaffold continues to be a remarkably fruitful starting point for the development of novel kinase inhibitors. The examples presented in this guide highlight the chemical tractability and therapeutic potential of this privileged motif. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to refine and optimize pyridin-2-amine based inhibitors to achieve greater potency, selectivity, and ultimately, improved clinical outcomes. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, overcoming drug resistance, and exploring new therapeutic applications for this versatile class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 5-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block in the development of targeted therapies.[1][2] Its inherent structural features—a hydrogen-bond-donating 2-aminopyridine moiety and a versatile piperazine group—make it a privileged fragment for engaging with the ATP-binding site of various protein kinases.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this core, synthesizing data from multiple studies to illuminate how subtle molecular modifications can profoundly impact biological activity and selectivity. We will explore the rationale behind experimental designs and present comparative data to guide future drug discovery efforts.

The Pharmacophoric Landscape of the Core Scaffold

The therapeutic potential of this scaffold is rooted in its key interaction points. The 2-aminopyridine group is a classic "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperazine ring typically extends towards the solvent-exposed region of the active site, offering a vector for modification to enhance potency, tune physicochemical properties, and achieve selectivity.

Below is a logical diagram illustrating the fundamental pharmacophoric elements of the this compound core and the common points of modification explored in this guide.

SAR_Overview cluster_core Core Scaffold cluster_regions Key Pharmacophoric Regions cluster_modifications Modification Vectors Core This compound HingeBinder 2-Aminopyridine (Hinge-Binding Region) Core->HingeBinder Forms H-bonds with kinase hinge SolventFront Piperazine Moiety (Solvent-Exposed Region) Core->SolventFront Extends to solvent front; modifications impact potency & properties PyridineRing Pyridine C5-Position (Linker Point) Core->PyridineRing Connects functional groups Mod2 R2: Pyridine Ring Substitution HingeBinder->Mod2 Mod3 Core Heterocycle Replacement HingeBinder->Mod3 Mod1 R1: N-Alkyl Substitution SolventFront->Mod1

Caption: Key pharmacophoric regions of the core scaffold and vectors for analog modification.

Comparative Analysis of Analog Modifications

The following sections compare different classes of analogs based on the site of modification. The data is synthesized from studies targeting various kinases, providing a broad overview of SAR trends.

The N-methyl group of the piperazine is a frequent target for modification. Altering this group can influence basicity, steric interactions, and the introduction of new pharmacophoric features. A common application for this scaffold is in the development of cyclin-dependent kinase (CDK) inhibitors, such as Abemaciclib, where the related 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a key intermediate.[5]

Table 1: Impact of Piperazine N-Substituent on Kinase Activity

Compound IDCore ScaffoldR1 SubstituentTarget Kinase(s)IC50 / Kd (nM)Key ObservationReference
Parent 5-(Piperazin-1-yl)pyridin-2-amine-CH₃ (Methyl)MultipleVariableBaseline potency.[1]
Analog A 5-(Piperazin-1-yl)pyridin-2-amine-CH₂CH₃ (Ethyl)CDK4/6(As part of Abemaciclib)Increased bulk is tolerated and can enhance binding in specific pockets.[5]
Analog B Imidazo[4,5-b]pyridine Core-CH₂-Ph-Cl (4-Chlorobenzyl)Aurora-A, FLT3Kd = 7.5 (Aurora-A)Kd = 6.2 (FLT3)Large, hydrophobic benzyl groups can significantly boost potency by accessing additional hydrophobic pockets.[6]
Analog C Imidazo[4,5-b]pyridine Core-CH₂-(5-methylisoxazole)Aurora-A, FLT3Less PotentIntroduction of heteroaromatics can alter properties but may reduce potency compared to optimized hydrophobic groups.[6]

Expertise & Causality: The data reveals that the pocket extending from the piperazine nitrogen is often large and hydrophobic. Replacing the small methyl group with larger moieties like ethyl or substituted benzyl groups can lead to a significant increase in potency.[5][6] This is because these larger groups can form more extensive van der Waals interactions with hydrophobic residues within the kinase active site. The 4-chlorobenzyl group in Analog B, for instance, is a classic example of leveraging a hydrophobic and weakly electron-withdrawing substituent to optimize binding affinity.[6]

While the core topic focuses on substitution at the 5-position, further modifications on the pyridine ring itself can fine-tune electronic properties and create new interaction points.

Table 2: Impact of Pyridine Ring Substitution on Kinase Activity

Compound IDCore Scaffold ModificationTarget Kinase(s)IC50 (nM)Key ObservationReference
Lead Cmpd 2-AminopyridineJAK2PotentServes as a potent baseline for JAK2 inhibition.[3]
21b 2-Aminopyridine with additional substitutionsJAK29High potency and excellent selectivity over JAK1 and JAK3.[3]

Expertise & Causality: Compound 21b, a 2-aminopyridine derivative, demonstrates that while the core provides a solid foundation, additional substitutions are critical for achieving high potency and, crucially, selectivity.[3] In this case, the modifications led to a compound with 276-fold and 184-fold selectivity over JAK1 and JAK3, respectively.[3] This is often achieved by exploiting subtle differences in the amino acid residues between related kinase active sites.

Replacing the 2-aminopyridine with other heterocyclic systems is a common strategy to modulate the hinge-binding interaction, alter the vector of substituents, and improve drug-like properties.

Table 3: Impact of Core Heterocycle Replacement on Kinase Activity

Compound IDCore HeterocycleTarget Kinase(s)IC50 / Kd (nM)Key ObservationReference
Series 1 Imidazo[1,2-a]pyridineNek238 (for 28e)Fused ring systems can enhance potency by increasing rigidity and extending interactions.[7]
Series 2 Imidazo[4,5-b]pyridineAurora-A, FLT37.5 (Aurora-A)The imidazo[4,5-b]pyridine core is a potent dual inhibitor scaffold.[6][8]
Series 3 N-(Pyridin-3-yl)pyrimidin-4-amineCDK2Potent (Qualitative)Pyrimidine-based analogs are effective CDK2 inhibitors, demonstrating the versatility of related heterocycles.[9]

Expertise & Causality: Fusing a ring to the pyridine, as in the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine series, creates a more rigid structure.[6][7][8] This pre-organizes the molecule into a conformation more favorable for binding, reducing the entropic penalty upon interaction with the target and often leading to higher potency. The choice of heterocycle also dictates the geometry of the hinge-binding hydrogen bonds, which can be a key determinant of selectivity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust assays are paramount. Below are representative protocols for evaluating kinase inhibitors.

This protocol describes a competitive binding assay to determine the affinity (Kd) of a test compound for a target kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive ligand ("tracer") to a kinase. When an unlabeled test compound displaces the tracer from the kinase's active site, a FRET signal is disrupted, allowing for quantification of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase (e.g., Aurora-A) in 1X Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in the same buffer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody (specific to the kinase) in the same buffer.

    • Prepare a serial dilution of the test compounds (analogs) in DMSO, followed by a 1:25 dilution in 1X Kinase Buffer to create 4X compound solutions.

  • Assay Plate Setup:

    • Using a low-volume 384-well plate, add 2.5 µL of the 4X test compound solution to the appropriate wells.

    • Add 2.5 µL of 1X Kinase Buffer with 4% DMSO to "maximum signal" and "no kinase" control wells.

  • Reaction Assembly:

    • Prepare a 2X Kinase/Antibody mixture and add 5 µL to each well (except "no tracer" controls).

    • Prepare a 2X Tracer solution and add 5 µL to each well (except "no tracer" controls).

    • The final reaction volume is 10 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., HEL cells for JAK2 inhibitors) into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Integrated Workflow for Kinase Inhibitor SAR Study

The process of developing a potent and selective kinase inhibitor from a core scaffold is a multi-step, iterative process. The following workflow illustrates the logical progression from initial design to preclinical evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization cluster_invivo Preclinical Evaluation A Identify Core Scaffold (e.g., 5-(4-MePip-1-yl)pyridin-2-amine) B Design Analog Library (Vary R1, R2, Core) A->B C Chemical Synthesis & Purification B->C D Primary Screen: Biochemical Kinase Assay (Determine IC50/Kd) C->D E Selectivity Profiling: Panel of Related Kinases D->E F Cell-Based Assays: - Proliferation (GI50) - Target Engagement E->F G ADMET Profiling: - Metabolic Stability (HLM/MLM) - hERG Inhibition - Solubility F->G I Pharmacokinetics (PK) in Rodents F->I Promising Leads H Iterative SAR Analysis: Synthesize New Analogs G->H H->C New Design Cycle J In Vivo Efficacy Study (Xenograft Model) I->J

Caption: A typical workflow for a structure-activity relationship (SAR) study in kinase inhibitor drug discovery.

Conclusion and Future Directions

The this compound scaffold continues to be a highly productive starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is primarily dictated by three key areas:

  • Piperazine N-Substitution: This position is highly amenable to modification with larger, often hydrophobic groups to enhance potency by accessing specific sub-pockets in the ATP-binding site.[6]

  • Pyridine Ring Decoration: Additional substituents on the aminopyridine core are essential for fine-tuning potency and achieving selectivity against closely related kinases.[3]

  • Core Heterocycle Isosteres: Replacing the pyridine with fused or alternative heterocyclic systems can lock the molecule into a more favorable binding conformation and modulate its physicochemical properties.[7][8]

Future research should focus on integrating advanced computational approaches, such as free energy perturbation (FEP), with chemical synthesis to more accurately predict the binding affinities of designed analogs. Furthermore, a continued emphasis on multi-parameter optimization—balancing target potency with crucial drug-like properties like metabolic stability and safety—will be essential for translating these promising scaffolds into clinically successful therapeutics.

References

Benchmarking 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold Against Established SIRT6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel Inhibitor Scaffold for Sirtuin 6

This guide provides a comprehensive performance comparison of a compound representing the 5-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold against established inhibitors of Sirtuin 6 (SIRT6). Due to the availability of specific inhibitory data for a close derivative, this analysis will focus on 5-(4-methylpiperazin-1-yl)-2-nitroaniline , a potent and selective SIRT6 inhibitor.[1][2] This compound serves as a benchmark for the broader potential of the this compound chemical class.

SIRT6 is a critical NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, genome stability, inflammation, and cellular metabolism.[3][4] Its dysregulation has been implicated in various diseases, including cancer, metabolic disorders, and age-related pathologies, making it a compelling therapeutic target.[3][5][6] This guide offers a data-driven comparison to inform the selection and development of novel SIRT6-targeting compounds.

Performance Comparison of SIRT6 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of 5-(4-methylpiperazin-1-yl)-2-nitroaniline against SIRT6, alongside a selection of established and commercially available SIRT6 inhibitors. Lower IC50 values are indicative of greater potency.

CompoundSIRT6 IC50 (µM)Target Class/Notes
5-(4-methylpiperazin-1-yl)-2-nitroaniline 4.93 Potent and selective inhibitor of the this compound scaffold. [1]
OSS_12816789Research chemical.[7]
JYQ-422.33Allosteric inhibitor.[7][8]
Compound 11e0.98Allosteric inhibitor.[7]
Diquercetin130Natural product derivative, competes with NAD+.[7][9]
2-chloro-1,4-naphthoquinone-quercetin55Quercetin derivative, competes with the acetylated substrate.[7][9]
NicotinamideWeak inhibitorA product of the sirtuin-mediated deacetylation reaction, acts as a non-specific sirtuin inhibitor.

SIRT6 Signaling Pathway in Cancer Metabolism

SIRT6 is a key regulator of cancer metabolism, primarily by suppressing aerobic glycolysis, a phenomenon known as the Warburg effect.[10][11] It achieves this, in part, by co-repressing the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of glycolytic genes.[12][13] By deacetylating histone H3 at lysine 9 (H3K9) on the promoters of HIF-1α target genes, SIRT6 helps to maintain glucose flux into the more efficient mitochondrial respiration pathway and prevents the switch to glycolysis that is characteristic of many cancer cells.[12][13][14] Inhibition of SIRT6 can, therefore, enhance glycolysis, a metabolic state that fuels rapid cancer cell proliferation.[4][10]

SIRT6_Pathway SIRT6 Regulation of Glycolysis in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT6 SIRT6 HIF1a HIF-1α SIRT6->HIF1a Co-represses H3K9ac Histone H3 (acetylated K9) SIRT6->H3K9ac Deacetylates Glycolytic_Genes Glycolytic Gene Promoters (e.g., GLUT1, HK2, PKM2) HIF1a->Glycolytic_Genes Activates Transcription Gene Transcription Glycolytic_Genes->Transcription Glycolysis Glycolysis Transcription->Glycolysis Upregulates Glycolytic Enzymes Glucose Glucose Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Cancer_Proliferation Cancer Cell Proliferation Glycolysis->Cancer_Proliferation Fuels Mitochondria Mitochondrial Respiration Pyruvate->Mitochondria Normal Conditions Lactate Lactate Pyruvate->Lactate Warburg Effect Lactate->Cancer_Proliferation Contributes to

Caption: SIRT6 acts as a negative regulator of glycolysis by deacetylating H3K9ac and repressing HIF-1α.

Experimental Protocols

In Vitro SIRT6 Inhibition Assay (Fluorogenic)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against SIRT6.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore and a quencher)

  • NAD+ (SIRT6 co-substrate)

  • SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Test compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) dissolved in DMSO

  • Established inhibitor (e.g., Nicotinamide) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing SIRT6 assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound at various concentrations to the wells of the microplate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the enzymatic reaction by adding the recombinant SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - SIRT6 Enzyme - Substrate & NAD+ - Test Compounds B Dispense Reagents into 96-well Plate A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Incubate at RT D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: A generalized workflow for an in vitro fluorogenic SIRT6 inhibition assay.

References

Safety Operating Guide

Proper Disposal of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS RN: 571189-49-6), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is classified as hazardous and must be managed by qualified professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. Based on available data, this compound presents multiple health risks.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should guide the selection of appropriate PPE. Standard PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is required.

Engineering Controls: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.

Hazard and Physical Properties Summary

The following table summarizes key quantitative data for this compound, crucial for safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₆N₄
Molecular Weight 192.27 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 146 - 150 °C
GHS Hazard Statements Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The primary recommended method of disposal is incineration by a licensed hazardous waste management company.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper), must be classified as hazardous waste.

  • Waste Segregation:

    • Collect solid waste (e.g., unused compound, contaminated solids) separately from liquid waste (e.g., solutions containing the compound).

    • Crucially, do not mix this waste stream with other incompatible chemical waste.

  • Container Selection:

    • Use only approved, leak-proof, and chemically compatible hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure containers have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "571189-49-6."

    • Indicate the primary hazards using appropriate GHS pictograms (e.g., skull and crossbones, exclamation mark).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with a full chemical inventory of the waste container.

Spill Management:

In the event of a spill, evacuate the area and restrict access. With appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container for disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Work in Chemical Fume Hood A->B C Identify Waste (Solid & Liquid) B->C D Segregate from Other Waste C->D E Select & Label Compatible Container D->E F Securely Seal Container E->F G Store in Designated Satellite Area F->G H Contact EHS or Licensed Contractor G->H I Professional Transport H->I J Incineration at an Approved Facility I->J

References

Essential Safety and Operational Protocols for Handling 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS No: 571189-49-6). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. The following procedures offer a comprehensive framework for the safe use, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.[1] It is classified as toxic if swallowed, harmful in contact with skin, and causes skin irritation.[1] Furthermore, it poses a risk of serious eye damage or irritation.[1]

Due to the inherent hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for pyridine derivatives.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[2]
Skin and Body Protection Chemical-resistant lab coat.To protect against skin contact.
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area.To prevent inhalation of potentially harmful dust or vapors.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity. Always work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid breathing dust or mists.

Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed when not in use.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

For spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Waste Collection: Collect all waste, including contaminated consumables like pipette tips and gloves, in a designated and properly labeled hazardous waste container.[2]

  • Disposal Method: The primary recommended method for the disposal of pyridine-containing waste is incineration in a licensed facility.[4]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Never pour chemical waste down the sink or into regular trash.

Experimental Protocol: Safe Handling Workflow

The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • In-Experiment Use:

    • When using the compound in solution, handle it within the fume hood.

    • Keep the container sealed when not in immediate use.

    • Avoid generating aerosols or splashes.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining material.

  • Waste Disposal:

    • Segregate all waste contaminated with this compound into a designated hazardous waste container.

    • Follow the established institutional procedures for hazardous waste pickup and disposal.

Safe Handling Workflow Diagram

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_hood->prep_sds handling_weigh Weighing and Aliquoting in Fume Hood prep_sds->handling_weigh handling_use In-Experiment Use in Fume Hood handling_weigh->handling_use post_decon Decontaminate Surfaces and Equipment handling_use->post_decon post_store Store or Dispose of Excess Material post_decon->post_store disp_collect Collect Contaminated Waste post_store->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.